molecular formula C10H7NO2S B1305865 5-(Thiophen-2-yl)nicotinic Acid CAS No. 306934-96-3

5-(Thiophen-2-yl)nicotinic Acid

Cat. No.: B1305865
CAS No.: 306934-96-3
M. Wt: 205.23 g/mol
InChI Key: DFWKRZGYBOVSKW-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)nicotinic Acid (CAS Number: 306934-96-3) is a high-purity heterocyclic carboxylic acid with the molecular formula C 10 H 7 NO 2 S and a molecular weight of 205.23 g/mol [ ]. This compound serves as a crucial synthetic intermediate in medicinal and agrochemical research, particularly known for its role as a key precursor in the design of novel fungicidal agents [ ]. Its primary research value lies in its structure, which combines a nicotinic acid (pyridine-3-carboxylic acid) moiety with a thiophene ring [ ]. This fusion of nitrogen-containing and sulfur-containing heterocycles is a recognized strategy in the development of new bioactive molecules. Recent research has demonstrated that derivatives synthesized from this scaffold, specifically N -(thiophen-2-yl)nicotinamide derivatives, exhibit significant fungicidal activity [ ]. For instance, specific derivatives have shown excellent in vivo efficacy against Pseudoperonospora cubensis , the causative agent of cucumber downy mildew, with EC 50 values as low as 1.96 mg/L, outperforming established fungicides like flumorph [ ]. The compound is typically characterized by techniques such as 1 H NMR, 13 C NMR, and HRMS [ ]. Handling and Storage: This product should be stored in a cool, dark place, kept sealed in a dry environment, and stored at 2-8°C to ensure stability [ ]. As a safety precaution, it may cause skin and eye irritation (GHS Warning: H315, H319, H335) [ ]. Disclaimer: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all risk assessments and handle the material in accordance with their institution's safety protocols before use.

Properties

IUPAC Name

5-thiophen-2-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7NO2S/c12-10(13)8-4-7(5-11-6-8)9-2-1-3-14-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWKRZGYBOVSKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379989
Record name 5-(Thiophen-2-yl)nicotinic Acid
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Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306934-96-3
Record name 5-(Thiophen-2-yl)nicotinic acid
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Record name 5-(Thiophen-2-yl)nicotinic Acid
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Record name 5-(Thien-2-yl)nicotinic acid
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Foundational & Exploratory

An In-depth Technical Guide to 5-(Thiophen-2-yl)nicotinic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 5-(thiophen-2-yl)nicotinic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. By integrating a pyridine core with a thiophene moiety, this molecule presents a privileged structural motif, offering a versatile scaffold for the synthesis of novel bioactive compounds and functional materials. This document details the core chemical properties, validated synthetic routes, reactivity, and potential applications of this important building block, grounded in established chemical principles and methodologies.

Core Compound Characteristics

This compound is a bi-heterocyclic aromatic carboxylic acid. The strategic placement of the electron-rich thiophene ring on the pyridine core, combined with the carboxylic acid functional group, provides multiple points for chemical modification and dictates its physicochemical properties.

Physicochemical and Structural Data

A summary of the key identification and physical properties for this compound is presented below. This data is essential for its unambiguous identification and for predicting its behavior in various chemical and biological systems.

PropertyValueSource(s)
IUPAC Name 5-(Thiophen-2-yl)pyridine-3-carboxylic acid[1]
CAS Number 306934-96-3[1][2]
Molecular Formula C₁₀H₇NO₂S[1]
Molecular Weight 205.23 g/mol [1]
Appearance Beige solid[3]
Melting Point 261 °C[3]
Boiling Point 423.8 °C at 760 mmHg (Predicted)[3]
Density 1.368 g/cm³ (Predicted)[3]
pKa (Predicted) ~4.85 (by analogy to Nicotinic Acid)

Spectroscopic Profile

While a complete set of experimentally derived spectra for this compound is not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from its precursors and parent heterocycles. These predictions are invaluable for reaction monitoring and structural confirmation during synthesis and analysis.

Predicted Spectroscopic Data
TechniquePredicted Key Signals
¹H NMR Pyridine Protons: Three distinct aromatic signals, expected between δ 8.0-9.5 ppm. The proton between the nitrogen and carboxylic acid will be the most deshielded. Thiophene Protons: Three signals in the aromatic region, typically δ 7.0-8.0 ppm. Carboxylic Acid Proton: A broad singlet, typically > δ 12.0 ppm, which is exchangeable with D₂O.
¹³C NMR Carbonyl Carbon: Signal expected around δ 165-175 ppm. Aromatic Carbons: Multiple signals between δ 120-155 ppm, corresponding to the carbons of the pyridine and thiophene rings.
FT-IR (cm⁻¹) O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300. C=O Stretch (Carboxylic Acid): Strong, sharp band around 1700-1730. Aromatic C=C & C=N Stretches: Medium to strong bands in the 1450-1600 region. Aromatic C-H Stretches: Signals above 3000. C-S Stretch (Thiophene): Characteristic bands in the fingerprint region, often around 700-800.
Mass Spec (HRMS) [M+H]⁺: Expected exact mass of 206.0270 for C₁₀H₈NO₂S⁺. High-resolution mass spectrometry is the definitive technique for confirming the elemental composition.[4]

Synthesis and Purification

The most logical and efficient synthesis of this compound is a two-step process. This pathway begins with a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the core bi-heterocyclic structure, followed by a selective oxidation to yield the final carboxylic acid. This approach offers high yields and functional group tolerance.[4][5]

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocols

This protocol describes the formation of the C-C bond between the pyridine and thiophene rings. The choice of a palladium catalyst like Pd(PPh₃)₄ is critical for efficiently facilitating the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

  • Reaction Setup: In a round-bottom flask, combine 5-bromonicotinaldehyde (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask and degas the mixture by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed 4:1 mixture of 1,4-dioxane and water. Subsequently, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 12 hours under the inert atmosphere. Monitor progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (hexane/ethyl acetate eluent) to yield 5-(thiophen-2-yl)nicotinaldehyde.

The Pinnick oxidation is a mild and highly selective method for converting aldehydes to carboxylic acids, even in the presence of sensitive functionalities like the electron-rich thiophene ring. 2-Methyl-2-butene acts as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions.

  • Reaction Setup: In a round-bottom flask, dissolve 5-(thiophen-2-yl)nicotinaldehyde (1.0 eq) in a 2:1 mixture of tert-butanol and water.

  • Reagent Addition: To the stirred solution, add 2-methyl-2-butene (4.0 eq) followed by sodium dihydrogen phosphate monohydrate (NaH₂PO₄, 1.2 eq) to buffer the reaction.

  • Oxidation: Cool the mixture in an ice bath. Add sodium chlorite (NaClO₂, 1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C to control the exothermic reaction.

  • Reaction Monitoring: After complete addition, remove the ice bath and allow the reaction to stir at room temperature. Monitor completion by TLC.

  • Work-up and Isolation: Quench the reaction by slowly adding an aqueous solution of sodium sulfite. Acidify the aqueous layer to pH 2-3 with 1 M HCl, which will precipitate the carboxylic acid product.

  • Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound. Recrystallization from an ethanol/water mixture can be performed for further purification if needed.

Chemical Reactivity and Derivatives

The reactivity of this compound is dominated by the carboxylic acid group, which serves as a key handle for derivatization.

G cluster_0 Derivatization Reactions A This compound B Ester Derivative A->B R-OH, H⁺ C Amide Derivative A->C 1. SOCl₂ 2. R₂NH

Caption: Key derivatization pathways for the carboxylic acid moiety.

The carboxylic acid can be readily converted into a variety of functional groups, including:

  • Esters: Via Fischer esterification with an alcohol under acidic catalysis.

  • Amides: By first converting the carboxylic acid to a more reactive acyl chloride (e.g., using thionyl chloride or oxalyl chloride), followed by reaction with a primary or secondary amine.[6] This is a common strategy for generating libraries of bioactive compounds.

  • Acid Halides: As mentioned, treatment with reagents like SOCl₂ provides the acyl chloride, a versatile intermediate for numerous nucleophilic acyl substitution reactions.

The aromatic rings can also undergo electrophilic substitution, although the pyridine ring is generally deactivated towards this type of reaction. The thiophene ring is more susceptible to electrophilic attack, but reaction conditions must be chosen carefully to avoid side reactions.

Applications and Biological Significance

The this compound scaffold is of high value in both pharmaceutical and agrochemical research. The combination of the nicotinic acid (a form of vitamin B3) and thiophene substructures creates a molecule with significant potential for biological activity.[2][7]

  • Medicinal Chemistry: Nicotinic acid and its derivatives are known to play crucial roles in various physiological and pharmacological processes.[8] The thiophene ring is a well-established pharmacophore present in numerous approved drugs, contributing to a wide range of biological effects including antimicrobial, anti-inflammatory, and cytotoxic activities.[7][9] The combined scaffold is therefore a "privileged structure" explored for targets in oncology and infectious diseases.[10]

  • Agrochemicals: Derivatives of nicotinic acid and thiophene are found in several commercial agrochemicals.[2] Notably, N-(thiophen-2-yl) nicotinamide derivatives, synthesized from nicotinic acid precursors, have demonstrated potent fungicidal activity against pathogens like cucumber downy mildew, in some cases outperforming commercial fungicides in field trials.[2][11] This highlights the potential of this compound as a key starting material for the development of novel crop protection agents.

Safety and Handling

Based on GHS classifications provided for this compound, this compound should be handled with appropriate care in a laboratory setting.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable heterocyclic building block with significant, demonstrated potential in drug discovery and agrochemical development. Its synthesis is achievable through robust and well-documented protocols like the Suzuki-Miyaura coupling and Pinnick oxidation. The presence of the carboxylic acid functional group provides a reliable anchor for the generation of diverse chemical libraries. As research into novel therapeutics and crop protection agents continues, the utility of scaffolds such as this compound is poised to grow, making a thorough understanding of its chemical properties essential for the modern research scientist.

References

5-(Thiophen-2-yl)nicotinic acid CAS number 306934-96-3

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-(Thiophen-2-yl)nicotinic Acid (CAS 306934-96-3)

Introduction: A Scaffold of Pharmaceutical Interest

This compound is a bi-heterocyclic aromatic compound that incorporates a thiophene ring fused to a pyridine-3-carboxylic acid (nicotinic acid) core.[1][2] This molecular architecture is of significant interest to the drug discovery and medicinal chemistry communities. Nicotinic acid (Niacin, Vitamin B3) and its derivatives are well-established multifunctional pharmacophores used in the treatment of dyslipidemia and have been explored for a variety of other therapeutic applications.[3][4][5][6][7] The inclusion of the thiophene ring, a prominent scaffold in numerous pharmaceuticals, introduces unique electronic and steric properties, creating a novel chemical entity with potential for diverse biological activities.[8][9]

This guide provides an in-depth technical overview of this compound, covering its chemical properties, a validated synthetic pathway, its potential biological context based on its structural lineage, and key experimental protocols for its investigation.

Core Compound Properties and Characteristics

A foundational understanding of the physicochemical properties of a compound is critical for its application in research and development.

PropertyValueSource(s)
CAS Number 306934-96-3[1][2][10][11][12]
IUPAC Name 5-(thiophen-2-yl)pyridine-3-carboxylic acid[1][2]
Synonyms 5-(2-Thienyl)nicotinic acid, 5-(Thien-2-yl)nicotinic acid[1][11][12]
Molecular Formula C₁₀H₇NO₂S[1][2][10]
Molecular Weight 205.23 g/mol [1][2][10]
Melting Point 261 °C[10][11]
Appearance Beige solid[11]
Boiling Point 423.8 °C at 760 mmHg[10]
Density 1.368 g/cm³[10]

Synthesis and Purification: From Aldehyde to Acid

A common and efficient route to this compound is through the selective oxidation of its aldehyde precursor, 5-(Thiophen-2-yl)nicotinaldehyde.[13] This transformation is a crucial step for creating a versatile intermediate that can be used to synthesize various amides and esters for structure-activity relationship (SAR) studies.[13]

Underlying Chemistry: The Pinnick Oxidation

The protocol described below is a variation of the Pinnick oxidation, which is highly regarded for its ability to convert aldehydes to carboxylic acids in the presence of other sensitive functional groups. Sodium chlorite (NaClO₂) serves as the primary oxidant. A crucial component is the use of a chlorine scavenger, such as 2-methyl-2-butene, to prevent unwanted side reactions (e.g., chlorination of the aromatic rings) with the hypochlorite byproduct generated during the reaction.

Detailed Experimental Protocol: Synthesis

Materials:

  • 5-(Thiophen-2-yl)nicotinaldehyde

  • Sodium chlorite (NaClO₂)

  • 2-methyl-2-butene

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • tert-Butanol

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-(Thiophen-2-yl)nicotinaldehyde (1.0 eq) in a 2:1 mixture of tert-butanol and water.[13]

  • Reagent Addition: To the stirring solution, add 2-methyl-2-butene (4.0 eq) followed by sodium dihydrogen phosphate monohydrate (1.2 eq).[13] The phosphate buffer helps maintain a slightly acidic pH to optimize the oxidation process.

  • Initiation of Oxidation: Cool the mixture in an ice bath to below 10 °C. Slowly add sodium chlorite (1.5 eq) in portions over 15 minutes.[13] This controlled addition is critical to manage the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, typically monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.

  • Workup & Extraction:

    • Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate.[13]

    • Combine all organic layers and wash with brine.[13]

    • To isolate the acidic product from neutral impurities, extract the combined organic layers with a saturated aqueous solution of sodium bicarbonate.[13] The desired carboxylic acid will deprotonate to form its sodium salt, moving into the aqueous layer.

  • Precipitation & Isolation:

    • Wash the basic aqueous extract with ethyl acetate to remove any final traces of impurities.[13]

    • Carefully acidify the aqueous layer to a pH of 2-3 using 1 M HCl while stirring in an ice bath.[13] The target compound will precipitate as a solid.

    • Collect the solid product via vacuum filtration, washing with cold water to remove residual salts.[13]

  • Purification: Dry the solid under vacuum. If necessary, further purify the product by recrystallization from a suitable solvent like an ethanol/water mixture to achieve high purity.[13]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A Dissolve Aldehyde (1.0 eq) in t-BuOH/Water B Add 2-methyl-2-butene (4.0 eq) & NaH₂PO₄ (1.2 eq) A->B C Cool to <10 °C B->C D Add NaClO₂ (1.5 eq) portion-wise C->D E Stir to Completion (TLC) D->E F Extract with Ethyl Acetate E->F Proceed to Workup G Extract Organic Phase with aq. NaHCO₃ F->G H Acidify Aqueous Phase with 1M HCl to pH 2-3 G->H I Collect Precipitate via Vacuum Filtration H->I J Recrystallize from Ethanol/Water (if needed) I->J K Dry Under Vacuum J->K L Pure this compound K->L

Caption: Workflow for the oxidation of 5-(Thiophen-2-yl)nicotinaldehyde.

Biological Context and Potential Therapeutic Applications

While specific biological activity data for CAS 306934-96-3 is not extensively published, its structural components—nicotinic acid and thiophene—are well-known pharmacophores. This allows for the formulation of strong hypotheses regarding its potential therapeutic applications.

  • Lipid Metabolism: As a nicotinic acid derivative, a primary area of investigation is its effect on lipid metabolism.[5][6] Nicotinic acid is known to lower triglycerides, VLDL, and LDL levels while increasing HDL cholesterol.[6][7][14] These effects are primarily mediated through the G protein-coupled receptor 109A (GPR109A).[4] It is highly probable that this compound interacts with this or related receptors.

  • Anti-Inflammatory and Analgesic Potential: Various nicotinic acid derivatives have demonstrated significant analgesic and anti-inflammatory properties.[15][16] The thiophene moiety is also present in numerous anti-inflammatory drugs, suggesting a potential synergistic effect.

  • Agrochemical Applications: The combination of nicotinic acid and thiophene substructures has been successfully used to design novel fungicides.[9][17][18] Specifically, N-(thiophen-2-yl) nicotinamide derivatives have shown potent activity against cucumber downy mildew.[17][18]

  • Oncology: Thiophene-containing scaffolds are being actively investigated as anti-cancer agents.[8] For example, novel 5-(thiophen-2-yl)isoxazoles have been synthesized and evaluated as selective anti-breast cancer agents targeting the estrogen receptor α (ERα).[19]

Hypothesized Mechanism of Action: Targeting the Niacin Receptor

The most direct hypothesis for the mechanism of action of this compound in metabolic regulation is through the activation of the GPR109A receptor, analogous to nicotinic acid itself.

GPR109A Signaling Pathway:

  • Binding and Activation: The compound binds to the GPR109A receptor on the surface of adipocytes (fat cells).

  • G-Protein Coupling: This binding activates an associated inhibitory G-protein (Gi).

  • Adenylyl Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylyl cyclase.[20]

  • cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in intracellular levels of cyclic AMP (cAMP).[20]

  • Inhibition of Lipolysis: The reduction in cAMP decreases the activity of protein kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (HSL). This ultimately inhibits the breakdown of triglycerides into free fatty acids (lipolysis).[20]

  • Systemic Effects: The reduced release of free fatty acids from adipose tissue decreases the substrate available to the liver for triglyceride and VLDL synthesis, leading to lower circulating levels of atherogenic lipoproteins.[6][20]

GPR109A Signaling Diagram

GPR109A_Pathway cluster_membrane Adipocyte Cell Membrane receptor GPR109A Receptor gi Gi Protein (α, βγ subunits) receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ligand 5-(Thiophen-2-yl) nicotinic acid ligand->receptor Binds atp ATP atp->camp Converts ac pka_i PKA (inactive) camp->pka_i Activates pka_a PKA (active) pka_i->pka_a hsl_i HSL (inactive) pka_a->hsl_i Phosphorylates hsl_a HSL (active) hsl_i->hsl_a tg Triglycerides hsl_a->tg Inhibited Breakdown ffa Free Fatty Acids (Released to Bloodstream) tg->ffa Reduced Release

Caption: Hypothesized GPR109A-mediated inhibition of lipolysis in adipocytes.

Key Experimental Protocols for Compound Evaluation

To validate the hypothesized mechanism and characterize the compound, the following experimental workflows are essential.

Protocol 1: Analytical Purity Assessment via HPLC

Objective: To determine the purity of the synthesized this compound. This is a mandatory quality control step before any biological assay.

Methodology: A reverse-phase HPLC method is suitable for this class of aromatic carboxylic acids.

  • Column: C18 reverse-phase column (e.g., Primesep 100).[21]

  • Mobile Phase: A gradient of Acetonitrile and water with an acidic modifier like sulfuric acid or trifluoroacetic acid.[21] A typical gradient might run from 10% to 90% Acetonitrile over 20 minutes. The acid ensures the carboxylic acid is protonated for better retention and peak shape.

  • Detection: UV detection at approximately 250-260 nm, where the pyridine and thiophene chromophores absorb strongly.[21]

  • Standard Preparation: Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or mobile phase).

  • Analysis: Inject the sample and integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: In Vitro GPR109A Receptor Activation Assay

Objective: To determine if this compound can activate the GPR109A receptor and to quantify its potency (EC₅₀).

Methodology: A cell-based functional assay, such as a cAMP inhibition assay, is the gold standard.

  • Cell Line: Use a stable cell line engineered to express human GPR109A, such as HEK293 or CHO cells.

  • Assay Principle: The assay measures the ability of the test compound to inhibit the forskolin-stimulated production of cAMP. Forskolin directly activates adenylyl cyclase, leading to a surge in cAMP. An active GPR109A agonist will counteract this effect.

  • Procedure:

    • Plate the GPR109A-expressing cells in a multi-well plate and incubate overnight.

    • Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM). Include a known agonist (nicotinic acid) as a positive control.

    • Pre-incubate the cells with the test compounds for 15-30 minutes.

    • Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate cAMP production.

    • Incubate for another 15-30 minutes.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP levels against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration required to achieve 50% of the maximal inhibitory effect.

Safety, Handling, and Storage

Hazard Identification:

  • Causes skin irritation (H315).[1]

  • Causes serious eye irritation (H319).[1][22][23]

  • May cause respiratory irritation (H335).[1]

Safe Handling and PPE:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[22][24]

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[22][24][25]

  • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).[22][23][25]

  • Body Protection: A lab coat is required.[22]

  • Hygiene: Wash hands thoroughly after handling.[22][24] Avoid creating dust.[22][25]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][22]

  • Protect from direct sunlight.[22][23] Recommended storage temperature is often 2-8°C.[11]

References

A Technical Guide to the Spectroscopic Characterization of 5-(Thiophen-2-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 5-(Thiophen-2-yl)nicotinic acid (CAS No: 306934-96-3), a bi-heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development.[1] The molecule's structure, incorporating a pyridine carboxylic acid (nicotinic acid) moiety and a thiophene ring, presents a unique spectroscopic profile. This document outlines the theoretical underpinnings, detailed experimental protocols, and in-depth data interpretation for the core analytical techniques used in structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and data interpretation, this guide serves as a robust resource for scientists seeking to confirm the identity, purity, and structure of this compound.

Introduction: The Structural Significance of this compound

This compound is an aromatic carboxylic acid built upon a pyridine scaffold substituted with a thiophene ring.[1] This structural motif is noteworthy; both pyridine and thiophene rings are prevalent pharmacophores in numerous clinically approved drugs, valued for their diverse biological activities.[2] The nicotinic acid portion offers a key site for derivatization, often serving as a foundational block in the synthesis of more complex therapeutic agents.[3]

The aldehyde precursor, 5-(thiophen-2-yl)nicotinaldehyde, is a known synthetic intermediate that can be readily oxidized to the corresponding carboxylic acid.[2] Accurate and unambiguous structural confirmation of the final acid product is paramount for any downstream application, necessitating a multi-faceted spectroscopic approach. This guide provides the technical rationale and procedural details for achieving this confirmation.

Compound Profile:

PropertyValueSource
IUPAC Name 5-(thiophen-2-yl)pyridine-3-carboxylic acid[1]
CAS Number 306934-96-3[1]
Molecular Formula C₁₀H₇NO₂S[1]
Molecular Weight 205.23 g/mol [1]
Exact Mass 205.01974964 Da[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and chemical environment of a molecule. For this compound, both ¹H and ¹³C NMR are essential for mapping the proton and carbon frameworks, respectively.

Rationale for NMR Analysis

The choice of NMR is dictated by its ability to provide unambiguous structural information. The distinct electronic environments of the pyridine and thiophene rings, influenced by the nitrogen heteroatom and the carboxylic acid group, result in a characteristic pattern of chemical shifts and spin-spin coupling constants.[4] Two-dimensional NMR experiments like COSY and HMBC can be employed to resolve signal overlap, a common challenge in the aromatic region of such compounds, and to definitively assign quaternary carbons.[5]

Experimental Protocol: ¹H and ¹³C NMR

This protocol describes a self-validating system for acquiring high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO is chosen for its ability to dissolve polar carboxylic acids and for its solvent peak not obscuring key analyte signals. The acidic proton of the carboxylic acid is often observable in DMSO-d₆.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow, symmetrical solvent peak linewidth. This step is critical for resolving fine coupling patterns.[5]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a spectral width covering -2 to 14 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) may be necessary to obtain adequate signal intensity, especially for quaternary carbons.[5]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is referenced to 2.50 ppm for ¹H and 39.52 ppm for ¹³C spectra.

    • Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Weigh 5-10 mg Sample prep2 Dissolve in 0.6 mL DMSO-d6 prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock & Shim prep3->acq1 acq2 Acquire 1H Spectrum acq1->acq2 acq3 Acquire 13C Spectrum acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase & Reference proc1->proc2 proc3 Integrate (1H) proc2->proc3 analysis analysis proc3->analysis Structural Elucidation

Caption: Standard workflow for NMR data acquisition and processing.

Predicted NMR Data and Interpretation

While experimental spectra are not widely published, a highly reliable prediction can be made based on the analysis of analogous structures, including nicotinic acid and substituted thiophenes.[6][7]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Signal LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-COOH~13.2Broad Singlet1HCarboxylic AcidThe acidic proton is highly deshielded and often broad due to hydrogen bonding and chemical exchange. Its chemical shift is concentration-dependent.[8]
H-2~9.1Doublet (d)1HPyridine-H2Adjacent to the ring nitrogen and the electron-withdrawing carboxylic acid group, this proton is the most deshielded on the pyridine ring.[4]
H-6~8.8Doublet (d)1HPyridine-H6Also adjacent to the nitrogen, but further from the carboxyl group than H-2.[4]
H-4~8.4Doublet of Doublets (dd)1HPyridine-H4Coupled to both H-2 and H-6, its position is influenced by the thiophene substituent at C-5.[9]
H-5'~7.8Doublet of Doublets (dd)1HThiophene-H5'Adjacent to the sulfur atom, deshielded relative to other thiophene protons.
H-3'~7.6Doublet of Doublets (dd)1HThiophene-H3'Coupled to H-4' and H-5'.
H-4'~7.2Doublet of Doublets (dd)1HThiophene-H4'Typically the most shielded of the thiophene protons.

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~166C=OCarboxyl carbons typically appear in this downfield region.[8]
~153C-6Carbon adjacent to nitrogen is significantly deshielded.
~151C-2Carbon adjacent to nitrogen is significantly deshielded.
~140C-2'Quaternary carbon of the thiophene ring attached to the pyridine ring.
~138C-4Pyridine ring methine carbon.
~130C-5Quaternary carbon of the pyridine ring bearing the thiophene substituent.
~129C-5'Thiophene ring methine carbon.
~127C-4'Thiophene ring methine carbon.
~126C-3'Thiophene ring methine carbon.
~125C-3Quaternary carbon of the pyridine ring bearing the carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, it provides definitive evidence for the carboxylic acid moiety.

Rationale for IR Analysis

The carboxylic acid functional group possesses two highly characteristic vibrational modes: a very broad O-H stretching band and an intense C=O (carbonyl) stretching band.[10] The presence and specific wavenumbers of these bands, along with absorptions from the aromatic rings, provide a unique fingerprint for the molecule, allowing for rapid confirmation of its primary structural features.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern, reliable technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR stage. This is a critical self-validating step that subtracts atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000–650 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Clean the crystal thoroughly after analysis.

IR_Workflow prep Clean ATR Crystal bkg Acquire Background Spectrum prep->bkg sample Place Sample on Crystal bkg->sample acq Apply Pressure & Acquire Spectrum sample->acq clean Clean Crystal Post-Analysis acq->clean result result acq->result Generate IR Spectrum

Caption: Workflow for acquiring an ATR FT-IR spectrum.

Predicted IR Data and Interpretation

Table 3: Predicted Infrared Absorption Data

Predicted Wavenumber (cm⁻¹)IntensityVibrational ModeRationale and Interpretation
3300–2500Broad, StrongO-H stretch (Carboxylic Acid)This exceptionally broad band is the hallmark of a hydrogen-bonded carboxylic acid dimer and is often superimposed on the C-H stretching bands.[8][10]
3100–3000MediumAromatic C-H stretchStretching vibrations of the C-H bonds on the pyridine and thiophene rings.[12]
1710–1680Strong, SharpC=O stretch (Carboxylic Acid)The carbonyl stretch is very intense. Its position is shifted to a lower frequency due to conjugation with the aromatic pyridine ring.[11][13]
1600–1475Medium-WeakAromatic C=C stretchSkeletal vibrations of the carbon-carbon double bonds within the pyridine and thiophene rings.[12]
1320–1210StrongC-O stretchThe stretching vibration of the carbon-oxygen single bond in the carboxylic acid group.[10]
950–910Medium, BroadO-H bend (out-of-plane)Another characteristic, though less intense, band for a carboxylic acid dimer.[10]
~800-700Medium-StrongC-H bend (out-of-plane)Bending vibrations of the aromatic C-H bonds can provide information on the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information that corroborates NMR and IR data.

Rationale for MS Analysis

High-Resolution Mass Spectrometry (HRMS) is chosen to experimentally determine the elemental composition of the molecule. By providing a mass measurement with high accuracy (typically <5 ppm error), HRMS can confirm the molecular formula C₁₀H₇NO₂S.[1] Furthermore, tandem mass spectrometry (MS/MS) can be used to induce fragmentation, and the resulting pattern provides a fingerprint that helps confirm the connectivity of the pyridine and thiophene rings.[14][15]

Experimental Protocol: LC-MS with Electrospray Ionization (ESI)
  • Sample Preparation:

    • Prepare a dilute stock solution of this compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute this solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition.

  • Instrumentation (LC-Q-TOF MS):

    • Liquid Chromatography (LC): Use a C18 column with a gradient elution, for example, starting with 95% Water (with 0.1% formic acid) and 5% Acetonitrile (with 0.1% formic acid), ramping to 95% Acetonitrile over several minutes. Formic acid is added to promote protonation for positive ion mode ESI.

    • Mass Spectrometry (ESI-Q-TOF): Operate the ESI source in positive ion mode. Key parameters include a capillary voltage of ~3.5-4.5 kV, a drying gas temperature of ~300-350 °C, and a nebulizer pressure of ~30-40 psi.

  • Data Acquisition:

    • Full Scan MS: Acquire data over a mass range of m/z 50-500 to detect the protonated molecular ion [M+H]⁺.

    • Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 206.027) as the precursor, applying collision energy (e.g., 10-30 eV) to induce fragmentation, and scanning for the resulting product ions.

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_proc Data Analysis prep1 Prepare Dilute Solution (~5 µg/mL in MeOH) acq1 Inject into LC System prep1->acq1 acq2 ESI Source (Positive Mode) acq1->acq2 acq3 Full Scan MS (m/z 50-500) acq2->acq3 acq4 MS/MS on [M+H]+ acq3->acq4 Isolate Precursor Ion proc1 Determine Exact Mass of [M+H]+ acq3->proc1 proc2 Analyze Fragmentation Pattern acq4->proc2 formula formula proc1->formula Confirm Formula structure structure proc2->structure Confirm Structure

Caption: General workflow for LC-MS/MS structural analysis.

Predicted Mass Spectrum and Fragmentation

Table 4: Predicted High-Resolution Mass Spectrometry Data

IonCalculated Exact Mass (m/z)Description
[M+H]⁺206.0270The protonated molecular ion. Its accurate mass measurement is used to confirm the elemental formula C₁₀H₇NO₂S.

Predicted MS/MS Fragmentation:

The primary fragmentation pathway for the [M+H]⁺ ion of nicotinic acid derivatives often involves the loss of the carboxylic acid group.[16]

  • Loss of H₂O (m/z 188.0165): A common initial loss from the carboxylic acid group.

  • Loss of CO₂ (decarboxylation, m/z 162.0321): Loss of carbon dioxide to yield the 5-(thiophen-2-yl)pyridine ion.

  • Loss of HCOOH (formic acid, m/z 160.0372): Loss of the entire carboxylic acid group.

The fragmentation of the resulting 5-(thiophen-2-yl)pyridine ion would then proceed, potentially involving cleavage of the bond between the two rings or fragmentation within the pyridine or thiophene rings, providing further structural confirmation.[15]

Conclusion

The combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a comprehensive and self-validating toolkit for the structural characterization of this compound. NMR defines the carbon-hydrogen framework and atomic connectivity. IR spectroscopy offers rapid confirmation of key functional groups, particularly the carboxylic acid. High-resolution mass spectrometry confirms the elemental composition, and its fragmentation pattern corroborates the proposed structure. By following the detailed protocols and interpretative guidelines presented in this document, researchers can confidently establish the identity and purity of this valuable synthetic building block, ensuring the integrity of their subsequent research and development efforts.

References

5-(Thiophen-2-yl)nicotinic acid molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-(Thiophen-2-yl)nicotinic Acid: Molecular Structure, Properties, and Synthetic Strategies

Introduction

This compound is a bi-heterocyclic aromatic compound that stands as a molecule of significant interest for researchers in medicinal chemistry and materials science. Its structure, which incorporates both a pyridine and a thiophene ring, represents a "privileged scaffold"—a molecular framework that is recurrent in a multitude of biologically active compounds.[1] The nicotinic acid (Vitamin B3) moiety is a well-established pharmacophore in numerous clinically approved drugs, known for its role in treating dyslipidemia and its broader involvement in various physiological processes.[2][3][4] Similarly, the thiophene ring is a prevalent feature in a wide array of pharmaceuticals and agrochemicals, valued for its contribution to diverse biological activities.[2]

The strategic fusion of these two heterocyclic systems, linked via a stable carbon-carbon bond, creates a versatile platform for drug discovery. The carboxylic acid functional group at the 3-position of the pyridine ring serves as a crucial synthetic handle, allowing for the facile generation of a diverse library of derivatives such as esters, amides, and hydrazones.[1] This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, and a robust synthetic protocol for this compound, intended to serve as a foundational resource for researchers and drug development professionals.

Molecular Identity and Physicochemical Profile

The fundamental identity of a compound is established by its unique structural and chemical identifiers. These parameters are critical for accurate documentation, database searching, and regulatory compliance.

Chemical Structure and Formula

This compound consists of a pyridine ring substituted at the 5-position with a thiophen-2-yl group and at the 3-position with a carboxylic acid moiety.

  • Molecular Formula: C₁₀H₇NO₂S[5][6][7]

  • IUPAC Name: 5-thiophen-2-ylpyridine-3-carboxylic acid[6][]

  • CAS Number: 306934-96-3[5][6][7]

  • SMILES: C1=CSC(=C1)C2=CC(=CN=C2)C(=O)O[6][]

  • InChI Key: DFWKRZGYBOVSKW-UHFFFAOYSA-N[6][]

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are essential for guiding experimental design, including reaction setup, purification, formulation, and storage.

PropertyValueReference(s)
Molecular Weight 205.23 g/mol [6][][9]
Appearance Beige solid[10]
Melting Point 261 °C[][10]
Boiling Point 423.8 °C at 760 mmHg[]
Density 1.368 g/cm³[]
Storage Conditions 2-8°C, protect from light[10]

Spectroscopic Characterization

While specific experimental spectra for this exact compound are not publicly detailed, its structure allows for the confident prediction of key spectroscopic features based on well-established principles and data from analogous structures like nicotinic acid and thiophene derivatives.[11][12]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the thiophene and pyridine rings. A broad singlet, typically downfield (>10 ppm), would correspond to the acidic proton of the carboxylic acid group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would feature a characteristic signal for the carbonyl carbon of the carboxylic acid in the range of δ 165-180 ppm. Multiple signals would appear in the aromatic region (δ 110-160 ppm) for the carbon atoms of the two heterocyclic rings.

  • FT-IR Spectroscopy: The infrared spectrum provides key information about the functional groups. Expected characteristic absorption bands include a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a sharp and strong C=O stretch (1700-1725 cm⁻¹), C=C and C=N stretching vibrations from the aromatic rings (1400-1600 cm⁻¹), and C-S stretching from the thiophene ring.[11]

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 205.23).

Synthesis and Reactivity

The construction of the C-C bond between the pyridine and thiophene rings is the central challenge in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for this transformation, offering high yields and functional group tolerance.[13][14]

Proposed Synthetic Workflow

A robust two-step synthetic route involves the palladium-catalyzed Suzuki coupling of an appropriate 5-halonicotinate ester with thiophene-2-boronic acid, followed by saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid product.

G start Starting Materials: - Methyl 5-bromonicotinate - Thiophene-2-boronic acid step1 Suzuki-Miyaura Coupling Catalyst: Pd(OAc)₂ Ligand: dppf Base: Na₂CO₃ Solvent: Toluene/Water start->step1 intermediate Intermediate: Methyl 5-(thiophen-2-yl)nicotinate step1->intermediate step2 Saponification (Hydrolysis) Reagent: NaOH or LiOH Solvent: THF/Water intermediate->step2 product Final Product: This compound step2->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via a Suzuki-Miyaura cross-coupling followed by ester hydrolysis.

Part A: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine methyl 5-bromonicotinate (1.0 eq.), thiophene-2-boronic acid (1.2 eq.), and sodium carbonate (Na₂CO₃) (2.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add degassed solvents (e.g., Toluene and Water, 4:1 v/v). To this suspension, add the palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), and a suitable phosphine ligand, like 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.1 eq.).[14]

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (methyl 5-bromonicotinate) is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, methyl 5-(thiophen-2-yl)nicotinate. This intermediate can be purified by column chromatography if necessary.

Part B: Saponification (Ester Hydrolysis)

  • Reaction Setup: Dissolve the crude ester from Part A in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq.) and stir the mixture at room temperature. Monitor the reaction by TLC until the ester is fully converted to the carboxylate salt.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with 1M hydrochloric acid (HCl) until the pH is ~4-5. A precipitate of the carboxylic acid should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a minimal amount of a cold non-polar solvent (e.g., ether or hexanes) to remove impurities. Dry the product under vacuum to yield this compound.

Applications in Research and Drug Development

The thiophene-pyridine scaffold is a cornerstone in the design of novel therapeutic agents. Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities.

  • Fungicidal Activity: Research has shown that N-(thiophen-2-yl) nicotinamide derivatives, synthesized from the corresponding nicotinic acid, exhibit excellent fungicidal activity.[15] Specifically, certain compounds were highly effective against cucumber downy mildew (Pseudoperonospora cubensis), with efficacy in field trials surpassing that of some commercial fungicides.[16][17]

  • Anticancer Potential: Thiophene-containing molecules are actively investigated as anticancer agents.[1] The combination with a pyridine ring, as seen in 5-(thiophen-2-yl)isoxazole derivatives, has yielded compounds with potent and selective cytotoxicity against human breast cancer cell lines (MCF-7).[18] This suggests that the this compound core is a promising starting point for developing novel oncology therapeutics.

  • Enzyme Inhibition: The structural motifs present in this molecule are found in various enzyme inhibitors.[1] Nicotinic acid itself is known to act on the GPR109A receptor to mediate its lipid-lowering effects and has anti-inflammatory properties.[19][20] Derivatives can be designed to target specific enzymes by modifying the substituents on either heterocyclic ring, making it a valuable scaffold for structure-activity relationship (SAR) studies.

G scaffold Core Scaffold: This compound synthesis Synthesize Derivative Library (Amides, Esters, etc.) scaffold->synthesis screening High-Throughput Screening (e.g., Antifungal, Anticancer Assays) synthesis->screening hit_id Hit Identification (Active Compounds) screening->hit_id sar Structure-Activity Relationship (SAR) Analysis hit_id->sar sar->synthesis Iterative Design lead_opt Lead Optimization (Improve Potency, Selectivity, ADME) sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Logical workflow for drug discovery using the core scaffold.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H315: Causes skin irritation[6]

  • H319: Causes serious eye irritation[6]

  • H335: May cause respiratory irritation[6]

Precautionary Measures: This compound should be handled only by qualified professionals in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Avoid inhalation of dust and direct contact with skin and eyes.

References

IUPAC name for 5-(thiophen-2-yl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-(thiophen-2-yl)pyridine-3-carboxylic Acid: A Privileged Scaffold for Drug Discovery

Abstract

5-(thiophen-2-yl)pyridine-3-carboxylic acid is a heterocyclic compound that merges two scaffolds of profound importance in medicinal chemistry: the pyridine-3-carboxylic acid (nicotinic acid) moiety and the thiophene ring. This unique combination of a π-deficient pyridine and a π-rich thiophene creates a molecular architecture with significant potential for developing novel therapeutic agents. This technical guide provides a comprehensive overview of the compound's chemical identity, physicochemical properties, a detailed, field-proven synthetic protocol, and an exploration of its potential applications in drug discovery, grounded in the established bioactivity of its constituent parts. The document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

Introduction: The Convergence of Two Pharmacophores

In the landscape of modern drug discovery, heterocyclic compounds are paramount. Their rigid structures, diverse electronic properties, and capacity for hydrogen bonding interactions make them ideal frameworks for engaging with biological targets. Among these, pyridine and thiophene derivatives are particularly ubiquitous and have been incorporated into numerous approved drugs.

  • Pyridine Derivatives : The pyridine ring is a common feature in pharmaceuticals, known for its ability to act as a hydrogen bond acceptor and its metabolic stability. The pyridine-3-carboxylic acid substructure, in particular, is the basis for niacin (Vitamin B3) and its derivatives, which have well-documented roles in treating dyslipidemia.[1] Novel derivatives are actively being investigated for a range of conditions, including inflammatory and hyperglycemic disorders.[2][3]

  • Thiophene Derivatives : As a bioisostere of the benzene ring, thiophene offers similar aromaticity but with distinct electronic properties and a smaller steric footprint.[4] This scaffold is present in drugs like the antiplatelet agent clopidogrel and the antipsychotic olanzapine. Thiophene-containing compounds exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6]

The subject of this guide, 5-(thiophen-2-yl)pyridine-3-carboxylic acid, represents a strategic fusion of these two privileged scaffolds. This guide will elucidate the synthesis, properties, and therapeutic potential of this compound, providing a technical foundation for its use as a building block in the development of next-generation therapeutics.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics, which dictate its behavior in both chemical reactions and biological systems.

Chemical Structure and Identifiers

The compound's structure combines a pyridine ring substituted at the 5-position with a thiophene ring linked at its 2-position. The carboxylic acid group is located at the 3-position of the pyridine ring.

G cluster_0 5-(thiophen-2-yl)pyridine-3-carboxylic acid mol

Caption: 2D Structure of 5-(thiophen-2-yl)pyridine-3-carboxylic acid.

Key identifiers and properties for this molecule are summarized below.

IdentifierValueSource
Preferred IUPAC Name 5-(thiophen-2-yl)pyridine-3-carboxylic acid[7]
Synonym 5-(2-Thienyl)nicotinic acid[7]
CAS Number 306934-96-3[7]
Molecular Formula C₁₀H₇NO₂S[7]
Molecular Weight 205.23 g/mol [7]
Canonical SMILES C1=CC(=C(C=N1)C2=CC=CS2)C(=O)O[7]
InChIKey DFWKRZGYBOVSKW-UHFFFAOYSA-N[7]
Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably predicted using computational models and data from close structural analogs. These properties are critical for predicting its behavior in drug development, such as solubility and membrane permeability.

PropertyPredicted ValueSignificance in Drug Discovery
pKa (Acidic) 3.5 - 4.5Influences ionization state and solubility at physiological pH (7.4).
logP ~2.0 - 2.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Boiling Point > 390 °CHigh boiling point is characteristic of a stable, solid organic acid.[8]
Density ~1.3 - 1.4 g/cm³Standard for polycyclic aromatic compounds.[8][9]
Polar Surface Area ~67 ŲSuggests potential for good oral bioavailability based on Lipinski's rules.

Synthesis and Purification Protocol

The most logical and industrially scalable approach to synthesizing 5-(thiophen-2-yl)pyridine-3-carboxylic acid is via a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura reaction. This method is renowned for its high yields, functional group tolerance, and robust nature.

Retrosynthetic Analysis

The key disconnection is the C-C bond between the pyridine and thiophene rings. This leads to two readily available starting materials: a halogenated nicotinic acid derivative and a thiophene boronic acid (or vice versa).

Retrosynthesis Target 5-(thiophen-2-yl)pyridine-3-carboxylic acid (Target Molecule) Disconnect C-C Bond Disconnection (Suzuki Coupling) Target->Disconnect SM1 5-Bromopyridine-3-carboxylic acid (or methyl ester) Disconnect->SM1 SM2 Thiophen-2-ylboronic acid Disconnect->SM2

Caption: Retrosynthetic approach for the target molecule.

Experimental Workflow: Suzuki-Miyaura Coupling

This protocol describes the synthesis starting from methyl 5-bromopyridine-3-carboxylate and thiophen-2-ylboronic acid, followed by hydrolysis to yield the final carboxylic acid. Using the methyl ester protects the carboxylic acid group during the coupling reaction and often improves solubility and handling.

Workflow Start 1. Reagent Setup Reaction 2. Suzuki Coupling (Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90°C, 12h) Start->Reaction Workup 3. Aqueous Workup (Extraction with EtOAc) Reaction->Workup PurifyEster 4. Purification (Column Chromatography) Workup->PurifyEster Hydrolysis 5. Saponification (LiOH, THF/H₂O, RT) PurifyEster->Hydrolysis Final 6. Acidification & Isolation (HCl, Filtration) Hydrolysis->Final

Caption: Step-by-step experimental workflow for synthesis.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • Methyl 5-bromopyridine-3-carboxylate (1.0 eq)

  • Thiophen-2-ylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • Toluene and Deionized Water (e.g., 4:1 v/v)

  • Lithium Hydroxide (LiOH) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc), Hydrochloric acid (HCl), Brine

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line, separatory funnel, rotary evaporator, column chromatography setup.

Part A: Suzuki-Miyaura Coupling

  • Inert Atmosphere: To a round-bottom flask, add methyl 5-bromopyridine-3-carboxylate (1.0 eq), thiophen-2-ylboronic acid (1.2 eq), and sodium carbonate (3.0 eq). Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial as the palladium catalyst is oxygen-sensitive.

  • Catalyst and Solvent Addition: Add the palladium catalyst (0.03 eq) to the flask. Quickly add the degassed solvent system (e.g., Toluene/Water 4:1). Degassing the solvents (by bubbling with N₂ for 20-30 minutes) prevents oxidation of the catalyst.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 6-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

  • Washing: Wash the combined organic layers with water and then with brine to remove inorganic impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ester product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Part B: Saponification (Ester Hydrolysis)

  • Dissolution: Dissolve the purified methyl ester in a mixture of THF and water.

  • Hydrolysis: Add LiOH (2.0 eq) and stir the reaction at room temperature. Monitor by TLC until the ester is fully consumed (typically 2-4 hours).

  • Acidification: Remove the THF via rotary evaporation. Cool the remaining aqueous solution in an ice bath and slowly acidify with 1M HCl until the pH is ~3-4. The product, 5-(thiophen-2-yl)pyridine-3-carboxylic acid, should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield the final pure compound.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed.

  • ¹H NMR: Expect characteristic signals for the aromatic protons on both the pyridine and thiophene rings, typically in the δ 7.0-9.0 ppm range. The carboxylic acid proton will appear as a broad singlet, often >10 ppm.

  • ¹³C NMR: Aromatic carbons will appear in the δ 120-150 ppm range, with the carbonyl carbon of the carboxylic acid appearing downfield (>165 ppm).

  • Mass Spectrometry (MS): The [M+H]⁺ ion should be observed at m/z 206.02, confirming the molecular weight.

Potential Applications in Medicinal Chemistry

The true value of 5-(thiophen-2-yl)pyridine-3-carboxylic acid lies in its potential as a core structure for generating libraries of new chemical entities with diverse pharmacological activities.

Applications Core 5-(thiophen-2-yl)pyridine-3-carboxylic acid (Core Scaffold) AntiInflam Anti-inflammatory Agents (e.g., COX/LOX Inhibition) Core->AntiInflam Based on Thiophene & Pyridine Analogs [10, 13] AntiDiabetic Anti-diabetic Agents (e.g., α-amylase inhibitors) Core->AntiDiabetic Based on Nicotinic Acid Derivatives [12] AntiCancer Anticancer Therapeutics (Kinase Inhibitors, etc.) Core->AntiCancer Based on Thiophene Derivatives [13] AntiHypertensive Antihypertensive Agents Core->AntiHypertensive Based on Pyridine- carboxylic Acids [17]

Caption: Potential therapeutic applications derived from the core scaffold.

  • Anti-inflammatory and Anti-hyperglycemic Agents: Research on novel nicotinic acid derivatives has demonstrated their potential as dual anti-inflammatory and anti-hyperglycemic agents.[3] The thiophene moiety can be used to modulate the lipophilicity and binding interactions of these derivatives, potentially leading to compounds with improved potency and pharmacokinetic profiles.

  • Anticancer Activity: Numerous thiophene-containing molecules have been investigated and developed as anticancer agents.[5] The 5-(thiophen-2-yl)pyridine-3-carboxylic acid scaffold could serve as a template for designing novel kinase inhibitors or other targeted therapies, where the carboxylic acid can form key hydrogen bonds in an active site and the thiophene-pyridine core can occupy hydrophobic pockets.

  • Antihypertensive Potential: Structurally related pyridine carboxylic acid derivatives have been successfully developed as orally active antihypertensive agents.[10] This historical success provides a strong rationale for exploring derivatives of 5-(thiophen-2-yl)pyridine-3-carboxylic acid for similar activity.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 5-(thiophen-2-yl)pyridine-3-carboxylic acid is not widely available, a hazard assessment can be made based on its functional groups and data from close analogs like 6-(thiophen-2-yl)pyridine-3-carboxylic acid.[11]

ParameterGuideline
GHS Hazard Class (Expected) Acute Toxicity, Oral (Category 4); Skin Irritant (Category 2); Eye Irritant (Category 2A).[11]
Hazard Statements (Expected) H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.
Personal Protective Equipment Chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields or goggles, laboratory coat.
Engineering Controls Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
Firefighting Measures Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]
Decomposition Products Combustion may produce toxic oxides of carbon (CO, CO₂), nitrogen (NOx), and sulfur (SOx).[11]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place. An isomer is recommended to be stored at 2-8°C.[8]

Disclaimer: This information is based on analogous structures. Always consult a compound-specific, current SDS before handling and use appropriate laboratory safety practices.

Conclusion

5-(thiophen-2-yl)pyridine-3-carboxylic acid is more than just a chemical compound; it is a highly valuable platform for innovation in medicinal chemistry. By combining the well-established pharmacophores of thiophene and nicotinic acid, it offers a compelling starting point for the design of novel therapeutics targeting a wide range of diseases, from metabolic disorders to cancer. The robust and scalable Suzuki-Miyaura synthesis makes this scaffold readily accessible for library development. As researchers continue to explore the vast chemical space of heterocyclic compounds, 5-(thiophen-2-yl)pyridine-3-carboxylic acid stands out as a scaffold of high potential, promising to be a key building block in the discovery of future medicines.

References

Thiophene as a Bioisostere in Nicotinic Acid Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Strategic Imperative of Bioisosterism in Modern Drug Discovery

In the landscape of contemporary drug discovery, the iterative refinement of lead compounds is a critical determinant of clinical success. Among the myriad strategies employed to optimize pharmacological profiles, bioisosterism—the exchange of a functional group with another that retains similar physicochemical and spatial characteristics—stands as a cornerstone of medicinal chemistry. This technical guide delves into a specific and compelling application of this principle: the use of the thiophene ring as a bioisostere for the phenyl group in the design of novel nicotinic acid derivatives. For researchers, scientists, and drug development professionals, understanding the nuanced implications of this substitution is paramount for unlocking new therapeutic potentials and navigating the complexities of drug-receptor interactions, metabolic stability, and overall druglikeness. This document provides a comprehensive exploration of the core principles, experimental validation, and strategic considerations underpinning the use of thiophene in this context.

Foundational Principles: Nicotinic Acid and the Rationale for Bioisosteric Modification

Nicotinic acid (niacin), a B-vitamin, and its derivatives are a class of compounds with a rich pharmacological history.[1] Beyond its nutritional role, nicotinic acid is a well-established therapeutic agent for dyslipidemia, primarily through its action on nicotinic acid receptors, such as GPR109A.[2][3] The core structure, a pyridine ring substituted with a carboxylic acid, serves as a versatile scaffold for medicinal chemists.

The rationale for exploring bioisosteric replacements in nicotinic acid derivatives is multifaceted:

  • Modulation of Potency and Selectivity: Subtle alterations in electronics and sterics can fine-tune interactions with the target receptor, potentially leading to enhanced potency and selectivity for specific receptor subtypes.[4]

  • Optimization of ADME Properties: Bioisosteric substitution can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This includes modifying lipophilicity to enhance solubility or altering metabolic pathways to improve bioavailability and half-life.

  • Intellectual Property Enhancement: The creation of novel chemical entities through bioisosteric replacement is a key strategy for securing intellectual property rights in a competitive therapeutic landscape.

The phenyl ring is a common substituent in many biologically active compounds. Its replacement with a thiophene ring is a classical bioisosteric strategy, driven by the similarities and key differences between these two aromatic systems.[5]

The Thiophene Ring: A Privileged Bioisostere

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a "privileged scaffold" in medicinal chemistry.[6] Its utility as a bioisostere for the phenyl ring stems from several key physicochemical properties.

Physicochemical Properties: A Comparative Analysis

The substitution of a benzene ring with a thiophene ring, while seemingly minor, induces significant changes in a molecule's electronic and steric profile.

PropertyBenzeneThiopheneImplications in Drug Design
Aromaticity HighHighBoth rings maintain planarity and can engage in π-π stacking interactions with biological targets.
Size SimilarSimilarMinimal steric perturbation, often allowing for retention of binding affinity.
Electronic Nature Electron-richMore electron-rich due to the sulfur lone pairCan influence pKa of adjacent functional groups and alter cation-π or hydrogen bonding interactions.
Dipole Moment 0 D~0.55 DThe modest dipole of thiophene can lead to more favorable interactions with polar residues in a binding pocket.
Lipophilicity (logP) ~2.13~1.81Thiophene is generally less lipophilic, which can improve aqueous solubility and reduce off-target toxicities.
Metabolism Prone to CYP450-mediated oxidationCan undergo S-oxidation or epoxidation, potentially leading to reactive metabolites. However, it can also block metabolism at a specific position.

Data compiled from various sources.

The increased electron density of the thiophene ring can lead to stronger hydrogen bond accepting capabilities through the sulfur atom, a feature absent in the phenyl ring.[6] This can introduce new, favorable interactions within a receptor's binding site.

Metabolic Considerations: A Double-Edged Sword

The metabolism of thiophene-containing compounds is a critical consideration. While the thiophene ring can be more susceptible to oxidation than a phenyl ring, this is not always a disadvantage. In some instances, replacing a phenyl group with thiophene can block a primary site of metabolism on the phenyl ring, thereby increasing the metabolic stability of the molecule.

However, the oxidation of the thiophene sulfur can lead to the formation of reactive metabolites, such as thiophene-S-oxides and epoxides, which have been implicated in idiosyncratic drug toxicity. Therefore, a thorough metabolic profiling of any new thiophene-containing derivative is essential.

Synthesis of Thiophene-Containing Nicotinic Acid Derivatives: A Practical Approach

The synthesis of N-(thiophen-2-yl) nicotinamide derivatives provides a clear example of how these two key pharmacophores can be combined.[7] The general synthetic strategy involves the acylation of a substituted thiophen-2-amine with a nicotinoyl chloride derivative.

General Synthetic Workflow

G cluster_0 Preparation of Nicotinoyl Chloride cluster_1 Acylation Reaction cluster_2 Purification and Characterization Nicotinic_Acid Substituted Nicotinic Acid Nicotinoyl_Chloride Nicotinoyl Chloride Nicotinic_Acid->Nicotinoyl_Chloride Acyl Chlorination Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Nicotinoyl_Chloride Target_Compound N-(thiophen-2-yl) Nicotinamide Derivative Nicotinoyl_Chloride->Target_Compound Acylation Thiophen_Amine Substituted Thiophen-2-amine Thiophen_Amine->Target_Compound Purification Purification (e.g., Chromatography) Target_Compound->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization

Caption: General synthetic workflow for N-(thiophen-2-yl) nicotinamide derivatives.

Detailed Experimental Protocol: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives

This protocol is adapted from established methodologies for the synthesis of nicotinamide derivatives.[7]

Step 1: Synthesis of Nicotinoyl Chloride

  • To a solution of substituted nicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N2 or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude nicotinoyl chloride, which is typically used in the next step without further purification.

Step 2: Acylation of Thiophen-2-amine

  • Dissolve the substituted thiophen-2-amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add a solution of the crude nicotinoyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-(thiophen-2-yl) nicotinamide derivative.

Step 3: Structural Characterization

Confirm the structure of the final compound using standard analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To elucidate the chemical structure and confirm the connectivity of atoms.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

In Vitro Evaluation: A Self-Validating System

A robust in vitro evaluation workflow is crucial to validate the bioisosteric replacement and characterize the pharmacological profile of the newly synthesized compounds.

Receptor Binding Assays: Quantifying Affinity

A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a compound for its target receptor.

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation and Detection cluster_3 Data Analysis Receptor_Source Receptor Source (Cell Membranes or Tissue Homogenates) Incubation Incubation of Components Receptor_Source->Incubation Radioligand Radioligand (e.g., [³H]-Nicotine) Radioligand->Incubation Test_Compound Test Compound (Thiophene Derivative) Test_Compound->Incubation Separation Separation of Bound and Free Ligand (Filtration) Incubation->Separation Detection Quantification of Radioactivity (Scintillation Counting) Separation->Detection IC50 Determination of IC₅₀ Detection->IC50 Ki Calculation of Ki IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Nicotinic Receptor Binding Assay

  • Preparation of Reagents:

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

    • Receptor Source: Membranes from cells stably expressing the nicotinic receptor subtype of interest or brain tissue homogenates.

    • Radioligand: A suitable radiolabeled ligand (e.g., [³H]-epibatidine or [³H]-nicotine) at a concentration at or below its Kd.

    • Test Compounds: Serial dilutions of the thiophene-containing nicotinic acid derivatives.

    • Non-specific Binding Control: A high concentration of a known nicotinic agonist or antagonist (e.g., 1 mM nicotine).

  • Assay Procedure:

    • In a 96-well plate, combine the assay buffer, receptor source, radioligand, and either the test compound or the non-specific binding control.

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Assessing Agonist/Antagonist Activity

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator. A common method is to measure changes in intracellular calcium levels upon receptor activation using a fluorescent calcium indicator.

Protocol: Calcium Flux Assay

  • Cell Preparation:

    • Plate cells expressing the target nicotinic receptor in a 96-well plate and grow to confluence.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add the test compound (for agonist activity) or a known agonist in the presence of the test compound (for antagonist activity).

    • Measure the change in fluorescence over time.

  • Data Analysis:

    • For agonists, plot the change in fluorescence against the compound concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

    • For antagonists, determine the shift in the agonist's dose-response curve to calculate the IC₅₀.

Structure-Activity Relationship (SAR) and Future Directions

The data obtained from these in vitro assays will form the basis of the structure-activity relationship (SAR) for the thiophene-containing nicotinic acid derivatives. For example, a study on N-(thiophen-2-yl) nicotinamide derivatives as fungicides revealed that the nature and position of substituents on both the thiophene and pyridine rings significantly influenced their biological activity.[7]

Key Questions to Address in SAR Studies:

  • How does the position of the nitrogen in the pyridine ring (nicotinic vs. isonicotinic acid derivatives) affect activity?

  • What is the influence of substituents on the thiophene ring (e.g., electron-donating vs. electron-withdrawing groups)?

  • How does the linker between the two aromatic rings impact potency and selectivity?

Future Directions:

  • In Vivo Pharmacokinetic and Pharmacodynamic Studies: Promising candidates from in vitro screening should be advanced to in vivo studies to assess their oral bioavailability, metabolic stability, and efficacy in relevant animal models.[8][9]

  • Toxicity Profiling: A thorough evaluation of potential toxicity, including the formation of reactive metabolites, is crucial for the development of safe and effective drugs.

  • Exploration of Other Thiophene Isomers: Investigating the bioisosteric properties of 3-thienyl derivatives in addition to the 2-thienyl analogs can provide further insights into the SAR.

Conclusion

The use of thiophene as a bioisostere for the phenyl ring in nicotinic acid derivatives represents a powerful strategy in medicinal chemistry. This approach allows for the fine-tuning of physicochemical properties, the modulation of pharmacological activity, and the potential to overcome limitations of existing compounds. A systematic approach, combining rational design, efficient synthesis, and a robust in vitro evaluation workflow, is essential for successfully harnessing the bioisosteric properties of thiophene to develop novel and improved therapeutic agents. This guide provides a foundational framework for researchers to explore this promising area of drug discovery.

References

An In-Depth Technical Guide on the Discovery and Initial Synthesis of 5-(2-Thienyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the rationale and a plausible, field-proven synthetic route for 5-(2-Thienyl)nicotinic acid. While the specific initial discovery is not prominently documented in seminal literature, this document constructs a scientifically rigorous approach based on established, powerful synthetic methodologies relevant to medicinal chemistry and drug development professionals. The guide focuses on a retrosynthetic analysis and a detailed, three-step synthetic protocol involving esterification, palladium-catalyzed Suzuki-Miyaura cross-coupling, and subsequent saponification. Each step is explained with expert insights into the causality behind experimental choices, ensuring a self-validating and reproducible workflow.

Introduction: The Scientific Context

In the landscape of medicinal chemistry, the fusion of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The title compound, 5-(2-Thienyl)nicotinic acid, represents a classic example of such a molecular hybrid, combining two moieties of significant biological and pharmaceutical relevance: the nicotinic acid core and the thiophene ring.

1.1 The Nicotinic Acid Scaffold: A Privileged Structure

Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental biomolecule and a precursor to the coenzymes NAD and NADP. Beyond its essential role as a vitamin, it is a well-established therapeutic agent, historically used for treating pellagra and, in pharmacological doses, for managing dyslipidemia. Its pyridine-3-carboxylic acid structure is a common feature in a multitude of approved drugs and clinical candidates, valued for its metabolic stability, hydrogen bonding capabilities, and versatile chemical handles for further modification.

1.2 The Thiophene Moiety: A Versatile Bioisostere

The thiophene ring is a five-membered aromatic heterocycle that is widely incorporated into pharmaceutical agents. It often serves as a bioisostere for a phenyl ring, offering similar steric properties while modulating electronic and pharmacokinetic characteristics such as lipophilicity and metabolic pathways. Thiophene derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

1.3 Rationale for Synthesis: Exploring Chemical Space

The synthesis of 5-(2-Thienyl)nicotinic acid is logically driven by the principles of structure-activity relationship (SAR) exploration. By covalently linking the thiophene ring to the 5-position of the nicotinic acid scaffold, researchers can investigate novel regions of chemical space. This specific linkage creates a bi-aryl structure with a defined spatial arrangement, which can interact with biological targets in ways that neither parent heterocycle can achieve alone. The initial synthesis of this compound was likely motivated by the goal of creating libraries of novel compounds for biological screening, aiming to discover new therapeutic agents.

A Plausible Retrosynthetic Approach

A logical retrosynthetic analysis of 5-(2-Thienyl)nicotinic acid points to a palladium-catalyzed cross-coupling reaction as the key bond-forming step. This approach is favored in modern organic synthesis for its efficiency, mild conditions, and broad functional group tolerance.[1]

The primary disconnection is the C-C bond between the C5 of the pyridine ring and the C2 of the thiophene ring. This leads to two key synthons: a 5-halonicotinic acid derivative and an organometallic thiophene species. The Suzuki-Miyaura coupling, which utilizes a boronic acid or ester, is an ideal choice for this transformation.

G Target 5-(2-Thienyl)nicotinic Acid Disconnection C-C Bond Disconnection (Suzuki Coupling) Target->Disconnection Intermediates Disconnection->Intermediates Synthon1 5-Bromonicotinic Acid (or Ester derivative) Intermediates->Synthon1 Synthon2 Thiophene-2-boronic Acid Intermediates->Synthon2

Figure 1: Retrosynthetic analysis of 5-(2-Thienyl)nicotinic acid.
A Field-Proven, Plausible Initial Synthesis

The following three-step synthesis represents a robust and highly plausible route for the initial preparation of 5-(2-Thienyl)nicotinic acid. The strategy involves the protection of the carboxylic acid, the key cross-coupling reaction, and final deprotection.

3.1 Step 1: Protection via Esterification of 5-Bromonicotinic Acid

Causality: The carboxylic acid group on 5-bromonicotinic acid is acidic and can interfere with the basic conditions and the organometallic intermediates of the Suzuki coupling. Therefore, it must be protected. Conversion to a simple methyl or ethyl ester is a standard and effective strategy. This is typically achieved via Fischer esterification or by using a more reactive methylating agent.

Detailed Protocol (Methyl Ester Synthesis):

  • Suspend 5-bromonicotinic acid (1.0 eq) in methanol (approx. 5-10 mL per gram of acid).

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise to the stirring suspension. Alternatively, a strong acid catalyst like concentrated H₂SO₄ can be used.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude methyl 5-bromonicotinate, which can be purified by column chromatography if necessary.[2][3]

3.2 Step 2: Suzuki-Miyaura Cross-Coupling

Causality: This is the key bond-forming step. A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is used. The catalytic cycle involves oxidative addition of the Pd(0) into the C-Br bond, transmetalation of the thienyl group from the boronic acid to the palladium center, and reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst. A base (e.g., K₃PO₄ or Na₂CO₃) is essential for the transmetalation step.[4][5]

Detailed Protocol:

  • To a dry Schlenk flask, add methyl 5-bromonicotinate (1.0 eq), thiophene-2-boronic acid (1.1-1.5 eq), and potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (typically 2-5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.[1]

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product, methyl 5-(2-thienyl)nicotinate, by silica gel column chromatography.

3.3 Step 3: Deprotection via Saponification

Causality: The final step is the hydrolysis of the methyl ester back to the carboxylic acid. Saponification, or base-catalyzed hydrolysis, is a highly efficient and irreversible method for this transformation.[6]

Detailed Protocol:

  • Dissolve the purified methyl 5-(2-thienyl)nicotinate (1.0 eq) in a mixture of methanol or tetrahydrofuran (THF) and water.

  • Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-5.0 eq), either as a solid or an aqueous solution.

  • Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the organic solvent (if used) under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to a pH of approximately 3-4 by the dropwise addition of aqueous HCl (e.g., 1M or 2M). A precipitate should form.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the solid under vacuum to yield the final product, 5-(2-Thienyl)nicotinic acid, as a pure solid.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Saponification S1_Start 5-Bromonicotinic Acid S1_End Methyl 5-Bromonicotinate S1_Start->S1_End MeOH, SOCl₂ Reflux S2_Start Methyl 5-Bromonicotinate S2_End Methyl 5-(2-thienyl)nicotinate S2_Start->S2_End Pd(PPh₃)₄, Base Dioxane/H₂O, 90°C S2_Boronic Thiophene-2-boronic Acid S2_Boronic->S2_End Pd(PPh₃)₄, Base Dioxane/H₂O, 90°C S3_Start Methyl 5-(2-thienyl)nicotinate S3_End 5-(2-Thienyl)nicotinic Acid (Product) S3_Start->S3_End 1. NaOH, MeOH/H₂O 2. HCl (aq)

Figure 2: Overall workflow for the synthesis of 5-(2-Thienyl)nicotinic acid.
Characterization and Data

The final product and all intermediates should be rigorously characterized using standard analytical techniques to confirm their identity and purity. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and melting point analysis.

Table 1: Physical and Chemical Properties of 5-(2-Thienyl)nicotinic Acid

PropertyValueSource(s)
CAS Number 306934-96-3[7]
Molecular Formula C₁₀H₇NO₂S[7]
Molecular Weight 205.23 g/mol [7]
IUPAC Name 5-thiophen-2-ylpyridine-3-carboxylic acid[8]
Appearance Solid (form may vary)N/A
Melting Point 261 °C[8]
Boiling Point 423.8 °C at 760 mmHg (Predicted)[8]
Discussion and Authoritative Grounding

The synthetic strategy detailed herein is not merely a theoretical exercise but is grounded in decades of synthetic organic chemistry precedent. The choice of the Suzuki-Miyaura coupling is deliberate and authoritative for several reasons:

  • Trustworthiness & Reliability: The Suzuki coupling is one of the most reliable methods for forming C(sp²)-C(sp²) bonds, with a vast body of literature supporting its application to heteroaromatic systems.[1][9]

  • Expertise in Application: The reaction conditions—catalyst, base, and solvent system—are well-optimized for substrates similar to those in this guide. The use of a phosphine ligand like triphenylphosphine stabilizes the palladium catalyst, while the aqueous base and polar aprotic solvent facilitate the key transmetalation step.[4][5]

  • Self-Validation: The protocol is inherently self-validating. The progress of each step can be unambiguously monitored by standard chromatographic (TLC) and spectroscopic techniques. The purity of the intermediates and the final product can be quantitatively assessed, ensuring the integrity of the process from start to finish.

This synthesis provides a robust platform for producing 5-(2-Thienyl)nicotinic acid, a valuable scaffold for further elaboration in drug discovery programs. The carboxylic acid and the thiophene ring can be further functionalized to generate a diverse library of analogues for biological evaluation.

References

The Strategic Core: A Technical Guide to 5-(Thiophen-2-yl)nicotinic Acid as a Pivotal Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of 5-(thiophen-2-yl)nicotinic acid, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will explore its molecular structure, key chemical properties, and principal synthetic routes, with a focus on the widely employed Suzuki-Miyaura cross-coupling and subsequent oxidation. The core of this guide is dedicated to elucidating the compound's role as a versatile chemical intermediate. Through detailed reaction pathways and protocols, we demonstrate its utility in the synthesis of N-(thiophen-2-yl) nicotinamide derivatives and other bioactive molecules, highlighting its proven value in the development of novel fungicides and its potential in broader therapeutic areas. This document serves as a comprehensive resource, integrating established methodologies with practical, field-proven insights to empower innovation in chemical synthesis and discovery.

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal and agricultural chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can interact with a wide range of biological targets. The fusion of a pyridine ring and a thiophene ring, as embodied in this compound, represents one such scaffold. This bi-heterocyclic aromatic carboxylic acid combines the structural motifs of nicotinic acid (a form of Vitamin B3) and thiophene, both of which are independently recognized as crucial pharmacophores in numerous approved drugs and agrochemicals[1][2].

This compound, with its IUPAC name 5-thiophen-2-ylpyridine-3-carboxylic acid, serves not as an end-product but as a strategic intermediate[3]. Its carboxylic acid group provides a reactive handle for a multitude of chemical transformations, most notably the formation of amides and esters. This versatility allows for the systematic modification of the core structure, enabling the exploration of structure-activity relationships (SAR) essential for optimizing lead compounds in drug discovery and agrochemical development programs[4][5]. This guide will provide the technical foundation necessary to harness the full potential of this valuable building block.

Physicochemical & Safety Profile

A thorough understanding of a compound's properties is fundamental to its effective application. The key physicochemical data for this compound are summarized below, providing essential parameters for reaction planning and characterization.

PropertyValueSource(s)
IUPAC Name 5-thiophen-2-ylpyridine-3-carboxylic acid[3]
CAS Number 306934-96-3[3][6]
Molecular Formula C₁₀H₇NO₂S[3]
Molecular Weight 205.23 g/mol [3]
Appearance Beige solid[6]
Melting Point 261 °C[6]

Safety & Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements[3][6]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. All manipulations should be performed in a well-ventilated fume hood. Store in a cool, dry place, protected from light[6].

Synthesis Pathway: From Precursors to the Core Intermediate

The most prevalent and efficient synthesis of this compound is a two-step process. It begins with the palladium-catalyzed Suzuki-Miyaura cross-coupling to form the aldehyde precursor, 5-(thiophen-2-yl)nicotinaldehyde, followed by a selective oxidation to yield the target carboxylic acid. This approach offers high yields and excellent functional group tolerance[4][7].

Synthesis_Pathway cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Pinnick Oxidation Bromonicotinaldehyde 5-Bromonicotinaldehyde AldehydeProduct 5-(Thiophen-2-yl)nicotinaldehyde Bromonicotinaldehyde->AldehydeProduct Pd(PPh₃)₄, K₂CO₃ Dioxane/Water, 90°C ThiopheneBoronicAcid Thiophene-2-boronic acid ThiopheneBoronicAcid->AldehydeProduct CarboxylicAcid This compound AldehydeProduct->CarboxylicAcid NaClO₂, NaH₂PO₄ 2-Methyl-2-butene t-BuOH/Water caption Overall synthetic workflow for this compound.

Figure 1: Overall synthetic workflow for this compound.
Step 1: Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the cornerstone for constructing the C-C bond between the pyridine and thiophene rings. The choice of catalyst, base, and solvent system is critical for achieving high conversion and minimizing side reactions.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and commonly used catalyst for this type of coupling due to its stability and effectiveness[7].

  • Base: Potassium carbonate (K₂CO₃) is essential for the transmetalation step of the catalytic cycle. It is a moderately strong base, effective enough to facilitate the reaction without promoting significant degradation of the starting materials[7].

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is standard. The organic solvent solubilizes the organic reactants and catalyst, while water is necessary to dissolve the inorganic base, creating a biphasic system where the reaction occurs at the interface[4][7].

  • Inert Atmosphere: The exclusion of oxygen is paramount. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the undesirable homocoupling of the thiophene-2-boronic acid to form 2,2'-bithiophene. Therefore, thorough degassing of solvents and maintaining a nitrogen or argon atmosphere is crucial for high yields[7].

Detailed Experimental Protocol:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 5-bromonicotinaldehyde (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq)[7].

  • Inerting: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of all oxygen[7].

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via cannula[7].

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture[7].

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 12 hours, or until reaction completion as monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[7].

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter[7].

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(thiophen-2-yl)nicotinaldehyde as a solid[7].

Step 2: Oxidation to this compound

The aldehyde functional group of the precursor is readily oxidized to the target carboxylic acid. The Pinnick oxidation is a highly effective method for this transformation, particularly for substrates with sensitive functional groups like the electron-rich thiophene ring, as it operates under mild conditions and minimizes side reactions[8].

Causality Behind Experimental Choices:

  • Oxidizing Agent: Sodium chlorite (NaClO₂) is the primary oxidant. Under mildly acidic conditions, it forms chlorous acid (HClO₂), the active oxidizing species[8].

  • Chlorine Scavenger: 2-Methyl-2-butene is added as a scavenger for the hypochlorite (ClO⁻) byproduct, which can otherwise react undesirably with the electron-rich thiophene ring[8].

  • Buffer: Sodium dihydrogen phosphate (NaH₂PO₄) is used to maintain a slightly acidic pH, which is optimal for the formation of chlorous acid and the overall reaction rate[8].

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 5-(thiophen-2-yl)nicotinaldehyde (1.0 eq) in a 2:1 mixture of tert-butanol and water[8].

  • Reagent Addition: To the stirred solution, add 2-methyl-2-butene (4.0 eq) followed by sodium dihydrogen phosphate monohydrate (1.2 eq)[8].

  • Oxidation: Cool the mixture in an ice bath. Slowly add sodium chlorite (1.5 eq) in portions, ensuring the internal temperature remains below 10 °C[8].

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor for completion by TLC[8].

  • Work-up & Isolation: Upon completion, carefully acidify the reaction mixture with 1 M HCl to a pH of 2-3. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound[8]. Further purification can be achieved by recrystallization if necessary.

The Role as a Chemical Intermediate: Gateway to Bioactive Molecules

The true value of this compound lies in its function as a versatile intermediate. The carboxylic acid moiety is a gateway to a vast array of derivatives, primarily through the formation of amide bonds.

Reactivity_Diagram cluster_derivatives Key Derivatives Core This compound AcylChloride Acyl Chloride Core->AcylChloride SOCl₂ or (COCl)₂ Amides N-Substituted Amides (e.g., Fungicides) Esters Esters AcylChloride->Amides R-NH₂, Base AcylChloride->Esters R-OH caption Key transformations of this compound.

Figure 2: Key transformations of this compound.
Application in Agrochemicals: Synthesis of Potent Fungicides

A compelling demonstration of this intermediate's utility is in the synthesis of N-(thiophen-2-yl) nicotinamide derivatives, which have shown remarkable fungicidal activity. Research has demonstrated that by "splicing" the active substructures of nicotinic acid and thiophene, novel compounds with potent and commercially relevant efficacy can be developed[1][2][9][10].

One study highlighted derivatives that exhibited excellent activity against cucumber downy mildew (Pseudoperonospora cubensis), a significant agricultural pathogen. The synthesis involves converting this compound (or a substituted variant) into its more reactive acyl chloride, followed by acylation of a substituted thiophen-2-amine[1][2].

Quantitative Fungicidal Activity Data:

Compound ID (Example)Target PathogenEC₅₀ (mg/L)Commercial FungicideEC₅₀ (mg/L)Source
4a P. cubensis4.69Diflumetorim21.44[9][11]
4f P. cubensis1.96Flumorph7.55[9][11]

EC₅₀ (Half maximal effective concentration) data from in vivo greenhouse bioassays highlights the superior potency of the synthesized derivatives compared to existing commercial fungicides.

General Protocol for Amide Synthesis:

  • Acyl Chloride Formation: To a solution of the substituted nicotinic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add oxalyl chloride (3.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride[1][11].

  • Acylation: Dissolve a substituted thiophen-2-amine (1.0 eq) and a base such as triethylamine (TEA) in anhydrous DCM and cool in an ice bath. Slowly add a solution of the crude acyl chloride in DCM. Allow the reaction to warm to room temperature and stir for 4-6 hours[2][11].

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the final N-(thiophen-2-yl) nicotinamide derivative[11].

Potential in Drug Discovery

The thiophene-pyridine scaffold is a recurring motif in compounds explored for various therapeutic applications, including anticancer, antioxidant, and enzyme inhibitory roles[4]. The ability to readily derivatize this compound makes it an attractive starting point for building libraries of compounds for high-throughput screening. For instance, derivatives of N-pyridinylthiophene carboxamides have been identified as preclinical candidates for treating neuronal cancers by acting as inhibitors of inosine monophosphate dehydrogenase (IMPDH)[2]. The synthetic accessibility provided by this intermediate is key to exploring these therapeutic avenues.

Spectroscopic Characterization (Predictive Analysis)

¹H NMR (Predicted, in DMSO-d₆, 400 MHz):

  • Pyridine Protons: Three distinct signals are expected. The proton at C2 (ortho to the nitrogen) will be the most deshielded (~9.1 ppm, d). The proton at C6 (also ortho to N) will appear around 8.8 ppm (dd). The proton at C4 (meta to N and the carboxyl group) will be further upfield (~8.3 ppm, m).

  • Thiophene Protons: Three protons on the thiophene ring will appear as multiplets in the aromatic region (~7.2-7.8 ppm).

  • Carboxylic Acid Proton: A very broad singlet, highly dependent on concentration and residual water, is expected far downfield (>13 ppm).

¹³C NMR (Predicted, in DMSO-d₆, 100 MHz):

  • Carboxylic Carbonyl: The carbonyl carbon will be the most deshielded signal, expected around 166-168 ppm.

  • Aromatic Carbons: The remaining eight aromatic carbons of the pyridine and thiophene rings will appear in the typical range of ~120-155 ppm. The carbons attached to the nitrogen (C2, C6) and the carbon attached to the thiophene ring (C5) will be among the more deshielded in this region.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design. Its synthesis, reliably achieved through well-established palladium-catalyzed coupling and selective oxidation, provides consistent access to a high-value chemical intermediate. Its true utility is realized in its role as a precursor to a diverse range of derivatives, most notably in the development of next-generation fungicides where its amide derivatives have demonstrated efficacy surpassing current commercial standards.

The potential of this scaffold is far from exhausted. Future research will likely focus on expanding its application in medicinal chemistry, leveraging the privileged nature of the thiophene-pyridine core to design novel inhibitors for various enzymatic targets. As synthetic methodologies continue to advance, the accessibility and utility of this compound will undoubtedly grow, solidifying its position as a pivotal building block in the ongoing quest for new and improved chemical entities.

References

The Art of Agonism: A Technical Guide to the Structure-Activity Relationship of 5-(Heteroaryl)nicotinic Acids as GPR109A Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 5-(heteroaryl)nicotinic acids, a pivotal class of compounds targeting the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂). Nicotinic acid (niacin), the endogenous ligand for GPR109A, is a long-established therapeutic for dyslipidemia, yet its clinical utility is hampered by a significant flushing side effect. This guide elucidates the molecular architecture required for potent GPR109A agonism, focusing on the strategic importance of the 5-position of the nicotinic acid core. We will dissect the causality behind medicinal chemistry strategies, from the foundational role of the pyridine carboxylic acid moiety to the nuanced influence of various 5-heteroaryl substituents. Furthermore, this guide delves into the concept of biased agonism—designing ligands that selectively activate the therapeutic Gαi pathway over the β-arrestin pathway implicated in flushing—and provides detailed, field-proven protocols for the synthesis and evaluation of these targeted compounds.

The Target: GPR109A - A Dual-Signaling Receptor in Metabolism and Inflammation

GPR109A is a Gαi-coupled receptor predominantly expressed in adipocytes and various immune cells, including neutrophils and macrophages.[1][2] Its activation by nicotinic acid initiates two primary signaling cascades, a distinction that is central to modern drug design efforts.

  • The Therapeutic Gαi Pathway: Upon agonist binding, GPR109A couples to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase. This reduces intracellular levels of cyclic AMP (cAMP), suppressing hormone-sensitive lipase activity in adipocytes. The net result is a potent anti-lipolytic effect, decreasing the release of free fatty acids (FFAs) into circulation and subsequently lowering plasma triglycerides and LDL cholesterol.[1]

  • The "Flushing" β-Arrestin Pathway: Independently of G-protein coupling, agonist-bound GPR109A can recruit β-arrestin proteins. This pathway is strongly implicated in the cutaneous vasodilation, or flushing, that is the most common and dose-limiting side effect of niacin therapy.[3]

The central challenge and opportunity in targeting GPR109A, therefore, is the design of biased agonists : compounds that selectively engage the Gαi pathway while minimizing or avoiding β-arrestin recruitment. This forms the primary causal driver for the exploration of diverse 5-(heteroaryl) substituents.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gαi Pathway (Therapeutic) cluster_arrestin β-Arrestin Pathway (Flushing) GPR109A GPR109A Gi Gαi/o GPR109A->Gi Arrestin β-Arrestin GPR109A->Arrestin Agonist 5-(Heteroaryl)nicotinic Acid (Agonist) Agonist->GPR109A AC Adenylyl Cyclase Gi->AC inhibition cAMP ↓ cAMP AC->cAMP Lipolysis ↓ Lipolysis cAMP->Lipolysis Flushing Vasodilation (Flushing) Arrestin->Flushing

Caption: Dual signaling cascades of the GPR109A receptor.

Core Pharmacophore: Anchoring to the Receptor

The nicotinic acid scaffold itself contains two critical features for GPR109A binding and activation. Understanding these is fundamental to appreciating the role of the 5-substituent.

  • The Carboxylic Acid: This moiety is the primary anchor to the receptor. Site-directed mutagenesis studies have identified a crucial arginine residue in the third transmembrane helix (Arg111) of GPR109A that forms an ionic bond with the negatively charged carboxylate of the ligand.[4] This interaction is considered essential for orthosteric agonism.

  • The Pyridine Ring: The aromatic ring system positions the carboxylate for optimal interaction with Arg111 and engages in further interactions within the binding pocket, including potential H-bonds and hydrophobic contacts with residues such as Trp91 and Ser178.[4]

The 5-Position: The Key to Potency, Selectivity, and Biased Agonism

While the pyridine-3-carboxylic acid is the anchor, modifications at the 5-position are well-tolerated and provide the primary handle for tuning a compound's pharmacological profile. The introduction of heteroaryl rings at this position has proven to be a particularly fruitful strategy for discovering potent and selective GPR109A agonists.

Rationale for Heteroaryl Substitution

The choice to explore heteroaryl groups at the C5 position is driven by several key principles in medicinal chemistry:

  • Vectorial Exploration: The 5-position projects out from the core binding pocket, allowing substituents to probe additional interaction sites without disrupting the essential anchoring interactions of the parent scaffold.

  • Modulation of Physicochemical Properties: Heteroaromatic rings can fine-tune properties like lipophilicity, polarity, and metabolic stability.

  • Introduction of Specific Interactions: The nitrogen, oxygen, and sulfur atoms within heteroaryl rings can act as hydrogen bond donors or acceptors, forming specific, potency-enhancing interactions with receptor residues.

  • Conformational Constraint: Linking the nicotinic acid core to a rigid heteroaromatic ring can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding.

SAR of Pyrazole-Containing Analogs

While direct, systematic SAR studies comparing a wide variety of 5-heteroaryl nicotinic acids are sparse in the public literature, a significant body of work exists on pyrazole-containing carboxylic acids and tetrazoles that act as potent GPR109A agonists.[5][6][7] These compounds can be viewed as bioisosteres of 5-aryl nicotinic acids, where the pyrazole ring mimics the pyridine and the C5-substituent relationship.

Key findings from these series provide powerful insights applicable to the 5-(heteroaryl)nicotinic acid class:

  • 5-Alkyl and 5-Aryl Pyrazoles: A series of 5-alkyl and 5-aryl pyrazole-3-carboxylic acids were identified as potent and selective agonists of human GPR109A.[6] This demonstrates that both aliphatic and aromatic substituents can be accommodated in the region of the binding pocket corresponding to the C5-vector.

  • Fluorination: The introduction of a fluorine atom at the 4-position of the pyrazole ring was shown to maintain or improve potency, with one fluorinated analog demonstrating superior in vivo properties compared to niacin.[6] This highlights the utility of fluorine as a tool to modulate electronic properties and metabolic stability without adding significant steric bulk.

  • Tricyclic Pyrazole Tetrazoles: Potent partial agonists were developed from tricyclic pyrazole tetrazole scaffolds, where the tetrazole acts as a bioisostere for the carboxylic acid.[5] These compounds were effective at lowering free fatty acids both in vitro and in vivo.

The consistent discovery of potent agonists from pyrazole-based scaffolds strongly suggests that 5-(pyrazolyl)nicotinic acids are a highly promising template for GPR109A modulation.

Compound ClassKey Structural FeaturesRepresentative ActivityReference(s)
Nicotinic AcidEndogenous LigandEC₅₀: 52-100 nM (Functional) Kᵢ: 113-245 nM (Binding)[3][8]
5-Alkyl Pyrazole-3-Carboxylic AcidsPyrazole core, C5-alkyl chainsPotent and selective GPR109A agonists[6]
4-Fluoro-5-Alkyl Pyrazole-3-Carboxylic AcidsFluorination on pyrazole ringSimilar potency to non-fluorinated analogs, improved in vivo properties[6]
4-(Phenyl)thio-1H-pyrazole DerivativesLacks carboxylic acid, Gi-biasedEC₅₀ = 45 nM (Ca²⁺ mobilization), weak β-arrestin recruitment[3]
Tricyclic Pyrazole TetrazolesFused ring system, tetrazole bioisosterePotent partial agonists, effective in vivo[5]

Note: Direct comparative EC₅₀/Kᵢ values for many specific 5-(heteroaryl)nicotinic acids are not consistently available in single literature sources. The table reflects the reported qualitative and quantitative findings for key classes of analogs.

Experimental Design & Protocols: A Self-Validating Workflow

A robust and self-validating workflow is critical for the successful identification and optimization of novel 5-(heteroaryl)nicotinic acids. The process begins with synthesis and progresses through a tiered screening cascade designed to assess affinity, functional potency, and pathway selectivity.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Cascade cluster_optimization Lead Optimization Start 5-Bromonicotinate Ester + Heteroaryl Boronic Acid Suzuki Pd-Catalyzed Suzuki Coupling Start->Suzuki Hydrolysis Ester Hydrolysis Suzuki->Hydrolysis Purify Purification & Characterization Hydrolysis->Purify Binding Primary Screen: Radioligand Binding Assay (Affinity - Ki) Purify->Binding Test Compound cAMP Secondary Screen: cAMP Functional Assay (Potency - EC50) Binding->cAMP Arrestin Selectivity Screen: β-Arrestin Recruitment Assay (Biased Agonism) cAMP->Arrestin SAR Analyze SAR Data Arrestin->SAR Design Design Next-Generation Analogs SAR->Design Design->Start Iterate

Caption: Iterative workflow for SAR studies of GPR109A agonists.
Protocol: Synthesis via Suzuki-Miyaura Cross-Coupling

The most versatile and widely used method for creating the C-C bond between the nicotinic acid core and the 5-heteroaryl substituent is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Objective: To couple a heteroaryl boronic acid or ester with an ester of 5-bromonicotinic acid, followed by hydrolysis to yield the target 5-(heteroaryl)nicotinic acid.

Materials:

  • Ethyl 5-bromonicotinate

  • Desired heteroaryl boronic acid (e.g., pyrazole-4-boronic acid pinacol ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Reagents for ester hydrolysis (e.g., LiOH or NaOH in THF/water)

  • Reagents for purification (silica gel, appropriate solvents for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add ethyl 5-bromonicotinate (1.0 eq), the heteroaryl boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (0.02-0.10 eq) to the flask.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification (Ester): Purify the crude coupled ester product by silica gel column chromatography.

  • Ester Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add an excess of LiOH or NaOH (2-4 eq) and stir at room temperature until hydrolysis is complete (monitor by TLC/LC-MS).

  • Final Workup and Purification: Acidify the reaction mixture with 1N HCl to a pH of ~4-5 to precipitate the carboxylic acid product. Filter the solid, wash with cold water, and dry under vacuum to yield the final 5-(heteroaryl)nicotinic acid. Further purification can be achieved by recrystallization if necessary.

Protocol: cAMP Functional Assay (HTRF)

This protocol measures the functional consequence of Gαi activation by quantifying the inhibition of forskolin-stimulated cAMP production. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method.

Objective: To determine the EC₅₀ value of a test compound by measuring its ability to inhibit cAMP production in cells expressing GPR109A.

Materials:

  • HEK293 or CHO cells stably expressing human GPR109A.

  • HTRF cAMP Assay Kit (e.g., from Cisbio, PerkinElmer). Contains cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).

  • Forskolin (adenylyl cyclase activator).

  • IBMX (phosphodiesterase inhibitor, to prevent cAMP degradation).

  • Cell culture medium, PBS, and cell detachment reagents.

  • White, low-volume 384-well assay plates.

  • HTRF-compatible plate reader.

Step-by-Step Methodology:

  • Cell Preparation: Culture GPR109A-expressing cells to ~80-90% confluency. On the day of the assay, harvest the cells, wash with PBS, and resuspend in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX) to the desired density.

  • Compound Plating: Prepare serial dilutions of the test compounds in stimulation buffer. Dispense a small volume (e.g., 5 µL) of each compound concentration into the wells of the 384-well plate. Include wells for a positive control (no compound) and negative control (no forskolin).

  • Cell Addition: Dispense the cell suspension into each well (e.g., 5 µL).

  • Stimulation: Add forskolin (e.g., 5 µL of a solution prepared at 4X the final desired concentration, typically 1-10 µM final) to all wells except the negative control.

  • Incubation: Seal the plate and incubate for 30-60 minutes at room temperature.

  • Detection: Prepare the HTRF detection reagents according to the manufacturer's protocol. Add the cAMP-d2 and anti-cAMP-cryptate mixture to all wells (e.g., 5 µL of each).

  • Final Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve (variable slope) to determine the EC₅₀ value.

Protocol: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This assay directly measures the recruitment of β-arrestin to the activated receptor, providing a quantitative measure of the signaling pathway associated with flushing. Technologies like DiscoverX's PathHunter® are commonly used.

Objective: To determine the EC₅₀ of a test compound for inducing β-arrestin recruitment to GPR109A.

Materials:

  • Engineered cell line co-expressing GPR109A fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).

  • PathHunter® Detection Kit (containing substrate for the complemented enzyme).

  • Cell culture medium and reagents.

  • White, solid-bottom 384-well assay plates.

  • Chemiluminescent plate reader.

Step-by-Step Methodology:

  • Cell Plating: Harvest the engineered cells and plate them into the 384-well plates at the density recommended by the manufacturer (e.g., 5,000 cells/well). Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Compound Addition: Add the diluted compounds to the wells containing the cells.

  • Incubation: Incubate the plates for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection Reagent Preparation: Prepare the detection reagents according to the manufacturer's protocol immediately before use.

  • Detection: Add the detection reagent mixture to all wells.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature to allow the enzymatic reaction to proceed.

  • Data Acquisition: Read the chemiluminescent signal on a plate reader.

  • Data Analysis: Plot the relative light units (RLU) against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ for β-arrestin recruitment. A high EC₅₀ in this assay relative to the cAMP assay EC₅₀ indicates Gαi-bias.

Conclusion and Future Directions

The structure-activity relationship of 5-(heteroaryl)nicotinic acids is a compelling example of modern, target-driven drug design. The foundational pyridine-3-carboxylic acid pharmacophore provides the necessary anchor to the GPR109A receptor, while the 5-position serves as a versatile locus for optimization. By strategically introducing diverse heteroaromatic rings, medicinal chemists can enhance potency and, most critically, engineer biased agonism. The ultimate goal is to develop a compound that retains the full therapeutic, anti-lipolytic efficacy of niacin mediated by the Gαi pathway, while completely avoiding the β-arrestin-mediated signaling that leads to the dose-limiting flushing side effect.[3] The workflow and protocols detailed in this guide provide a robust framework for the rational design and evaluation of such next-generation GPR109A modulators. Future work will undoubtedly focus on exploring novel, unrepresented heteroaryl scaffolds at the 5-position and further refining the quantitative understanding of the structural features that govern signaling bias.

References

An In-Depth Technical Guide to the In Silico Prediction of 5-(Thiophen-2-yl)nicotinic Acid Properties

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the physicochemical, pharmacokinetic, and toxicological properties of 5-(Thiophen-2-yl)nicotinic acid. In an era where computational approaches are integral to accelerating drug discovery, this document serves as a practical manual for researchers, chemists, and drug development professionals.[1][2][3] We will explore the foundational principles behind computational modeling and provide step-by-step workflows for predicting key molecular attributes. The methodologies discussed herein are designed to facilitate early-stage assessment of drug candidates, thereby optimizing resource allocation and mitigating late-stage attrition. This guide emphasizes the importance of robust, validated computational tools and provides actionable insights into the interpretation of predictive data to inform experimental design.

Introduction: The Significance of this compound

This compound is a bi-heterocyclic molecule featuring a thiophene ring linked to a nicotinic acid moiety.[4][5] Nicotinic acid, a form of vitamin B3, is a well-established therapeutic agent.[6] The thiophene ring is a prevalent scaffold in medicinal chemistry, known for its diverse biological activities, including anticancer and antifungal properties.[5][7][8][9] The combination of these two pharmacologically significant fragments in this compound makes it a molecule of considerable interest for drug discovery programs.

Chemical Structure:

  • IUPAC Name: 5-thiophen-2-ylpyridine-3-carboxylic acid[4][]

  • Molecular Formula: C₁₀H₇NO₂S[4][11][12]

  • Molecular Weight: 205.23 g/mol [4][11]

  • CAS Number: 306934-96-3[4][11][12]

The aldehyde precursor, 5-(Thiophen-2-yl)nicotinaldehyde, serves as a versatile synthetic intermediate for creating a library of derivatives.[5] Early-stage characterization of the core molecule's properties through in silico methods is a cost-effective strategy to guide these synthetic efforts and prioritize compounds with the highest potential for success.[3][13]

The Rationale for In Silico Prediction in Modern Drug Discovery

The integration of computational methods into the drug discovery pipeline has become indispensable.[14][15] In silico techniques offer a rapid and economical means to evaluate thousands of potential drug candidates, filtering out those with unfavorable properties long before costly and time-consuming laboratory synthesis and testing.[13][16] This "fail fast, fail cheap" paradigm is critical for improving the efficiency and success rate of pharmaceutical research and development.

The primary advantages of employing in silico predictions include:

  • Cost and Time Efficiency: Computational screening significantly reduces the number of compounds that need to be synthesized and tested experimentally.[16]

  • Early-Stage Risk Assessment: Potential liabilities, such as toxicity or poor absorption, can be identified at the earliest stages of a project.[16][17]

  • Lead Optimization: In silico tools can guide the modification of lead compounds to enhance desired properties while minimizing undesirable ones.[16]

  • Data-Driven Decision Making: Predictive models provide quantitative data to support more informed decisions on which candidates to advance.[18]

The following sections will detail the practical application of these principles to this compound.

Prediction of Physicochemical Properties

A molecule's fundamental physicochemical properties govern its behavior in biological systems, influencing everything from solubility to cell permeability. Quantitative Structure-Property Relationship (QSPR) models are computational methods that correlate a molecule's structural features (descriptors) with its physicochemical properties.[19][20][21]

Key Physicochemical Descriptors and Prediction Methodologies

For this compound, the following properties are of primary importance:

  • Lipophilicity (LogP): The octanol-water partition coefficient is a critical measure of a drug's ability to cross cell membranes.

  • Aqueous Solubility (LogS): Poor solubility is a major hurdle in drug development, affecting absorption and formulation.

  • Dissociation Constant (pKa): The pKa influences a drug's charge state at different physiological pH values, which in turn affects its solubility, permeability, and target binding.

  • Topological Polar Surface Area (TPSA): TPSA is a good indicator of a drug's potential for oral bioavailability and blood-brain barrier penetration.

These properties can be reliably predicted using a variety of freely available and commercial software platforms that employ sophisticated algorithms and machine learning models.[22][23][24]

Experimental Protocol: Physicochemical Property Prediction Workflow

This protocol outlines a general workflow using readily accessible web-based tools.

  • Obtain the SMILES String: Secure the Simplified Molecular Input Line Entry System (SMILES) notation for this compound: O=C(O)c1cncc(c1)c2sccc2.

  • Select Prediction Tools: Utilize a combination of well-regarded platforms to ensure consensus and robustness of the predictions. Recommended tools include SwissADME and Molinspiration.

  • Input the Structure: Paste the SMILES string into the input field of the selected web server.

  • Execute the Calculation: Initiate the property calculation as per the platform's instructions.

  • Compile and Analyze Data: Consolidate the predicted values into a summary table. Compare the results from different platforms to identify any significant discrepancies that may warrant further investigation.

Predicted Physicochemical Data Summary
PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 205.23 g/mol Adheres to Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability.
LogP (Octanol/Water) ~1.7 - 2.3Indicates moderate lipophilicity, favorable for membrane permeation without excessive accumulation in fatty tissues.
Aqueous Solubility (LogS) Moderately SolubleSuggests that the compound should have sufficient solubility for absorption, although formulation strategies may be needed.
pKa (Acidic) ~4.0 - 5.0The carboxylic acid group will be ionized at physiological pH, which can enhance solubility but may reduce passive diffusion.
pKa (Basic) ~3.0 - 4.0The pyridine nitrogen provides a basic center, contributing to the molecule's overall charge characteristics.
Topological Polar Surface Area (TPSA) 78.4 ŲThis value is well within the typical range for orally bioavailable drugs, suggesting good cell permeability.[4]
Hydrogen Bond Donors 1Compliant with Lipinski's Rule of Five (≤5).
Hydrogen Bond Acceptors 3Compliant with Lipinski's Rule of Five (≤10).
Rotatable Bonds 2Low rotational flexibility suggests a more defined conformation, which can be favorable for target binding.

In Silico ADMET Profiling

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the pharmacokinetic and safety profile of a drug candidate.[16] Early prediction of ADMET liabilities is a cornerstone of modern drug discovery, helping to avoid costly late-stage failures.[1][17]

Core ADMET Parameters for Evaluation
  • Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models).

  • Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

  • Metabolism: Susceptibility to metabolism by Cytochrome P450 (CYP) enzymes.

  • Excretion: Not typically predicted with high accuracy by simple models, but related to solubility and metabolism.

  • Toxicity: Predictions for key endpoints such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Computational Methodologies and Self-Validating Systems

A variety of computational approaches are used for ADMET prediction, ranging from simple rule-based systems to complex machine learning and artificial intelligence models.[2][17][25] For a self-validating system, it is crucial to:

  • Use Consensus Modeling: Employ multiple prediction tools that utilize different algorithms. Agreement between models increases confidence in the prediction.

  • Assess the Applicability Domain: Ensure that the training data for the predictive models includes compounds structurally similar to this compound.

  • Cross-Reference with Known Data: Compare predictions to experimental data for structurally related compounds where available.

Experimental Protocol: A Step-by-Step ADMET Prediction Workflow
  • Input Molecular Structure: Use the SMILES string of this compound as the input for ADMET prediction platforms (e.g., SwissADME, pkCSM, ProTox-II).

  • Select Endpoints: Choose the key ADMET parameters to be predicted.

  • Run Predictions: Execute the prediction protocols on each platform.

  • Aggregate and Interpret Results: Compile the predictions into a comprehensive table. For qualitative predictions (e.g., "High" or "Low" absorption), note the consensus across different models. For quantitative predictions (e.g., hERG inhibition pIC50), consider the range of values.

  • Visualize the Workflow: Use a diagram to represent the logical flow of the prediction process.

Mandatory Visualization: ADMET Prediction Workflow

ADMET_Workflow cluster_input Input cluster_prediction Prediction Engines cluster_output Predicted Endpoints SMILES Molecule Input (SMILES String) SwissADME SwissADME SMILES->SwissADME pkCSM pkCSM SMILES->pkCSM ProTox ProTox-II SMILES->ProTox Absorption Absorption (HIA, Caco-2) SwissADME->Absorption Distribution Distribution (BBB, PPB) SwissADME->Distribution Metabolism Metabolism (CYP Inhibition) SwissADME->Metabolism pkCSM->Absorption pkCSM->Distribution pkCSM->Metabolism Toxicity Toxicity (Ames, hERG) pkCSM->Toxicity ProTox->Toxicity Analysis Consensus Analysis & Data Interpretation Absorption->Analysis Distribution->Analysis Metabolism->Analysis Toxicity->Analysis

Caption: Workflow for consensus-based in silico ADMET prediction.

Predicted ADMET Profile Summary
ParameterPredictionImplication for Drug Development
Human Intestinal Absorption HighThe compound is likely to be well-absorbed from the gastrointestinal tract.
Caco-2 Permeability Moderate to HighSuggests good potential for passive diffusion across the intestinal epithelium.
Blood-Brain Barrier (BBB) Not likely to be a BBB penetrantDesirable for peripherally acting drugs to minimize central nervous system side effects.
P-glycoprotein Substrate Likely 'No'Reduced risk of efflux from target cells, which can be a mechanism of drug resistance.
CYP450 Inhibition Potential inhibitor of some isoforms (e.g., 2C9, 2D6)Warrants experimental investigation to assess the risk of drug-drug interactions.
Ames Mutagenicity Likely Non-mutagenicLow risk of carcinogenicity.
hERG Inhibition Low riskReduced likelihood of causing cardiac arrhythmias.
Hepatotoxicity Low to Moderate riskFurther evaluation may be necessary depending on the therapeutic indication.

Prediction of Biological Activity and Potential Targets

Identifying the potential biological targets of a novel compound is a key objective of early-stage drug discovery. In silico methods such as pharmacophore modeling and molecular docking are powerful tools for this purpose.[14][26][27][28]

Methodologies for Target Identification
  • Similarity-Based Prediction: This approach compares the query molecule to a database of known bioactive compounds. If this compound is structurally similar to a compound with a known target, it is predicted to have a similar activity. Web servers like SwissTargetPrediction operate on this principle.[29]

  • Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target.[26][27]

  • Molecular Docking: This structure-based method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14][28][30] It requires a 3D structure of the target protein.

Experimental Protocol: Virtual Screening and Target Prediction Workflow
  • Prepare the Ligand: Generate a 3D conformation of this compound. This can be done using software like Open Babel.

  • Perform Similarity-Based Screening: Submit the SMILES string to a target prediction server (e.g., SwissTargetPrediction).

  • Analyze Predicted Targets: The output will be a ranked list of potential protein targets. Focus on targets with high prediction scores and those that are therapeutically relevant.

  • (Optional) Perform Molecular Docking: If a high-probability target is identified and its 3D structure is available in the Protein Data Bank (PDB), perform molecular docking to predict the binding mode and estimate the binding affinity.

  • Visualize the Logical Relationship: Create a diagram to illustrate the process of moving from a chemical structure to a predicted biological target.

Mandatory Visualization: Target Prediction Logic

Target_Prediction_Logic cluster_methods In Silico Methods Molecule This compound (2D/3D Structure) Similarity Chemical Similarity (e.g., SwissTargetPrediction) Molecule->Similarity Docking Molecular Docking (Structure-Based) Molecule->Docking TargetList Ranked List of Potential Targets Similarity->TargetList Docking->TargetList Hypothesis Testable Hypothesis: 'Molecule X modulates Target Y' TargetList->Hypothesis

Caption: Logical flow from chemical structure to a testable biological hypothesis.

Integrated Data Analysis and Conclusion

The true power of in silico prediction lies in the synthesis of data from multiple analyses. The predicted physicochemical properties, ADMET profile, and potential biological targets of this compound must be considered holistically.

Summary of In Silico Assessment:

This compound presents a promising profile as a drug-like molecule. Its properties largely adhere to established guidelines for oral bioavailability. The ADMET predictions suggest a low risk for major liabilities such as mutagenicity and cardiotoxicity, although the potential for CYP enzyme inhibition warrants experimental follow-up.

Future Directions and Experimental Validation:

The in silico predictions presented in this guide provide a strong foundation for further investigation. The next logical steps would be:

  • Chemical Synthesis: Synthesize this compound and a focused library of analogs based on the insights gained from the in silico analysis.

  • Experimental Validation: Empirically measure key physicochemical properties (solubility, LogP) and ADMET parameters (e.g., Caco-2 permeability, CYP inhibition assays).

  • Biological Screening: Test the compound against the high-probability targets identified through virtual screening to confirm biological activity.

By strategically combining computational predictions with targeted experimental validation, the drug discovery process for this and other novel chemical entities can be made significantly more efficient and effective.

References

Methodological & Application

Synthesis of N-(thiophen-2-yl) nicotinamide derivatives from 5-(Thiophen-2-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of N-(thiophen-2-yl)nicotinamide derivatives, a class of compounds with significant interest in medicinal chemistry and drug discovery. Starting from the readily accessible 5-(thiophen-2-yl)nicotinic acid, this protocol details a robust and efficient amide coupling strategy. We will delve into the mechanistic rationale behind the chosen reagents, provide a step-by-step experimental procedure, and outline methods for purification and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and explore this chemical scaffold.

Introduction: The Significance of the Nicotinamide Scaffold

The nicotinamide nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives are known to exhibit a wide range of therapeutic properties, including but not limited to, anti-inflammatory, anti-cancer, and anti-viral activities. The incorporation of a thiophene ring, as in N-(thiophen-2-yl)nicotinamide, introduces unique electronic and steric properties that can modulate the compound's interaction with biological targets. This application note focuses on the synthesis of derivatives based on this compound, providing a reliable pathway to novel chemical entities for screening and development.

Synthetic Strategy: Amide Bond Formation

The core of this synthesis is the formation of an amide bond between this compound (the carboxylic acid component) and a primary or secondary amine (the amine component). Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires high temperatures, often leading to side products. Therefore, the use of coupling agents is essential to activate the carboxylic acid and facilitate the reaction under mild conditions.

Choice of Coupling Reagent: HATU

For this protocol, we have selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is a highly efficient and widely used reagent for amide bond formation due to several key advantages:

  • High Reactivity: It rapidly converts carboxylic acids into highly reactive O-acylisourea intermediates.

  • Reduced Racemization: For chiral carboxylic acids, HATU is known to minimize the risk of racemization.

  • Mild Reaction Conditions: The reaction proceeds smoothly at room temperature, preserving sensitive functional groups.

  • Favorable Byproducts: The byproducts of the reaction are water-soluble, facilitating purification of the desired amide.

The mechanism of HATU-mediated amide coupling is a well-established process. The carboxylic acid first reacts with HATU to form an activated ester. This is followed by nucleophilic attack from the amine to yield the final amide product.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of a representative N-(thiophen-2-yl)nicotinamide derivative.

Materials and Reagents
ReagentFormulaMW ( g/mol )Supplier (Example)Purity
This compoundC₁₀H₇NO₂S205.24Sigma-Aldrich>98%
Thiophen-2-amineC₄H₅NS99.15Sigma-Aldrich>98%
HATUC₁₀H₁₅F₆N₆OP380.23Sigma-Aldrich>98%
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24Sigma-Aldrich>99%
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Sigma-AldrichAnhydrous
Dichloromethane (DCM)CH₂Cl₂84.93Sigma-AldrichAnhydrous
Saturated aq. Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Fisher ScientificACS Grade
BrineNaCl58.44Fisher ScientificACS Grade
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Sigma-Aldrich>99.5%

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. HATU is a respiratory irritant. DIPEA is corrosive and flammable. DMF is a reproductive hazard.

Step-by-Step Synthesis
  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.2 M concentration).

  • Addition of Amine and Base: To the stirred solution, add the desired amine (in this example, thiophen-2-amine) (1.1 eq) followed by DIPEA (2.5 eq).

  • Activation: In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(thiophen-2-yl)nicotinamide derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup & Reagent Addition cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Characterization A 1. Dissolve this compound in anhydrous DMF B 2. Add amine (1.1 eq) and DIPEA (2.5 eq) A->B C 3. Add HATU solution (1.2 eq) dropwise B->C D 4. Stir at room temperature C->D E 5. Monitor by TLC or LC-MS D->E F 6. Aqueous work-up (EtOAc, NaHCO₃, Brine) E->F G 7. Dry (MgSO₄) and concentrate F->G H 8. Purify by flash chromatography G->H I 9. Analyze by NMR and HRMS H->I HATU_Mechanism RCOOH This compound ActivatedEster Activated O-Acylisourea Ester RCOOH->ActivatedEster + HATU, Base HATU HATU Amine R'-NH₂ (Thiophen-2-amine) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Base DIPEA ActivatedEster->Tetrahedral + R'-NH₂ Amide N-(Thiophen-2-yl)nicotinamide Tetrahedral->Amide - Byproducts Byproduct Tetramethylurea + HOBt

Application Notes & Protocols: Strategic Use of 5-(Thiophen-2-yl)nicotinic Acid in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Thiophene-Pyridine Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The design of potent and selective kinase inhibitors is a cornerstone of modern drug discovery.[1] Within the medicinal chemist's toolkit, certain molecular scaffolds are considered "privileged" due to their recurring presence in successful drug candidates and their ability to interact favorably with biological targets.[2]

The 5-(Thiophen-2-yl)nicotinic acid scaffold represents a powerful convergence of two such privileged heterocycles: thiophene and pyridine.[2] The electron-rich thiophene ring and the hydrogen-bonding capabilities of the pyridine nitrogen and nicotinic acid moiety provide a versatile framework for establishing key interactions within the ATP-binding site of various kinases.[3][4] This guide provides an in-depth exploration of the chemical rationale, synthetic strategies, and practical protocols for leveraging this compound as a core building block in the development of next-generation kinase inhibitors.

Core Scaffold: Physicochemical Properties & Design Rationale

This compound is a bi-heterocyclic aromatic carboxylic acid. Its structure offers a unique combination of rigidity and functional handles for synthetic elaboration.

PropertyValueSource
IUPAC Name 5-(thiophen-2-yl)pyridine-3-carboxylic acid[5]
CAS Number 306934-96-3[5]
Molecular Formula C₁₀H₇NO₂S[5]
Molecular Weight 205.23 g/mol [5]

Design Rationale for Kinase Inhibition:

  • Hinge-Binding Mimicry: The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP to form critical interactions with the "hinge" region of the kinase active site. This is a foundational interaction for many Type I and Type II kinase inhibitors.[6]

  • Hydrophobic Pocket Occupancy: The thiophene ring provides a lipophilic surface that can occupy hydrophobic pockets within the active site, contributing to binding affinity and selectivity.[3][7]

  • Vector for Elaboration: The carboxylic acid group is a versatile synthetic handle. It can be readily converted into amides, esters, or other functional groups to probe different regions of the kinase active site, such as the ribose-binding pocket or the solvent-exposed region.[8][9] This allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

  • Bioisosteric Replacement: The thiophene ring is often used as a bioisostere for a phenyl ring, offering similar steric properties but with different electronic characteristics that can modulate binding and metabolic stability.[2]

Synthesis of the Core Building Block: this compound

The most efficient and widely applicable method for constructing the this compound scaffold is a two-step sequence involving a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by an oxidation.[10][11]

Workflow for Core Building Block Synthesis

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Oxidation A 5-Bromonicotinaldehyde C Pd(PPh₃)₄, K₂CO₃ DME/H₂O, 80-100 °C A->C B Thiophene-2-boronic acid B->C D 5-(Thiophen-2-yl)nicotinaldehyde C->D C-C bond formation E 5-(Thiophen-2-yl)nicotinaldehyde F Oxidizing Agent (e.g., KMnO₄ or Oxone®) E->F Aldehyde to Carboxylic Acid G This compound F->G Aldehyde to Carboxylic Acid

Caption: Synthetic workflow for this compound.

Protocol 3.1: Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde via Suzuki Coupling
  • Rationale: The Suzuki-Miyaura reaction is a robust and high-yielding method for forming carbon-carbon bonds between aryl halides and boronic acids, tolerant of a wide range of functional groups, including the aldehyde required for the subsequent step.[10][12]

  • Materials:

    • 5-Bromonicotinaldehyde (1.0 eq)

    • Thiophene-2-boronic acid (1.2 eq)

    • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 eq)

    • Potassium carbonate (K₂CO₃) (2.5 eq)

    • 1,2-Dimethoxyethane (DME) and Water (4:1 mixture, degassed)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried round-bottom flask, add 5-bromonicotinaldehyde, thiophene-2-boronic acid, and potassium carbonate.

    • Add the palladium catalyst, Pd(PPh₃)₄.

    • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

    • Add the degassed DME/water solvent mixture via cannula.

    • Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-(Thiophen-2-yl)nicotinaldehyde.[10][11]

Protocol 3.2: Oxidation to this compound
  • Rationale: The aldehyde functionality is readily oxidized to the corresponding carboxylic acid.[10] Potassium permanganate is a strong, effective oxidizing agent for this transformation.

  • Materials:

    • 5-(Thiophen-2-yl)nicotinaldehyde (1.0 eq)

    • Potassium permanganate (KMnO₄) (1.1 eq)

    • Acetone and Water

  • Procedure:

    • Dissolve 5-(Thiophen-2-yl)nicotinaldehyde in a mixture of acetone and water.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The formation of a brown manganese dioxide precipitate will be observed.

    • Quench the reaction by adding a small amount of sodium sulfite or by bubbling SO₂ gas through the mixture until the brown precipitate dissolves.

    • Acidify the clear solution with 2M HCl to a pH of ~3-4, which will precipitate the carboxylic acid product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Application Protocol: Amide Coupling for Kinase Inhibitor Synthesis

The conversion of the carboxylic acid to an amide is a fundamental step in elaborating the scaffold to target specific interactions within the kinase active site. This protocol details a standard amide coupling procedure.

Workflow for Amide Bond Formation

G cluster_0 Step 1: Acyl Chloride Formation (Intermediate) cluster_1 Step 2: Amide Coupling A This compound B Oxalyl Chloride, cat. DMF A->B Activation of Carboxylic Acid C 5-(Thiophen-2-yl)nicotinoyl chloride B->C Activation of Carboxylic Acid D 5-(Thiophen-2-yl)nicotinoyl chloride E Primary/Secondary Amine (R-NH₂) Triethylamine (Base) D->E Nucleophilic Acyl Substitution F Target Kinase Inhibitor Scaffold (Amide Derivative) E->F Nucleophilic Acyl Substitution

Caption: General workflow for synthesizing amide-based kinase inhibitors.

Protocol 4.1: Synthesis of N-Aryl-5-(thiophen-2-yl)nicotinamide Derivatives
  • Rationale: This two-step, one-pot procedure first activates the carboxylic acid by converting it to a highly reactive acyl chloride, which then readily reacts with a primary or secondary amine to form a stable amide bond.[8][13] Triethylamine is used as a base to neutralize the HCl generated during the reaction.

  • Materials:

    • This compound (1.0 eq)

    • Oxalyl chloride (1.5 eq)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Anhydrous Dichloromethane (DCM)

    • Substituted Aryl Amine (e.g., 3-fluoroaniline) (1.1 eq)

    • Triethylamine (TEA) (2.5 eq)

  • Procedure:

    • Acyl Chloride Formation:

      • Suspend this compound in anhydrous DCM in a flame-dried flask under an inert atmosphere.

      • Add a catalytic drop of DMF.

      • Slowly add oxalyl chloride to the suspension at room temperature. Gas evolution (CO₂, CO, HCl) will be observed.

      • Stir the mixture at room temperature for 2-3 hours until the solution becomes clear and gas evolution ceases.

      • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 5-(Thiophen-2-yl)nicotinoyl chloride, which is used immediately in the next step.[13]

    • Amide Coupling:

      • In a separate flask, dissolve the chosen aryl amine and triethylamine in anhydrous DCM and cool the solution in an ice bath.

      • Re-dissolve the crude nicotinoyl chloride in anhydrous DCM and add this solution dropwise to the cooled amine solution.

      • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

      • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

      • Purify the crude product by recrystallization or flash column chromatography to yield the pure N-aryl-5-(thiophen-2-yl)nicotinamide derivative.

Structure-Activity Relationship (SAR) Insights

The 5-(thiophen-2-yl)nicotinamide scaffold has been successfully employed in the development of inhibitors for multiple kinase families. SAR studies reveal key trends:

  • Checkpoint Kinase 1 (CHK1): Thiophenecarboxamide ureas were identified as potent CHK1 inhibitors. Optimization of substituents on the thiophene and the terminal urea group led to the discovery of the clinical candidate AZD7762.[9]

  • AKT Kinase: 5-pyrrolopyridinyl-2-thiophenecarboxamides were developed as subnanomolar inhibitors of AKT. SAR studies, aided by co-crystal structures, demonstrated that modifications to the pyrrolopyridinyl moiety significantly impacted potency.[14]

  • PI3Kα/mTOR: A series of 2-(thiophen-2-yl)-1,3,5-triazine derivatives were synthesized as dual PI3Kα/mTOR inhibitors. The thiophene ring served as a key anchor, with modifications on the triazine ring modulating activity and selectivity.[15]

  • c-Jun N-terminal kinase (JNK): Thiophene-3-carboxamide derivatives have shown dual inhibitory activity, potentially binding to both the ATP site and a docking site on the kinase.[3]

These examples underscore the scaffold's versatility. The nicotinamide portion frequently engages the hinge, while substitutions on the thiophene ring or from the amide nitrogen can be used to achieve selectivity and potency against specific kinase targets.

Analytical Characterization of a Representative Product

Accurate characterization is essential for validating the successful synthesis of the target compound. The following table provides expected data for a representative product: N-(3-fluorophenyl)-5-(thiophen-2-yl)nicotinamide .

AnalysisExpected Data
¹H NMR δ (ppm): ~10.2 (s, 1H, CONH ), ~9.0 (d, 1H, Pyridine-H2), ~8.7 (d, 1H, Pyridine-H6), ~8.3 (t, 1H, Pyridine-H4), ~7.8-7.2 (m, 7H, Ar-H ).
¹³C NMR δ (ppm): ~164 (C=O), ~162 (d, C-F), ~150-120 (Aromatic C), ~115-105 (Aromatic C adjacent to F).
HRMS (ESI) m/z: Calculated for C₁₆H₁₁FN₂OS [M+H]⁺: 300.0603; Found: 300.06xx.

Note: Exact chemical shifts (δ) and coupling constants (J) are dependent on the solvent and instrument used. The data presented are predictive based on analogous structures found in the literature.[8][16]

Conclusion

This compound is a high-value, strategically important building block for the synthesis of kinase inhibitors. Its constituent heterocycles provide a robust anchor for binding to the canonical hinge region of the kinase ATP pocket, while the carboxylic acid functionality serves as an ideal launch point for synthetic diversification. The protocols detailed herein provide a reliable and reproducible pathway for the synthesis of the core scaffold and its subsequent elaboration into diverse libraries of potential kinase inhibitors. By understanding the underlying design rationale and applying these robust synthetic methods, researchers can effectively utilize this scaffold to accelerate the discovery of novel and potent therapeutics.

References

Method for Suzuki-Miyaura coupling of 5-bromonicotinic acid with thiophene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid with Thiophene-2-Boronic Acid

Introduction: Bridging Heterocyclic Scaffolds in Modern Chemistry

The synthesis of bi-heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. The target molecule, 5-(thiophen-2-yl)nicotinic acid, represents a valuable scaffold, integrating the distinct electronic and structural properties of pyridine and thiophene rings. This structure is a key intermediate in the development of novel pharmaceuticals and functional materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, celebrated for its high functional group tolerance and generally mild reaction conditions.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound via the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromonicotinic acid and thiophene-2-boronic acid. It delves into the mechanistic underpinnings of the reaction, offers a detailed and robust experimental protocol, and provides practical troubleshooting advice to ensure successful execution.

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is critical for rational optimization and troubleshooting. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[3]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which oxidatively inserts into the carbon-halogen bond (C-Br) of the 5-bromonicotinic acid. This step forms a square-planar Pd(II) complex.[5][7]

  • Transmetalation : This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. The role of the base is paramount here. The base activates the thiophene-2-boronic acid, converting it into a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[8][9][10] This activated boronate then exchanges its organic group (the thiophene ring) with the halide on the Pd(II) complex, forming a new diorganopalladium(II) intermediate.[5]

  • Reductive Elimination : In the final step, the two organic groups (the nicotinic acid and thiophene moieties) on the Pd(II) center couple and are eliminated from the metal. This forms the desired C-C bond of the product, this compound, and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Intermediate Ar-Pd(II)L₂(X) pd0->oa_complex + Ar-X (5-Bromonicotinic Acid) oa_label Oxidative Addition trans_complex Transmetalation Intermediate Ar-Pd(II)L₂(Ar') oa_complex->trans_complex + Ar'-B(OH)₃⁻ (Activated Thiophene Boronate) trans_label Transmetalation product Product (Ar-Ar') trans_complex->product re_label Reductive Elimination product->pd0

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol provides a reliable method for the coupling of 5-bromonicotinic acid with thiophene-2-boronic acid. Heteroaromatic substrates can be challenging; thiophene-2-boronic acid, in particular, is known to be prone to decomposition (protodeboronation) under certain conditions.[11] Therefore, careful selection of the catalyst, base, and solvent is crucial for success.[12]

Reagents and Materials
Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
5-Bromonicotinic Acid202.011.01.0202 mg
Thiophene-2-boronic acid127.961.51.5192 mg
Pd(PPh₃)₄1155.560.030.03 (3 mol%)35 mg
Potassium Phosphate (K₃PO₄)212.273.03.0637 mg
1,4-Dioxane (anhydrous)---8 mL
Water (degassed)---2 mL
Ethyl Acetate---For workup
1M Hydrochloric Acid---For workup
Brine---For workup
Anhydrous Sodium Sulfate---For drying
Silica Gel---For chromatography
Equipment
  • 50 mL Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen) with manifold

  • Oil bath with temperature control

  • Standard laboratory glassware for workup and purification (separatory funnel, flasks, etc.)

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid (202 mg, 1.0 mmol), thiophene-2-boronic acid (192 mg, 1.5 mmol), and potassium phosphate (637 mg, 3.0 mmol).[13]

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this evacuation/backfill cycle three times to ensure the reaction atmosphere is free of oxygen, which can deactivate the catalyst.[14]

  • Catalyst and Solvent Addition : Under a positive pressure of inert gas, quickly add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol).[13] Subsequently, add the degassed solvents: 8 mL of anhydrous 1,4-dioxane followed by 2 mL of degassed water via syringe. The use of an aqueous solvent system is common and often beneficial for Suzuki couplings.[14]

  • Reaction Execution : Place the sealed flask into a preheated oil bath set to 90 °C. Stir the mixture vigorously. The reaction mixture will typically change color as the reaction progresses.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours. Check for the consumption of the 5-bromonicotinic acid starting material.

  • Work-up : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Carefully acidify the aqueous layer to a pH of ~4-5 with 1M HCl to protonate the carboxylic acid, which will aid in its extraction into the organic layer.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL). Combine all organic layers.

  • Washing and Drying : Wash the combined organic extracts with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification : The crude product will likely require purification. Purify the residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes, potentially with 1% acetic acid to improve peak shape) to afford the pure this compound.

Experimental_Workflow A 1. Setup Add solids (substrate, boronic acid, base) to Schlenk flask. B 2. Inerting Evacuate and backfill flask with Argon/Nitrogen (3x). A->B C 3. Reagent Addition Add Pd catalyst and degassed solvents under inert gas. B->C D 4. Reaction Heat mixture to 90 °C with vigorous stirring (12-24h). C->D E 5. Work-up Cool, dilute with EtOAc/Water, and acidify aqueous layer. D->E F 6. Extraction Extract aqueous layer with EtOAc (3x). Combine organic layers. E->F G 7. Drying & Concentration Wash with brine, dry over Na₂SO₄, and concentrate via rotovap. F->G H 8. Purification Purify crude product by flash column chromatography. G->H I Final Product This compound H->I

References

Application Notes and Protocols: Investigating the Anti-Cancer Potential of 5-(Thiophen-2-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-(Thiophen-2-yl)nicotinic acid in anti-cancer drug discovery. While this specific molecule is a novel investigational compound, its core scaffolds—thiophene and nicotinic acid—are present in numerous molecules with established anti-cancer properties.[1][2][3][4] This guide synthesizes the known biological activities of these parent scaffolds to propose a rationale and a detailed experimental framework for evaluating this compound as a potential therapeutic agent. We provide step-by-step protocols for compound synthesis and a suite of in vitro assays designed to probe its cytotoxicity, mechanism of action, and specific molecular targets.

Introduction and Scientific Rationale

The pursuit of novel small molecules for cancer therapy is driven by the need for more effective and less toxic treatments. Heterocyclic compounds are a cornerstone of medicinal chemistry, with thiophene and nicotinic acid derivatives being particularly prominent.[1][2][5]

  • Thiophene-based compounds have demonstrated a wide array of anti-cancer activities. Their mechanisms are diverse and include the inhibition of crucial cellular machinery such as topoisomerases, protein kinases, and tubulin polymerization, as well as the induction of apoptosis through various signaling pathways.[1][6][7][8] The specific biological activity of a thiophene analog is highly dependent on the nature and position of its substitutions.[3][7]

  • Nicotinic acid (a form of Vitamin B3) and its derivatives have also gained significant attention in oncology.[2][4] Certain derivatives have been developed as potent inhibitors of key signaling molecules in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of tumor angiogenesis.[9]

The novel compound This compound combines these two pharmacologically active scaffolds. This structural amalgamation presents a compelling hypothesis: the compound may exhibit synergistic or novel anti-cancer activities by interacting with multiple cellular targets. This guide provides the necessary protocols to systematically investigate this hypothesis, starting from the compound's synthesis to its detailed cellular and biochemical characterization.

Compound Synthesis and Characterization

The first step in evaluating this compound is its chemical synthesis and purification. The following protocol is adapted from established methods for the oxidation of a corresponding aldehyde precursor.[10]

Synthesis of this compound

Principle: This protocol describes the Pinnick oxidation of 5-(Thiophen-2-yl)nicotinaldehyde to the desired carboxylic acid using sodium chlorite.

Materials:

  • 5-(Thiophen-2-yl)nicotinaldehyde

  • tert-Butanol

  • Deionized Water

  • 2-Methyl-2-butene

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • Sodium chlorite (NaClO₂)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, vacuum filtration apparatus.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 5-(Thiophen-2-yl)nicotinaldehyde (1.0 equivalent) in a 2:1 mixture of tert-butanol and water.

  • Reagent Addition: To the stirred solution, add 2-methyl-2-butene (4.0 eq) followed by sodium dihydrogen phosphate monohydrate (1.2 eq).

  • Oxidation: Cool the mixture in an ice bath. Slowly add sodium chlorite (1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up:

    • Remove the tert-butanol under reduced pressure using a rotary evaporator.

    • Add ethyl acetate to the remaining aqueous solution and transfer to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

  • Product Isolation:

    • Extract the combined organic layers with a saturated aqueous solution of sodium bicarbonate.

    • Wash the basic aqueous extract with ethyl acetate to remove any neutral impurities.

    • Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. The product should precipitate.

  • Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water.

    • Dry the solid under vacuum to yield this compound.

Characterization

The identity and purity of the synthesized compound must be confirmed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Hypothesized Mechanisms of Anti-Cancer Action

Based on the activities of related compounds, we propose three primary, testable mechanisms of action for this compound. These pathways are not mutually exclusive.

Hypothesis 1: Inhibition of Receptor Tyrosine Kinases (RTKs): Nicotinic acid derivatives have been shown to inhibit VEGFR-2.[9] Inhibition of this pathway would block tumor angiogenesis, starving tumors of necessary nutrients and oxygen.

Hypothesis 2: Disruption of Microtubule Dynamics: Many thiophene-containing molecules function as anti-mitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][8]

Hypothesis 3: Induction of Apoptosis: Both thiophene and nicotinic acid derivatives can trigger programmed cell death.[6][11] This may occur downstream of kinase inhibition or microtubule disruption, or through independent pathways involving the activation of caspases.

Hypothesized_Mechanisms cluster_0 Hypothesis 1: Kinase Inhibition cluster_1 Hypothesis 2: Microtubule Disruption cluster_2 Hypothesis 3: Apoptosis Induction Compound This compound VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibits? Tubulin Tubulin Polymerization Compound->Tubulin Inhibits? Caspases Caspase Activation Compound->Caspases Activates? Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis Promotes Apoptosis Apoptosis (Cell Death) Mitosis Mitosis (Cell Division) Tubulin->Mitosis Required for Caspases->Apoptosis Executes

Figure 1: Hypothesized anti-cancer mechanisms of this compound.

Experimental Protocols: A Step-by-Step Investigative Workflow

This section provides detailed protocols to systematically evaluate the anti-cancer properties of this compound. The workflow is designed to first establish general cytotoxicity and then to dissect the specific mechanism(s) of action.

Experimental_Workflow Start Start: Synthesized Compound A Protocol 4.1: MTT Cytotoxicity Assay Start->A Decision Is Compound Cytotoxic? A->Decision B Protocol 4.2: VEGFR-2 Kinase Assay Decision->B Yes Stop End: Compound Inactive Decision->Stop No C Protocol 4.3: Tubulin Polymerization Assay B->C D Protocol 4.4: Cell Cycle Analysis C->D E Protocol 4.5: Apoptosis Assay (Annexin V/PI) D->E F Protocol 4.6: Caspase-3/7 Activity Assay E->F End End: Characterize Lead Compound F->End

Figure 2: Suggested experimental workflow for compound evaluation.
Protocol: Cell Viability (MTT) Assay

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[9]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2x serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol: In Vitro VEGFR-2 Kinase Assay

Principle: This assay quantifies the ability of the test compound to inhibit the enzymatic activity of recombinant VEGFR-2 kinase. A luminescence-based format, such as the ADP-Glo™ assay, measures the amount of ADP produced, which is inversely proportional to kinase inhibition.[12]

Protocol:

  • Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer. Prepare a master mix containing kinase buffer, recombinant human VEGFR-2 enzyme, and a suitable peptide substrate.

  • Kinase Reaction: In a white 96-well plate, add the enzyme/substrate master mix to wells containing the test compound dilutions or controls.

  • ATP Addition: Initiate the kinase reaction by adding ATP to each well. Incubate at 30°C for 60 minutes.

  • Stop Reaction: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Protocol: In Vitro Tubulin Polymerization Assay

Principle: This fluorescence-based assay monitors the assembly of purified tubulin into microtubules. A fluorescent reporter that binds specifically to polymerized microtubules is used, and the increase in fluorescence intensity over time is measured.[3]

Protocol:

  • Reagent Preparation: Prepare a tubulin reaction mix on ice containing purified bovine tubulin (e.g., 2 mg/mL), GTP, and a fluorescent reporter in a general tubulin buffer.

  • Compound Addition: In a pre-warmed 96-well plate, add the test compound, a known inhibitor (e.g., Nocodazole), a known stabilizer (e.g., Paclitaxel), and a vehicle control.

  • Initiate Polymerization: Add the ice-cold tubulin reaction mix to each well.

  • Fluorescence Reading: Immediately place the plate in a pre-warmed (37°C) microplate reader and measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. Analyze the polymerization curves to determine the effect of the compound on the lag time, polymerization rate (Vmax), and final polymer mass.

Protocol: Cell Cycle Analysis via Propidium Iodide Staining

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI in stained cells is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry.[2][5][6]

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and count.

  • Fixation: Resuspend the cell pellet in PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 30 minutes.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase. An accumulation of cells in the G2/M phase may suggest an anti-mitotic mechanism.

Protocol: Apoptosis Detection by Annexin V/PI Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is used as a counterstain to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[13]

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a relevant time period (e.g., 24 hours).

  • Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add additional 1X Binding Buffer and analyze immediately by flow cytometry.

  • Data Analysis: Quantify the cell populations:

    • Live cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Protocol: Caspase-3/7 Activity Assay

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This luminescent assay uses a proluminescent caspase-3/7 substrate (containing the DEVD sequence). Cleavage by active caspases releases a substrate for luciferase, generating a light signal that is proportional to caspase activity.[1][14]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as in previous assays.

  • Reagent Equilibration: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.

  • Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure the luminescence using a microplate reader.

  • Data Analysis: Compare the luminescent signal from treated cells to that of untreated cells to determine the fold-increase in caspase-3/7 activity.

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized for clear comparison. The following table presents a hypothetical data set for this compound compared to a standard-of-care drug (e.g., Paclitaxel).

AssayParameterThis compoundPaclitaxel (Control)Interpretation
MTT Cytotoxicity IC₅₀ (µM) on MCF-7 cells5.20.01Compound is cytotoxic, but less potent than Paclitaxel.
VEGFR-2 Kinase IC₅₀ (µM)> 50N/ADoes not significantly inhibit VEGFR-2 kinase activity.
Tubulin Polymerization % Inhibition at 10 µM85%95%Potently inhibits tubulin polymerization.
Cell Cycle Analysis % Cells in G2/M (at IC₅₀)72%80%Induces significant G2/M cell cycle arrest.
Apoptosis (Annexin V) % Apoptotic Cells (at IC₅₀)65%75%A primary mechanism of cell death is apoptosis.
Caspase-3/7 Activity Fold Increase (at IC₅₀)8.510.2Apoptosis is mediated through executioner caspases.

Interpretation of Hypothetical Results: The data in the table suggests that this compound induces cancer cell death by inhibiting tubulin polymerization, leading to G2/M arrest and subsequent caspase-mediated apoptosis. It does not appear to act as a VEGFR-2 inhibitor. This profile is consistent with an anti-mitotic agent and warrants further investigation.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluate the anti-cancer potential of the novel compound this compound. By leveraging the known pharmacology of its thiophene and nicotinic acid components, a rational set of hypotheses can be formulated and tested using the detailed protocols provided. The workflow enables a thorough characterization of the compound's cytotoxicity and mechanism of action. Positive results from this in vitro screening cascade would justify advancing the compound to more complex studies, including selectivity profiling against a panel of kinases and non-cancerous cell lines, in vivo efficacy studies in xenograft models, and medicinal chemistry efforts to optimize its potency and pharmacokinetic properties.

References

Application Note: A Validated Protocol for the Synthesis of 5-(Thiophen-2-yl)isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a detailed, field-proven experimental procedure for the synthesis of 5-(thiophen-2-yl)isoxazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a key pharmacophore found in numerous clinically approved drugs, valued for its ability to engage in various non-covalent interactions and improve physicochemical properties.[1][2] Specifically, derivatives containing a thiophene moiety at the 5-position have demonstrated potent biological activities, including promising anti-cancer properties.[3][4] This guide presents a reliable two-step synthetic route, commencing with a Claisen-Schmidt condensation to form a thiophene-based chalcone, followed by a cyclization reaction with hydroxylamine hydrochloride. We delve into the causality behind experimental choices, provide comprehensive characterization protocols, and outline critical safety precautions, ensuring a reproducible and self-validating workflow for researchers in synthetic and medicinal chemistry.

Principle of Synthesis: A Two-Step Pathway to the Isoxazole Core

The synthesis of 3,5-disubstituted isoxazoles is efficiently achieved through the reaction of an α,β-unsaturated ketone (chalcone) with hydroxylamine. This method is robust, high-yielding, and utilizes readily available starting materials.

Step 1: Claisen-Schmidt Condensation. The pathway begins with the synthesis of the chalcone precursor, (E)-1-(thiophen-2-yl)-3-aryl-prop-2-en-1-one. This is accomplished via a base-catalyzed Claisen-Schmidt condensation between 2-acetylthiophene and an appropriate aryl aldehyde. The base (e.g., KOH) deprotonates the α-carbon of the ketone, generating an enolate which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the conjugated chalcone system.

Step 2: Isoxazole Ring Formation. The purified chalcone is then reacted with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds via an initial Michael addition of hydroxylamine to the β-carbon of the chalcone. This is followed by an intramolecular cyclization and subsequent dehydration, which forges the stable five-membered isoxazole ring.[5] This reaction is a cornerstone in heterocyclic chemistry for its reliability and efficiency in constructing the isoxazole core.[2][6]

Visualized Experimental Workflow

The following diagram outlines the complete workflow, from starting materials to the final, characterized product.

G cluster_0 Part A: Chalcone Synthesis cluster_1 Part B: Isoxazole Synthesis cluster_2 Characterization start_A 2-Acetylthiophene + Aryl Aldehyde reaction_A Claisen-Schmidt Condensation (KOH, Ethanol, rt) start_A->reaction_A workup_A Reaction Quenching & Crude Precipitation reaction_A->workup_A purify_A Recrystallization (Ethanol) workup_A->purify_A product_A Purified Thiophene Chalcone purify_A->product_A start_B Thiophene Chalcone + Hydroxylamine HCl product_A->start_B Use as starting material reaction_B Cyclization Reaction (KOH, Ethanol, Reflux) start_B->reaction_B workup_B Reaction Quenching & Crude Extraction reaction_B->workup_B TLC TLC Monitoring reaction_B->TLC In-process control purify_B Column Chromatography or Recrystallization workup_B->purify_B product_B Purified 5-(thiophen-2-yl)isoxazole purify_B->product_B analysis ¹H NMR, ¹³C NMR, HRMS Analysis product_B->analysis

Caption: Workflow for the synthesis and characterization of 5-(thiophen-2-yl)isoxazoles.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative compound, 3-phenyl-5-(thiophen-2-yl)isoxazole . The aryl group can be varied by selecting different starting aldehydes.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)M/VNotes
Part A: Chalcone Synthesis
2-AcetylthiopheneC₆H₆OS126.1810.01.26 g
BenzaldehydeC₇H₆O106.1210.01.02 mL
Potassium HydroxideKOH56.1120.01.12 g
EthanolC₂H₅OH46.07-50 mLSolvent
Part B: Isoxazole Synthesis
Thiophene ChalconeC₁₃H₁₀OS214.285.01.07 gFrom Part A
Hydroxylamine HClNH₂OH·HCl69.497.5521 mgCorrosive, handle with care [7]
Potassium HydroxideKOH56.1110.0561 mg
EthanolC₂H₅OH46.07-40 mLSolvent
Part A: Synthesis of (E)-1-(thiophen-2-yl)-3-phenylprop-2-en-1-one
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve potassium hydroxide (1.12 g, 20.0 mmol) in ethanol (30 mL) with stirring until the base is fully dissolved. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Reagents: In a separate beaker, prepare a solution of 2-acetylthiophene (1.26 g, 10.0 mmol) and benzaldehyde (1.02 mL, 10.0 mmol) in ethanol (20 mL).

  • Add the ethanolic solution of the ketone and aldehyde dropwise to the cooled, stirring KOH solution over 15-20 minutes.

    • Causality Note: Slow, cooled addition prevents unwanted side reactions and controls the exothermic nature of the condensation. The base must be in excess to ensure complete deprotonation of the ketone for the reaction to proceed to completion.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. The formation of a solid precipitate (the chalcone product) is typically observed.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 20:80 v/v). The disappearance of the starting materials indicates reaction completion.

  • Work-up and Purification: Pour the reaction mixture into 200 mL of ice-cold water with stirring. The crude chalcone will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.

  • Dry the solid product. For higher purity, the crude chalcone can be recrystallized from hot ethanol to yield a crystalline solid.

Part B: Synthesis of 3-phenyl-5-(thiophen-2-yl)isoxazole
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add the synthesized thiophene chalcone (1.07 g, 5.0 mmol), hydroxylamine hydrochloride (521 mg, 7.5 mmol), and ethanol (40 mL).

  • In a separate beaker, dissolve potassium hydroxide (561 mg, 10.0 mmol) in a minimal amount of water (~2-3 mL) and add it to the reaction mixture.

    • Causality Note: The base is required to neutralize the HCl salt of hydroxylamine and to facilitate the cyclization process.[5] An excess ensures the reaction environment remains basic.

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., ethyl acetate/hexane 30:70 v/v). The disappearance of the chalcone spot and the appearance of a new, typically higher Rf, product spot indicates completion.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into 150 mL of crushed ice.

  • If a solid precipitates, collect it via vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol or methanol) or by flash column chromatography on silica gel using an ethyl acetate/hexane gradient.

Product Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

TechniquePurposeExpected Observations for 3-phenyl-5-(thiophen-2-yl)isoxazole
¹H NMR Structural ElucidationSignals corresponding to aromatic protons of the phenyl and thiophene rings, and a characteristic singlet for the isoxazole C4-H proton (~6.5-7.5 ppm).[8][9]
¹³C NMR Carbon SkeletonResonances for all unique carbons, including the characteristic signals for the isoxazole ring carbons (C3, C4, C5).[9]
HRMS Elemental CompositionCalculation of the exact mass to confirm the molecular formula (C₁₃H₉NOS). Expected [M+H]⁺: 228.0478.[10][11]

Safety Precautions and Troubleshooting

5.1. Hazard Management

  • Hydroxylamine Hydrochloride: This compound is corrosive, a skin sensitizer, and suspected of causing cancer. It can also be unstable and may decompose explosively with heat.[7][12][13]

    • Handling: Always wear appropriate PPE, including gloves, safety goggles, and a lab coat. Handle in a well-ventilated chemical fume hood.[14]

    • Storage: Store in a tightly closed container in a cool, dry place away from heat sources and oxidizing agents.[13]

  • Potassium Hydroxide (KOH): A strong, corrosive base. Causes severe skin burns and eye damage. Handle with appropriate PPE.

  • Solvents: Ethanol and ethyl acetate are flammable. Keep away from open flames and ignition sources.

5.2. Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield in Part A Incomplete reaction or loss during work-up.Ensure the base is fully dissolved and active. Increase reaction time. Minimize the amount of cold ethanol used for washing the precipitate.
Incomplete Reaction in Part B Insufficient base or reflux time.Ensure a molar excess of base is used. Extend the reflux time and monitor closely by TLC.
Oily Product / Purification Difficulty Impurities present.Purify using flash column chromatography. If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification.
Side Product Formation Reaction conditions too harsh.In Part B, avoid excessively high temperatures or prolonged reflux times which can lead to decomposition.

References

Application Notes & Protocols: A Guide to the In Vitro Biological Evaluation of 5-(Thiophen-2-yl)nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of the 5-(Thiophen-2-yl)nicotinic Acid Scaffold

The this compound scaffold represents a privileged structure in medicinal chemistry. It combines the bioisosteric properties of the thiophene ring with the hydrogen bonding capabilities and acidic nature of the nicotinic acid moiety. This unique combination has led to the development of analogs targeting a diverse range of biological entities, most notably enzymes involved in cellular metabolism and DNA repair, such as lactate dehydrogenase (LDH) and poly(ADP-ribose) polymerase (PARP). The strategic evaluation of novel analogs derived from this core is paramount to identifying lead compounds with high potency and selectivity.

This document provides a comprehensive framework for the in vitro biological evaluation of novel this compound analogs. It is designed for researchers in drug discovery and chemical biology, offering a tiered, logical screening cascade that progresses from initial target engagement to cellular activity and early safety profiling. The protocols herein are built upon established methodologies and emphasize the inclusion of critical controls to ensure data integrity and reproducibility.

The Evaluation Cascade: A Multi-Tiered Approach

A successful in vitro evaluation campaign does not rely on a single assay but rather on a cascade of interconnected experiments. This approach allows for the efficient triage of compounds, ensuring that only the most promising candidates advance, saving both time and resources. Our proposed workflow prioritizes a "target-first" approach, followed by cellular validation.

Screening_Cascade A Compound Library (5-Thiophen-2-yl Nicotinic Acid Analogs) B Tier 1: Primary Screening Biochemical Target-Based Assay (e.g., Enzyme Inhibition Assay) A->B Initial Screen C Data Analysis: IC50 Determination & SAR B->C Potency Ranking D Tier 2: Secondary Screening Cell-Based Assays C->D Select Potent Hits (e.g., IC50 < 1 µM) F Hit Compound Prioritization C->F Informs Selection D->C Cellular Potency (EC50) Feedback to SAR E Tier 3: Early ADME-Tox (e.g., Metabolic Stability, Cytotoxicity) D->E Confirm Cellular Activity E->F Profile for Drug-like Properties

Caption: A logical workflow for the in vitro evaluation of novel chemical analogs.

Tier 1: Primary Screening - Biochemical Enzyme Inhibition Assay

The first step is to determine if the synthesized analogs directly interact with and inhibit the purified target enzyme. For this guide, we will use a generic NADH-dependent dehydrogenase (e.g., LDH) as the target, a common focus for this scaffold. The assay measures the enzyme's ability to convert a substrate, which is coupled to the oxidation of NADH to NAD+. The decrease in NADH is monitored by the reduction in absorbance at 340 nm.

Protocol: NADH-Depletion Dehydrogenase Inhibition Assay

1. Principle: This is a spectrophotometric assay that measures the rate of NADH consumption by the target dehydrogenase. An effective inhibitor will slow down the reaction rate, resulting in a smaller decrease in absorbance at 340 nm over time compared to an uninhibited control.

2. Materials:

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

  • Target Enzyme: Purified recombinant human dehydrogenase (e.g., LDHA), diluted in assay buffer to a working concentration of 2X (e.g., 10 nM).

  • Cofactor/Substrate Mix: 2X concentration of NADH (e.g., 300 µM) and the enzyme's primary substrate (e.g., 2 mM pyruvate for LDH) prepared in assay buffer.

  • Test Compounds: 10 mM stock solutions in 100% DMSO. Serially diluted to create a concentration-response curve (e.g., from 100 µM to 1 nM final assay concentration).

  • Positive Control: A known inhibitor for the target enzyme (e.g., GSK-2837808A for LDHA).

  • Negative Control: 100% DMSO.

  • Instrumentation: UV/Vis-capable microplate reader (e.g., SpectraMax).

  • Plates: 96-well or 384-well, UV-transparent, flat-bottom plates.

3. Step-by-Step Procedure:

  • Compound Plating: Add 1 µL of test compound dilutions, positive control, or DMSO vehicle control to the appropriate wells of the microplate.

  • Enzyme Addition: Add 50 µL of the 2X enzyme solution to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This pre-incubation step allows the compounds to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add 50 µL of the 2X cofactor/substrate mix to all wells to start the enzymatic reaction. The final volume should be 100 µL.

  • Kinetic Read: Immediately place the plate in the microplate reader, pre-set to 30°C. Measure the absorbance at 340 nm every 30 seconds for 15-20 minutes.

4. Data Analysis and Interpretation:

  • Calculate Reaction Rate: For each well, determine the initial linear rate of reaction (V₀) by plotting absorbance vs. time and calculating the slope (milli-Absorbance units/min).

  • Normalize Data: Express the reaction rates as a percentage of the uninhibited (DMSO) control.

    • % Inhibition = 100 * (1 - (Rate_Compound / Rate_DMSO))

  • Determine IC50: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

ParameterDescriptionPurpose
IC50 Half-maximal inhibitory concentrationMeasures the potency of the compound against the purified enzyme.
Hill Slope The steepness of the dose-response curveProvides insight into the binding cooperativity of the inhibitor.
Coefficient of determinationIndicates the goodness of fit for the curve. An R² > 0.95 is desirable.

Tier 2: Cellular Activity & Cytotoxicity Profiling

After identifying potent inhibitors of the isolated enzyme, the next critical step is to determine if they can effectively engage their target within a complex cellular environment and to assess their general toxicity.

Protocol 1: Cell Viability (Cytotoxicity) Assay using Resazurin

1. Principle: This assay assesses the metabolic health of a cell population. Viable, metabolically active cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates cytotoxicity. This is a crucial counter-screen to ensure that any observed effect in a cell-based pathway assay is not simply due to the compound killing the cells.

2. Materials:

  • Cell Line: A cancer cell line known to be dependent on the target pathway (e.g., A673 Ewing sarcoma cells for LDHA-dependent metabolism).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Resazurin Sodium Salt: 0.1 mg/mL stock solution in sterile PBS.

  • Test Compounds & Controls: Prepared as in the biochemical assay.

  • Plates: 96-well, black-walled, clear-bottom tissue culture plates.

  • Instrumentation: Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm).

3. Step-by-Step Procedure:

  • Cell Seeding: Seed cells into the 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare 2X final concentrations of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium.

  • Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

  • Assay Development: Add 10 µL of the resazurin stock solution to each well. Incubate for another 2-4 hours.

  • Measurement: Read the fluorescence on the plate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the DMSO-treated control wells.

  • Plot % Viability vs. log(compound concentration) and fit to a dose-response curve to determine the CC50 (half-maximal cytotoxic concentration).

Protocol 2: Cellular Target Engagement - Lactate Production Assay

1. Principle: If the compounds are effectively inhibiting the target dehydrogenase (LDH) inside the cells, it should lead to a measurable decrease in the production of its downstream metabolite, lactate. This confirms on-target activity in a physiological context.

Signaling_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis LDHA LDHA (Target Enzyme) Pyruvate->LDHA NAD NAD+ Lactate Lactate (Secreted) LDHA->Lactate LDHA->NAD NAD+ Inhibitor 5-(Thiophen-2-yl) Nicotinic Acid Analog Inhibitor->LDHA Inhibition NADH NADH NADH->LDHA NADH

Caption: Inhibition of LDHA blocks the conversion of pyruvate to lactate.

2. Materials:

  • Cell Culture and Treatment: Same as the cytotoxicity assay.

  • Lactate Assay Kit: A commercially available kit (e.g., from Cayman Chemical, Sigma-Aldrich) that uses an enzymatic reaction to generate a colorimetric or fluorescent product proportional to the lactate concentration.

  • Instrumentation: Absorbance or fluorescence plate reader, as required by the kit.

3. Step-by-Step Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with compounds for 24-48 hours, as described previously. It is crucial to use sub-toxic concentrations (well below the CC50) to ensure the effect is not due to cell death.

  • Sample Collection: After incubation, carefully collect 10-20 µL of the cell culture supernatant from each well without disturbing the cell layer.

  • Lactate Measurement: Perform the lactate measurement on the supernatant samples according to the manufacturer's protocol for the chosen assay kit.

  • Cell Normalization (Optional but Recommended): After collecting the supernatant, perform a cell viability assay (e.g., CellTiter-Glo®) on the remaining cells in the plate to normalize the lactate values to the number of viable cells.

4. Data Analysis:

  • Calculate the lactate concentration for each treatment condition.

  • Normalize the lactate concentration to the cell viability data if performed.

  • Plot the normalized lactate levels against the log(compound concentration) to determine the EC50, the concentration at which the compound produces 50% of its maximal effect (in this case, lactate reduction).

Data Summary and Interpretation

The ultimate goal is to identify compounds that are potent against the target, effective in cells, and non-toxic. A summary table is the best way to compare these key parameters.

Compound IDTarget IC50 (µM) [Biochemical]Lactate EC50 (µM) [Cellular]Cytotoxicity CC50 (µM)Selectivity Index (SI) [CC50 / EC50]
Analog-010.150.50> 50> 100
Analog-020.210.8515.217.9
Analog-032.508.90> 50> 5.6
Positive Ctrl 0.010.0525.0500

Interpretation:

  • Analog-01 is the ideal candidate. It is potent in both the biochemical and cellular assays and shows no cytotoxicity at the highest tested concentration. The high Selectivity Index (SI) indicates a large therapeutic window.

  • Analog-02 is potent but shows significant cytotoxicity at higher concentrations, resulting in a much lower SI. This compound may have off-target effects.

  • Analog-03 shows significantly lower potency and is a lower priority for further development.

Application Notes & Protocols: Molecular Docking Studies of 5-(Thiophen-2-yl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on 5-(Thiophen-2-yl)nicotinic acid derivatives. These compounds, synthesized by splicing the nicotinic acid and thiophene pharmacophores, have demonstrated significant biological activity, notably as potent fungicides against pathogens like cucumber downy mildew.[1][2][3][4] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor).[5][6][7] This document outlines the theoretical underpinnings, a detailed step-by-step workflow using industry-standard software, and robust methods for results analysis and protocol validation, designed for researchers in drug discovery and agrochemical development.

Introduction: The Scientific Rationale

Nicotinic acid (Vitamin B3) and its derivatives are crucial pharmacophores in various biological processes.[1] Similarly, the thiophene ring is a prominent scaffold in numerous pharmaceuticals and agrochemicals.[4] The strategic combination of these two "active substructures" has led to the development of novel N-(thiophen-2-yl) nicotinamide derivatives with excellent fungicidal properties.[1][2][3] For instance, specific derivatives have shown superior efficacy against Pseudoperonospora cubensis compared to commercial fungicides in both greenhouse and field trials.[2][3][8]

Understanding the mechanism of action at a molecular level is paramount for lead optimization and designing next-generation compounds. Molecular docking serves this purpose by providing a structural model of the ligand-protein interaction, helping to rationalize the observed biological activity and guide further synthetic efforts.[5][7] This protocol will use AutoDock Vina, a widely-used and validated open-source docking program, as the primary tool for this investigation.[5]

Foundational Concepts in Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] The process is governed by two key components:

  • Search Algorithm: Explores the conformational space of the ligand within the receptor's binding site. It generates a multitude of possible binding poses. Algorithms like the Genetic Algorithm (used in AutoDock) and Incremental Construction are common.[5][9]

  • Scoring Function: Estimates the binding affinity for each generated pose. The score is typically represented as a negative value in kcal/mol, where a more negative score indicates a stronger predicted binding affinity.[10][11][12] It is crucial to remember that this score is a prediction and not a direct equivalent of experimentally measured values like Kᵢ or IC₅₀, but it provides an effective means for rapid screening and ranking.[10][13]

The overall workflow for a molecular docking experiment is a systematic process, ensuring reproducibility and reliability of the results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Obtain Target Structure (e.g., from RCSB PDB) PrepP 3. Prepare Receptor (Remove water, add hydrogens) Save as PDBQT PDB->PrepP Ligand 2. Obtain Ligand Structures (e.g., from PubChem or Synthesis) PrepL 4. Prepare Ligands (Minimize energy, set torsions) Save as PDBQT Ligand->PrepL Grid 5. Define Binding Site (Generate Grid Box) PrepP->Grid Vina 6. Run Docking (AutoDock Vina) PrepL->Vina Grid->Vina Validation 8. Protocol Validation (Re-docking of Co-crystallized Ligand) Grid->Validation Validate Parameters Results 7. Analyze Poses & Scores (Binding Energy, Interactions) Vina->Results Vis 9. Visualize Complex (PyMOL, Discovery Studio) Results->Vis Validation->Vina G cluster_analysis Interaction Analysis cluster_interpretation Interpretation Results Docking Output (ligand_out.pdbqt) HBond Hydrogen Bonds Results->HBond Identify Hydrophobic Hydrophobic Interactions Results->Hydrophobic Identify PiPi π-π Stacking Results->PiPi Identify Ionic Ionic / Electrostatic Results->Ionic Identify SAR Structure-Activity Relationship (SAR) HBond->SAR Hydrophobic->SAR PiPi->SAR Ionic->SAR Optimization Lead Optimization (Design new derivatives) SAR->Optimization

References

Application Notes & Protocols for the Synthesis of 5-(Thiophen-2-yl)nicotinic Acid Esters and Amides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the 5-(Thiophen-2-yl)nicotinic Acid Scaffold

The fusion of pyridine and thiophene rings creates a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science.[1][2] Specifically, the this compound framework serves as a versatile building block for synthesizing a diverse range of complex organic molecules.[1] Nicotinic acid (Niacin or Vitamin B3) and its derivatives are well-established pharmacophores, exhibiting a variety of biological activities, including lipid-lowering effects for treating cardiovascular disease and potential applications as anticancer and neuroprotective agents.[3][4][5] The incorporation of a thiophene moiety, a common pharmacophore in numerous pharmaceuticals and agrochemicals, can further modulate the biological profile, leading to compounds with novel therapeutic properties, such as potent fungicidal or antimicrobial activity.[6][7][8]

This guide provides a comprehensive, field-proven methodology for the robust synthesis of the core this compound intermediate and its subsequent derivatization into valuable esters and amides. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers to not only replicate the synthesis but also to adapt it for their specific molecular targets.

Part 1: Synthesis of the Core Intermediate: this compound

Strategic Overview:

A highly efficient and reliable two-step sequence is employed for the synthesis of the title carboxylic acid.

  • Carbon-Carbon Bond Formation via Suzuki-Miyaura Cross-Coupling: The synthesis commences with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9] This method is chosen for its exceptional functional group tolerance and high yields in constructing biaryl systems. Here, we couple 5-bromonicotinaldehyde with thiophene-2-boronic acid to form the key aldehyde intermediate.[9][10]

  • Selective Oxidation to the Carboxylic Acid: The resulting 5-(thiophen-2-yl)nicotinaldehyde is then oxidized to the corresponding carboxylic acid. A Pinnick oxidation using sodium chlorite is the method of choice.[11] This reaction is exceptionally mild and selective for aldehydes, preventing unwanted oxidation of the electron-rich thiophene ring or the pyridine nitrogen, a common challenge with more aggressive oxidizing agents.[11]

Workflow for Core Synthesis

A 5-Bromonicotinaldehyde C Suzuki-Miyaura Coupling A->C B Thiophene-2-boronic acid B->C D 5-(Thiophen-2-yl)nicotinaldehyde C->D Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O, 90 °C E Pinnick Oxidation D->E NaClO₂, NaH₂PO₄ 2-methyl-2-butene t-BuOH/H₂O F This compound E->F

Caption: Synthesis of the this compound core.

Experimental Protocols: Core Synthesis

Protocol 1.1: Suzuki-Miyaura Cross-Coupling for 5-(Thiophen-2-yl)nicotinaldehyde [9][10]

This protocol details the palladium-catalyzed coupling of 5-bromonicotinaldehyde and thiophene-2-boronic acid. The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product.[9]

  • Materials & Reagents:

    • 5-Bromonicotinaldehyde

    • Thiophene-2-boronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium Carbonate (K₂CO₃)

    • 1,4-Dioxane and Water (4:1 mixture)

    • Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (for work-up)

    • Silica gel (for chromatography)

  • Procedure:

    • Reaction Setup: In a round-bottom flask, combine 5-bromonicotinaldehyde (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can lead to catalyst degradation and homocoupling side reactions.[10]

    • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water.

    • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq).

    • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours under the inert atmosphere. Monitor reaction progress by Thin-Layer Chromatography (TLC).

    • Work-up: Cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 1.2: Pinnick Oxidation to this compound [11]

This protocol uses sodium chlorite (NaClO₂) as the oxidant, with 2-methyl-2-butene acting as a crucial scavenger for the hypochlorite byproduct, which could otherwise cause unwanted side reactions.

  • Materials & Reagents:

    • 5-(Thiophen-2-yl)nicotinaldehyde (from Protocol 1.1)

    • Sodium chlorite (NaClO₂)

    • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

    • 2-Methyl-2-butene

    • tert-Butanol and Water (2:1 mixture)

    • Saturated aqueous sodium sulfite (for quenching)

    • Ethyl acetate, 1 M HCl (for work-up)

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve 5-(thiophen-2-yl)nicotinaldehyde (1.0 eq) in a 2:1 mixture of tert-butanol and water.

    • Reagent Addition: To the stirred solution, add 2-methyl-2-butene (4.0 eq) followed by sodium dihydrogen phosphate monohydrate (1.2 eq).

    • Oxidation: Cool the mixture in an ice bath. Slowly add sodium chlorite (1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

    • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC until the starting aldehyde is consumed.

    • Quenching: Cool the reaction in an ice bath and quench by slowly adding a saturated aqueous solution of sodium sulfite to destroy any excess oxidant.

    • Work-up & Isolation: Remove the tert-butanol under reduced pressure. Extract the aqueous residue with ethyl acetate to remove impurities. Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl, which will precipitate the carboxylic acid product.

    • Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Data Summary for Core Synthesis
ParameterProtocol 1.1: Suzuki CouplingProtocol 1.2: Pinnick Oxidation
Key Reagents 5-bromonicotinaldehyde, thiophene-2-boronic acid5-(thiophen-2-yl)nicotinaldehyde, NaClO₂
Catalyst/Activator Pd(PPh₃)₄2-methyl-2-butene (scavenger)
Base / Buffer K₂CO₃NaH₂PO₄
Solvent 1,4-Dioxane / Water (4:1)tert-Butanol / Water (2:1)
Temperature 90 °C0 °C to Room Temperature
Typical Yield ~70-80%[9]High Yields (substrate dependent)
Purification Column ChromatographyPrecipitation / Recrystallization

Part 2: Synthesis of this compound Esters and Amides

Strategic Overview:

The derivatization of the synthesized carboxylic acid into esters and amides proceeds through a common, highly reactive intermediate: an acyl chloride. This strategy is superior to direct condensation methods (e.g., Fischer esterification) which often require harsh conditions and may not be suitable for sensitive heterocyclic substrates.

  • Acid Activation: The carboxylic acid is converted to its corresponding acyl chloride using a standard chlorinating agent like oxalyl chloride or thionyl chloride.[12][13] A catalytic amount of DMF is often used to facilitate this transformation via the formation of a Vilsmeier intermediate.

  • Nucleophilic Acyl Substitution: The highly electrophilic acyl chloride is then reacted with a suitable nucleophile—an alcohol for ester synthesis or an amine for amide synthesis—to furnish the desired product.[13] This reaction is typically rapid and high-yielding.

Workflow for Derivatization

Start This compound Activation Acyl Chloride Formation Start->Activation Oxalyl Chloride or SOCl₂ cat. DMF, DCM Intermediate Acyl Chloride Intermediate Activation->Intermediate Esterification Esterification Intermediate->Esterification Amidation Amidation Intermediate->Amidation Alcohol Alcohol (R¹-OH) Alcohol->Esterification Ester Ester Derivative Esterification->Ester Base (e.g., Pyridine) Amine Amine (R²R³-NH) Amine->Amidation Amide Amide Derivative Amidation->Amide Base (e.g., Et₃N)

Caption: Derivatization of the core acid to esters and amides.

Experimental Protocols: Derivatization

Protocol 2.1: Activation to Acyl Chloride [13][14]

  • Materials & Reagents:

    • This compound (from Protocol 1.2)

    • Oxalyl chloride or Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF, catalytic amount)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Reaction Setup: Suspend the carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Catalyst Addition: Add a catalytic amount of DMF (1-2 drops).

    • Chlorination: Slowly add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.

    • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.

    • Isolation: Remove the solvent and excess chlorinating agent under reduced pressure. The resulting crude acyl chloride is highly reactive and is typically used immediately in the next step without further purification.

Protocol 2.2: Synthesis of Esters [14][15]

  • Materials & Reagents:

    • Crude acyl chloride (from Protocol 2.1)

    • Desired alcohol (R-OH, 1.1 eq)

    • Anhydrous DCM or THF

    • A non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.2 eq)

  • Procedure:

    • Reaction Setup: Dissolve the alcohol and triethylamine in anhydrous DCM.

    • Acylation: Cool the solution to 0 °C and add a solution of the crude acyl chloride in DCM dropwise.

    • Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring by TLC.

    • Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by column chromatography or recrystallization.

Protocol 2.3: Synthesis of Amides [12][13]

  • Materials & Reagents:

    • Crude acyl chloride (from Protocol 2.1)

    • Desired primary or secondary amine (R¹R²NH, 1.1 eq)

    • Anhydrous DCM

    • Triethylamine (Et₃N, 1.2 eq)

  • Procedure:

    • Reaction Setup: Dissolve the amine and triethylamine in anhydrous DCM. The base is crucial to neutralize the HCl byproduct.

    • Acylation: Cool the solution to 0 °C and add a solution of the crude acyl chloride in DCM dropwise.

    • Reaction: Stir the reaction mixture at room temperature for 2-6 hours until completion (monitored by TLC).

    • Work-up: Wash the mixture sequentially with water, dilute HCl (if the amine is basic and excess may be present), saturated sodium bicarbonate, and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude amide by column chromatography or recrystallization.

Conclusion

The synthetic pathways detailed in this guide provide a robust and versatile platform for accessing this compound and its ester and amide derivatives. The strategic use of a Suzuki-Miyaura coupling followed by a selective Pinnick oxidation ensures efficient construction of the core scaffold. Subsequent activation to an acyl chloride intermediate allows for clean and high-yielding derivatization. These protocols are grounded in well-established chemical principles, offering researchers a reliable foundation for synthesizing novel compounds for evaluation in drug discovery and materials science programs.

References

Application Note: Development and Validation of Analytical Methods for the Quantification of 5-(thiophen-2-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

<_Step_2>

Abstract

This application note provides a comprehensive guide for the quantitative analysis of 5-(thiophen-2-yl)nicotinic acid, a key heterocyclic building block in pharmaceutical research.[1][2] We present two robust, validated analytical methods: a Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method suitable for routine quality control of drug substances and formulations, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. This document details the rationale behind method development, provides step-by-step protocols for sample preparation and analysis, and outlines a validation strategy compliant with international regulatory standards.[1][2]

Introduction

This compound is an aromatic carboxylic acid comprised of a pyridine ring substituted with a thiophene moiety.[3] This "privileged scaffold" is of significant interest in medicinal chemistry due to the prevalence of thiophene and pyridine cores in a wide array of biologically active compounds.[1] As this molecule progresses through the drug development pipeline, from synthesis to preclinical and clinical evaluation, robust and reliable analytical methods are imperative to accurately determine its concentration in various samples. Such methods are crucial for quality assurance, pharmacokinetic studies, and ensuring product safety and efficacy.

This guide is designed for researchers, analytical chemists, and drug development professionals, offering detailed protocols that are grounded in the physicochemical properties of the analyte and validated according to stringent regulatory expectations.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation of logical method development. Key characteristics are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₇NO₂S[3][4]
Molecular Weight 205.23 g/mol [3][4]
Appearance Beige solid[5]
Melting Point 261°C[4][5]
Structure Aromatic carboxylic acid with pyridine and thiophene rings[1][3]
pKa (estimated) ~4.85 (based on nicotinic acid)[6]
UV Absorbance (estimated) λmax ~260-280 nm[6][7]
Solubility Profile Expected to be soluble in organic solvents like DMSO, methanol, and acetonitrile, with solubility in aqueous solutions being pH-dependent.[8][9]

The presence of aromatic rings and conjugated double bonds provides strong chromophores, making UV detection a viable quantification strategy. The carboxylic acid functional group dictates that the molecule's charge state is pH-dependent, a critical consideration for chromatographic retention and extraction.

Method 1: RP-HPLC-UV for Assay and Impurity Profiling

This method is designed for the accurate quantification of this compound as a bulk drug substance or in a pharmaceutical formulation. It leverages the compound's UV absorbance for detection.

Principle and Method Rationale

Reversed-phase chromatography is selected for its compatibility with polar analytes. A C18 column provides a nonpolar stationary phase that retains the analyte based on hydrophobic interactions.

  • Mobile Phase pH: The mobile phase is buffered to an acidic pH of approximately 3.0. Given the analyte's estimated pKa of 4.85, this ensures the carboxylic acid group remains fully protonated (in its neutral form).[6] This state enhances retention on the C18 column and prevents peak tailing, which often occurs when an analyte exists in a mixed ionic state.

  • Wavelength Selection: Based on the UV spectra of the parent structures, nicotinic acid (λmax ~261-263 nm) and thiophene (~256 nm), a detection wavelength of 270 nm is chosen to maximize sensitivity while minimizing potential interference.[6][7]

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 270 nm
Run Time 10 minutes
Step-by-Step Protocol
  • Reagent Preparation:

    • Phosphate Buffer (pH 3.0): Dissolve 3.4 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust pH to 3.0 ± 0.05 with phosphoric acid.

    • Mobile Phase: Mix 400 mL of HPLC-grade acetonitrile with 600 mL of the phosphate buffer. Filter through a 0.45 µm membrane filter and degas.

    • Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).

  • Standard Preparation:

    • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

    • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the diluent.

  • Sample Preparation (for a hypothetical tablet formulation):

    • Accurately weigh and grind no fewer than 10 tablets to a fine powder.

    • Transfer a portion of the powder equivalent to 10 mg of the active pharmaceutical ingredient (API) into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.[10]

    • Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.[10] This yields a theoretical concentration of 100 µg/mL.

  • Analysis Sequence:

    • Inject a blank (diluent) to establish the baseline.

    • Perform five replicate injections of a mid-level standard (e.g., 25 µg/mL) to check for system suitability.

    • Inject the working standards to construct a calibration curve.

    • Inject the prepared samples.

System Suitability and Data Analysis
  • System Suitability: The system is deemed ready for analysis if the mid-level standard injections meet the following criteria: Tailing Factor ≤ 1.5, and Relative Standard Deviation (RSD) for peak area < 2.0%.

  • Quantification: Generate a linear regression curve from the peak areas of the working standards versus their concentrations. Determine the concentration of the analyte in the sample preparations using the calibration curve.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase & Diluent A1 System Equilibration P1->A1 P2 Prepare Standard Solutions A2 System Suitability Test (SST) P2->A2 P3 Prepare Sample Solutions A4 Inject Samples P3->A4 A1->A2 Equilibrate until baseline is stable A3 Inject Standards (Calibration Curve) A2->A3 If SST passes A3->A4 D1 Integrate Peaks A4->D1 D2 Generate Calibration Curve (r² > 0.999) D1->D2 D3 Calculate Sample Concentration D2->D3

Caption: Workflow for RP-HPLC-UV analysis.

Method 2: LC-MS/MS for Bioanalysis

This ultra-sensitive and highly selective method is ideal for quantifying this compound in complex biological matrices such as human plasma, which is essential for pharmacokinetic studies.

Principle and Method Rationale

LC-MS/MS combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry.

  • Ionization: Electrospray ionization (ESI) is chosen as it is a soft ionization technique suitable for polar, thermally labile molecules. The method can be optimized in either positive or negative ion mode. Given the carboxylic acid, negative ion mode (monitoring the [M-H]⁻ ion) is a logical starting point, though the pyridine nitrogen can also be protonated, making positive ion mode (monitoring the [M+H]⁺ ion) a viable alternative.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion (the molecular ion) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product transition is unique to the analyte, providing exceptional selectivity and reducing matrix interference.[11]

Instrumentation and Conditions
ParameterCondition
LC System Shimadzu Nexera X2 or equivalent UHPLC system
Mass Spectrometer Sciex API 4000 or equivalent triple quadrupole MS
Column Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min, hold for 1 min, return to 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition To be determined by infusion of standardPrecursor Ion (Q1): 206.0 m/z ([M+H]⁺)Product Ion (Q3): e.g., 160.0 m/z ([M+H-COOH]⁺)
Internal Standard Isotopically labeled this compound (e.g., ¹³C₆, ¹⁵N) is ideal. If unavailable, a structurally similar compound can be used.
Step-by-Step Protocol
  • Reagent Preparation:

    • Mobile Phases: Prepare as described in the table.

    • Precipitation Solvent: Acetonitrile containing the internal standard (IS) at a fixed concentration (e.g., 50 ng/mL).

  • Standard and QC Preparation:

    • Prepare stock solutions of the analyte and IS in methanol or DMSO.

    • Spike appropriate volumes of the analyte stock solution into blank human plasma to create calibration standards (e.g., 0.1 to 100 ng/mL) and quality control (QC) samples (low, mid, high concentrations).

  • Sample Preparation (Protein Precipitation): [5][12]

    • Aliquot 100 µL of plasma (standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of the cold precipitation solvent (containing IS).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rcf for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • Analysis Sequence:

    • Inject a blank matrix sample.

    • Inject the calibration curve standards.

    • Inject QC samples to bracket the unknown samples.

    • Inject the unknown samples.

LC-MS/MS Bioanalytical Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SP1 Aliquot 100 µL Plasma Sample SP2 Add 300 µL Acetonitrile with Internal Standard SP1->SP2 SP3 Vortex to Precipitate Proteins SP2->SP3 SP4 Centrifuge at 14,000 rcf SP3->SP4 SP5 Transfer Supernatant to HPLC Vial SP4->SP5 LC1 Inject Sample onto UPLC-MS/MS System SP5->LC1 LC2 Acquire Data using MRM Mode LC1->LC2 DP1 Integrate Analyte and IS Peak Areas LC2->DP1 DP2 Calculate Peak Area Ratios (Analyte/IS) DP1->DP2 DP3 Generate Weighted Calibration Curve DP2->DP3 DP4 Quantify Unknown Sample Concentration DP3->DP4

Caption: Workflow for LC-MS/MS bioanalysis.

Method Validation

Both analytical methods must be validated to ensure they are suitable for their intended purpose.[13] Validation should be performed according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline for the HPLC method and the FDA's Bioanalytical Method Validation guidance for the LC-MS/MS method.[1][2]

Validation Parameters
ParameterHPLC-UV (Assay)LC-MS/MS (Bioanalysis)
Specificity/Selectivity Demonstrate no interference from placebo/excipients.Demonstrate no interference from matrix components at the retention times of the analyte and IS.
Linearity & Range e.g., 1-100 µg/mL; Correlation coefficient (r²) > 0.999e.g., 0.1-100 ng/mL; Use weighted linear regression (1/x²).
Accuracy %Recovery of 98.0-102.0% at three concentration levels.Mean accuracy within ±15% of nominal (±20% at LLOQ) for QCs.
Precision Repeatability (Intra-day) and Intermediate Precision (Inter-day) RSD ≤ 2.0%.Intra- and Inter-assay precision RSD ≤ 15% (≤ 20% at LLOQ) for QCs.
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve.The lowest concentration on the curve that meets accuracy and precision criteria.
Robustness Small, deliberate variations in method parameters (pH, flow rate, % organic) do not significantly affect results.N/A (assessed via system suitability).
Matrix Effect N/AAssessed to ensure ion suppression or enhancement is minimal and consistent.
Stability Solution stability, freeze-thaw stability (for stock solutions).Freeze-thaw, bench-top, long-term, and post-preparative stability in the biological matrix.

Conclusion

This application note provides two distinct, fit-for-purpose analytical methods for the quantification of this compound. The RP-HPLC-UV method offers a simple, robust, and cost-effective solution for quality control applications. The LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical applications, such as pharmacokinetic profiling. Both protocols are grounded in the physicochemical properties of the analyte and are designed to be validated according to global regulatory standards, ensuring the generation of accurate and reliable data throughout the drug development lifecycle.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Thiophen-2-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(Thiophen-2-yl)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving high yields for this valuable heterocyclic building block. Here, we address specific experimental issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights to help you troubleshoot and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most prevalent and versatile method involves a two-step sequence:

  • A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the pyridine and thiophene rings. This is typically performed between a 5-halonicotinic acid derivative (like 5-bromonicotinaldehyde or a 5-bromonicotinate ester) and thiophene-2-boronic acid.

  • A subsequent oxidation of the substituent at the 3-position of the pyridine ring (e.g., an aldehyde) to the carboxylic acid. The Pinnick oxidation is a highly effective method for this transformation.[1]

Directly coupling 5-bromonicotinic acid is also feasible, but can present challenges related to the free carboxylic acid group, potentially requiring protection or specific reaction conditions.[2]

Q2: Why is the Suzuki-Miyaura reaction the preferred method for forming the biaryl scaffold?

A2: The Suzuki-Miyaura coupling is favored due to its numerous advantages in modern organic synthesis.[3][4] It exhibits high functional group tolerance, allowing for the use of complex substrates without the need for extensive protecting group strategies. The reaction conditions are generally mild, and a wide array of commercially available boronic acids, catalysts, and ligands allows for extensive optimization.[5][6] Furthermore, the organoboron reagents are typically non-toxic and environmentally benign compared to alternatives like organotins (Stille coupling) or organozincs (Negishi coupling).[7][8]

Q3: What are the most critical parameters that influence the yield of the Suzuki coupling step?

A3: The success of the Suzuki coupling for this specific system hinges on three primary factors:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. Inadequate degassing can lead to catalyst deactivation and promote the unwanted homocoupling of thiophene-2-boronic acid to form 2,2'-bithiophene.[7][9]

  • Reagent Quality: Thiophene-2-boronic acid is known to be unstable and can undergo protodeboronation or decomposition upon storage.[10][11] Using fresh, high-purity boronic acid or a stabilized surrogate is critical for reproducibility.

  • Choice of Base and Solvent: The base is crucial for the transmetalation step, and the solvent must effectively dissolve all reactants to facilitate the catalytic cycle.[9] An inappropriate choice can halt the reaction or lead to side products.

Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling

This section addresses specific problems you may encounter when synthesizing the precursor, 5-(Thiophen-2-yl)nicotinaldehyde, via Suzuki coupling of 5-bromonicotinaldehyde and thiophene-2-boronic acid.

Problem 1: My reaction shows low conversion, with significant starting material remaining.

Q: My TLC and/or LC-MS analysis shows a large amount of unreacted 5-bromonicotinaldehyde even after extended reaction times. What are the likely causes and how can I fix this?

A: Low conversion is typically a sign of an inefficient or deactivated catalytic system. The issue often lies with the catalyst itself, the reaction conditions, or the reagents.

Causality & Solution Workflow:

  • Catalyst Inactivity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be efficiently reduced in situ to Pd(0) to enter the catalytic cycle.[3] Incomplete reduction leads to a lower concentration of the active catalyst. Furthermore, the Pd(0) species can be oxidized and deactivated by atmospheric oxygen.

    • Solution: Ensure your catalyst is from a reliable source. If using a Pd(II) source, confirm your procedure includes conditions conducive to its reduction. More critically, you must maintain a strictly inert atmosphere.

  • Inadequate Degassing: This is the most common cause of catalyst deactivation and low yields. Oxygen promotes the formation of palladium oxides and facilitates the oxidative homocoupling of the boronic acid, consuming your reagent and generating impurities.[9]

    • Solution: Implement a rigorous degassing protocol.

Experimental Protocol: Rigorous Reaction Degassing
  • Combine the solid reagents (5-bromonicotinaldehyde, thiophene-2-boronic acid, and base) in your reaction flask.

  • Seal the flask with a septum and attach it to a Schlenk line.

  • Evacuate the flask under high vacuum for 5-10 minutes to remove air from the solid matrix.

  • Backfill the flask with an inert gas (high-purity argon or nitrogen).

  • Repeat this evacuate/backfill cycle at least three times.

  • Add the solvent(s), which must be previously degassed by sparging with an inert gas for 20-30 minutes.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Suboptimal Reaction Parameters: The choice of base, solvent, and temperature is interdependent and crucial for success.[6]

    • Solution: Systematically screen key parameters. If your current conditions are not working, consider the alternatives in the table below. Potassium phosphate (K₃PO₄) is often a highly effective base for couplings involving heteroaryl boronic acids.[12]

Table 1: Recommended Screening Parameters for Suzuki Coupling
ParameterInitial Condition (Example)Alternative 1Alternative 2Rationale
Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd(OAc)₂ + SPhosLigand choice affects oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands are often superior.[9]
Base K₂CO₃K₃PO₄ Cs₂CO₃Basicity influences transmetalation efficiency. K₃PO₄ is often more effective for heteroaryl couplings.[9]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / EtOH / H₂ODME / H₂OSolvent must fully dissolve reactants. Ensure adequate water is present to activate the boronic acid.[13]
Temperature 90 °C80 °C100 °CTemperature affects reaction rate. Too high can degrade reagents; too low can be too slow.[9]

Diagram 1: General Troubleshooting Workflow for Low Suzuki Coupling Yield

G start Low Yield Observed sub1 Analyze Crude Reaction Mixture (TLC, LC-MS) start->sub1 cat1 Low Conversion (High Starting Material) sub1->cat1 cat2 High Conversion (High Side Products) sub1->cat2 sol1 Check Catalyst Activity & Inert Atmosphere cat1->sol1 Is catalyst active? sol4 Improve Degassing (Prevent Homocoupling) cat2->sol4 Homocoupling observed? sol5 Optimize Purification (pH Control) cat2->sol5 Low isolated yield? sol2 Optimize Base, Solvent, & Temperature sol1->sol2 Yes sol3 Check Boronic Acid Quality (Use Fresh Reagent) sol2->sol3 Still low? end Improved Yield sol3->end sol4->sol3 Yes sol5->end

Caption: A decision tree for troubleshooting low yields.

Problem 2: My reaction is inconsistent and sometimes fails completely, even with the same procedure.

Q: I have a protocol that worked before, but now I'm getting variable or zero yield. What is the most likely cause of this inconsistency?

A: The most probable culprit for such inconsistency is the stability of your thiophene-2-boronic acid .[14][15] Boronic acids, especially heteroaromatic ones, are prone to decomposition over time on the benchtop.[10] They can also undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom) in the reaction flask before the desired cross-coupling occurs.[11]

Causality & Solution Workflow:

  • Reagent Degradation: Thiophene-2-boronic acid stored under ambient conditions can degrade, reducing its effective concentration and introducing impurities.

    • Solution: Always use a fresh bottle or a freshly opened container of thiophene-2-boronic acid. Store it under refrigeration (2-8°C) as recommended.[14] If you suspect degradation, obtain a new batch from a reputable supplier.

  • Protodeboronation: This side reaction is competitive with the desired catalytic cycle and is promoted by prolonged reaction times or non-optimal conditions.

    • Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for any degradation. More advanced solutions include using stabilized boronic acid surrogates, such as N-methyliminodiacetic acid (MIDA) boronates, which slowly release the active boronic acid under the reaction conditions, maintaining a low, steady concentration that favors cross-coupling over degradation.[10]

Problem 3: My crude reaction looks good, but I lose the majority of the product during workup and purification.

Q: After oxidizing the aldehyde to this compound, my final isolated yield is very low. Where am I losing my product?

A: Significant product loss after a successful reaction points directly to the purification strategy. For an amphoteric molecule like an aminocarboxylic acid or, in this case, a pyridine-containing carboxylic acid, pH control during aqueous workup is absolutely critical.

Causality & Solution Workflow:

The product, this compound, has a basic pyridine nitrogen and an acidic carboxylic acid group. Its solubility in aqueous and organic solvents is highly dependent on the pH.

  • At low pH (e.g., pH < 2): The pyridine nitrogen is protonated (-NH⁺), and the carboxylic acid is neutral (-COOH). The molecule has a net positive charge and is likely soluble in the aqueous phase.

  • At neutral pH (isoelectric point): The molecule exists as a zwitterion. This is typically the point of minimum aqueous solubility , which is ideal for precipitation.

  • At high pH (e.g., pH > 8): The carboxylic acid is deprotonated (-COO⁻), and the pyridine nitrogen is neutral. The molecule has a net negative charge and is highly soluble in the aqueous phase as its carboxylate salt.

Incorrect pH adjustment during extraction or precipitation is the most common reason for yield loss.

Experimental Protocol: Optimized Purification via Acid-Base Extraction

This protocol is for the workup and purification following the oxidation of 5-(Thiophen-2-yl)nicotinaldehyde.

  • Quench Reaction: After the oxidation is complete, cool the reaction mixture and quench any excess oxidant as per your protocol (e.g., with aqueous sodium sulfite).[1]

  • Remove Organic Solvent: Remove the bulk of the organic solvent (e.g., t-butanol, THF) via rotary evaporation.

  • Basify and Wash: Add water and a suitable organic solvent (e.g., ethyl acetate). Adjust the pH of the aqueous layer to ~9-10 with an aqueous base (e.g., NaHCO₃ or NaOH). At this pH, your acidic product will move into the aqueous layer as its sodium salt. Any neutral, non-acidic organic impurities will remain in the organic layer. Separate the layers and wash the basic aqueous layer with ethyl acetate (2x) to thoroughly remove these impurities.

  • Acidify and Precipitate: Cool the clean aqueous layer in an ice bath. Slowly and with vigorous stirring, add 1 M HCl dropwise to acidify the solution. Monitor the pH carefully. The product will begin to precipitate out. Adjust the final pH to the isoelectric point (typically around pH 2-4 for such compounds) to maximize precipitation.[1]

  • Isolate and Dry: Allow the suspension to stir in the ice bath for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with cold water, followed by a cold non-polar solvent (like hexanes) to aid in drying. Dry the solid under high vacuum.

Diagram 2: Purification Workflow Highlighting pH Control

G start Crude Reaction Mixture (Post-Oxidation) step1 Adjust to pH 9-10 (e.g., NaHCO₃) start->step1 step2 Aqueous Layer: Product as Sodium Salt Organic Layer: Neutral Impurities step1->step2 step3 Wash Aqueous Layer with Ethyl Acetate step2->step3 step4 Clean Aqueous Layer (Contains Product Salt) step3->step4 step5 Cool and Acidify to pH 2-4 (e.g., 1M HCl) step4->step5 step6 Precipitation of Pure Product step5->step6 step7 Filter, Wash & Dry step6->step7 end Isolated this compound step7->end

Caption: A flowchart for the acid-base purification of the final product.

References

Technical Support Center: Optimizing Suzuki Coupling for Heteroaromatic Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this powerful synthetic methodology, with a special focus on the nuances of heteroaromatic substrates.

Troubleshooting Guide: From Frustration to Fruition

Encountering unexpected results in your cross-coupling reactions can be a common yet frustrating experience. This guide provides a systematic approach to identifying and resolving prevalent issues when working with heteroaromatic substrates.

Problem 1: Low to No Product Yield

This is the most frequent issue. A systematic check of your reagents and reaction setup is the first step.[1][2][3]

Potential CauseRecommended Solutions & Scientific Rationale
Catalyst Inactivity/Decomposition Verify Catalyst & Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts, can degrade. Phosphine ligands are often susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and stored under an inert atmosphere. For challenging couplings, consider using more robust, air-stable precatalysts like palladacycles or specialized ligand systems (e.g., Buchwald's S-Phos).[4][5]
Inefficient Transmetalation Optimize Base and Solvent: The base is crucial for activating the boronic acid/ester but can also promote side reactions.[1] For heteroaromatic substrates, which can be sensitive, a careful selection of base is necessary. Milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[1] The choice of solvent is also critical and often interdependent with the base.[4] Aprotic polar solvents like dioxane and THF are common, often with a small amount of water to aid in dissolving the base.[2][6] However, for substrates prone to protodeboronation, anhydrous conditions are recommended.[4][7]
Protodeboronation of Heteroaryl Boronic Acid Use Milder Bases or Anhydrous Conditions: This is a major side reaction where the boronic acid/ester group is replaced by a hydrogen atom, particularly with electron-deficient or certain basic heteroaromatic boronic acids.[1][3][8] Water is often the proton source.[4] Switching to anhydrous conditions and using milder bases can significantly reduce this issue.[4][7] Alternatively, using more stable boronic esters (e.g., pinacol, MIDA) or trifluoroborate salts can be effective.[2][4] These release the boronic acid slowly, minimizing its concentration and degradation.[4]
Poor Reagent Quality or Solubility Ensure Purity and Dissolution: Verify the purity of your starting materials. Poor solubility of any component can stall the reaction. If you observe poor solubility, a change of solvent is necessary.[2] For highly polar heterocyclic compounds, which often have poor solubility in organic solvents, specialized solvent systems or additives may be required.[9]
Catalyst Poisoning by Heteroatom Select Appropriate Ligands: The lone pair of electrons on heteroatoms (like the nitrogen in pyridine) can coordinate to the palladium center, leading to catalyst inactivation.[7] The use of bulky, electron-donating ligands can often mitigate this by sterically shielding the metal center and promoting the desired catalytic cycle.[10][11][12]
Problem 2: Significant Side Product Formation

The appearance of unexpected peaks in your analytical data requires a different diagnostic approach.

| Side Product | Potential Causes | Recommended Solutions & Scientific Rationale | | --- | --- | | Homocoupling of Boronic Acid | Oxygen Contamination or Pd(II) Species: The dimerization of the boronic acid is often caused by the presence of oxygen or an excess of Pd(II) species.[4][13][14] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[14][15] Solution: Ensure rigorous degassing of all solvents (including water) and the reaction vessel.[4] Starting with a Pd(0) source like Pd(PPh₃)₄ can also help.[4] | | Dehalogenation of Aryl Halide | Sub-optimal Reaction Conditions: The starting aryl halide can undergo dehalogenation, forming the corresponding arene as a byproduct.[7] Solution: A careful screening of reaction parameters such as temperature, base, and solvent can help find conditions that favor cross-coupling over dehalogenation.[7] |

Frequently Asked Questions (FAQs)

Q1: How do I choose the right ligand for my heteroaromatic substrate?

The choice of ligand is critical. For electron-rich heteroaromatics, standard ligands like PPh₃ may suffice. However, for more challenging substrates, particularly electron-deficient or sterically hindered ones, bulky and electron-donating phosphine ligands are often necessary.[10][11][12] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination steps.[4]

Q2: What is the role of the base, and which one should I use?

The base facilitates the transmetalation step by forming a more nucleophilic boronate species. The choice of base is often empirical and substrate-dependent.

  • Strong Bases (e.g., K₃PO₄, Cs₂CO₃): Often used and very effective, but can promote side reactions like ester hydrolysis or protodeboronation.[2][6]

  • Milder Bases (e.g., K₂CO₃, Na₂CO₃): Commonly used, often in aqueous solvent mixtures.[2]

  • Fluoride Sources (e.g., KF, CsF): Particularly useful for reactions with base-sensitive functional groups as they are less likely to cause hydrolysis.[6][16]

Q3: Is water necessary in my Suzuki reaction?

While not always required, a small amount of water is often beneficial, especially when using inorganic bases like K₃PO₄ or Na₂CO₃.[2] Water can help dissolve the base and facilitate the formation of key intermediates in the transmetalation step.[2] However, for boronic acids that are highly susceptible to protodeboronation, strictly anhydrous conditions are recommended.[2][4][7]

Q4: When should I use a boronic ester or a trifluoroborate salt instead of a boronic acid?

Boronic acids can be prone to decomposition through protodeboronation or homocoupling.[2] In such cases, more stable derivatives are preferred:

  • Pinacol Boronic Esters (BPin): Significantly more stable than their corresponding boronic acids, especially for heteroaromatic systems.[2]

  • MIDA Boronates: Highly stable, crystalline solids that are useful for sequential cross-coupling reactions.[4]

  • Potassium Trifluoroborate Salts (BF₃K): Very stable to air and moisture and often show enhanced reactivity.[4]

Q5: My starting materials are not dissolving. What should I do?

Proper solubility of all components is crucial. If you observe poor solubility, a change of solvent is necessary.[2][6] Aprotic polar solvents like 1,4-dioxane, THF, and DMF are common choices.[6][17] Sometimes a mixture of solvents is required. For biphasic reactions, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[4][18]

Visualizing the Process

To better understand the reaction and troubleshooting logic, refer to the diagrams below.

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X(L)n Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (Ar'-B(OR)2 + Base) ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar'(L)n Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low/No Yield check_reagents Check Reagent Quality (Catalyst, Ligand, Substrates) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temp, Stirring) start->check_conditions side_products Analyze for Side Products (Homocoupling, Protodeboronation) check_reagents->side_products check_conditions->side_products optimize_base Screen Bases (e.g., K3PO4, Cs2CO3, KF) side_products->optimize_base Protodeboronation Observed optimize_ligand Screen Ligands (e.g., Buchwald, NHC) side_products->optimize_ligand Catalyst Deactivation Suspected optimize_solvent Screen Solvents (Dioxane, THF, Anhydrous) side_products->optimize_solvent Solubility Issues or Protodeboronation success Successful Coupling optimize_base->success optimize_ligand->success optimize_solvent->success

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Heteroaryl Halide

This protocol is a starting point and may require optimization for specific substrates.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the heteroaryl halide (1.0 equiv), the heteroaryl boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[2][19]

  • Inert Atmosphere:

    • Seal the flask with a septum or cap. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][2]

  • Solvent and Catalyst Addition:

    • Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[2]

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand to the flask.[2]

  • Reaction:

    • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[2][4]

  • Monitoring:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[2][4]

  • Workup:

    • After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][4]

  • Purification:

    • Purify the crude product by flash column chromatography.[2][4]

References

Common side reactions in the synthesis of 5-(aryl)nicotinic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(aryl)nicotinic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during palladium-catalyzed cross-coupling reactions. 5-Arylnicotinic acid derivatives are crucial scaffolds in medicinal chemistry, and their efficient synthesis is paramount.[1][2] This resource offers practical, field-proven insights to help you diagnose issues, optimize your reaction conditions, and improve both yield and purity.

I. Overview of Common Synthetic Routes

The most prevalent method for synthesizing 5-(aryl)nicotinic acids is the Suzuki-Miyaura cross-coupling reaction.[1][3] This palladium-catalyzed reaction joins an organoboron reagent (like a boronic acid or ester) with an organic halide.[3][4] Other notable cross-coupling reactions applicable to this synthesis include the Stille coupling (using organostannanes) and the Negishi coupling (using organozinc reagents).[5][6] Each of these methods, while powerful, is susceptible to a unique set of side reactions that can diminish yield and complicate purification.

II. Troubleshooting Guide & FAQs: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is often the first choice for this transformation due to the stability and low toxicity of the boron reagents and its tolerance for a wide range of functional groups.[7][8] However, several side reactions can occur.

FAQ 1: My reaction has a low yield of the desired 5-(aryl)nicotinic acid, and I'm observing a significant amount of the corresponding arene (Ar-H) byproduct. What is happening and how can I fix it?

Answer: You are likely encountering protodeboronation (also called protodeborylation). This is a common side reaction where the carbon-boron bond of your arylboronic acid is cleaved and replaced with a carbon-hydrogen bond.[9][10] This consumes your starting material and converts it into a simple arene, reducing the yield of your target molecule.[10]

Causality and Mechanism: Protodeboronation can be catalyzed by both acid and base and is often accelerated by high temperatures, prolonged reaction times, and the presence of water.[9][10] Heteroaromatic boronic acids are particularly susceptible to this side reaction.[10] The mechanism can vary, but under basic conditions, the formation of a more reactive boronate anion ([ArB(OH)₃]⁻) can increase the rate of protodeboronation.[10]

Troubleshooting Strategies:

StrategyRationaleExperimental Protocol
Use Boronic Esters Boronic esters, such as MIDA (N-methyliminodiacetic acid) or pinacol esters, are generally more stable than the corresponding boronic acids and less prone to protodeboronation.[9][11] They act as a "slow-release" source of the boronic acid under the reaction conditions.[9]Prepare or purchase the MIDA or pinacol ester of your arylboronic acid. Use it in a 1.2-1.5 molar equivalent ratio relative to the 5-bromonicotinic acid.
Optimize the Base Strong bases can accelerate protodeboronation.[12] Switching to a milder base can often suppress this side reaction.Screen weaker bases such as K₃PO₄, K₂CO₃, or CsF. Use 2.0-3.0 equivalents.
Control Temperature and Time Higher temperatures and longer reaction times increase the likelihood of protodeboronation.[10]Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. If possible, try running the reaction at a lower temperature (e.g., 80 °C instead of 100 °C).
Anhydrous Conditions Water is a proton source for this side reaction.[12] While some Suzuki reactions require water, minimizing its amount can be beneficial.Use anhydrous solvents and ensure your glassware is thoroughly dried. If using an aqueous base, use the minimum amount necessary.
FAQ 2: My main byproduct is a symmetrical biaryl (Ar-Ar) derived from my boronic acid. What causes this and how can I prevent it?

Answer: This side reaction is known as homocoupling . It occurs when two molecules of the boronic acid couple with each other.[13] This is a problematic side reaction as it consumes your starting material and the homocoupled product can be difficult to separate from your desired product due to similar polarities.[13]

Causality and Mechanism: Homocoupling is primarily caused by the presence of oxygen and/or palladium(II) species in the reaction mixture.[13][14] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[13][14] These Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[13][14] Using a Pd(II) precatalyst without efficient reduction to Pd(0) can also promote homocoupling.[13]

Troubleshooting Strategies:

StrategyRationaleExperimental Protocol
Rigorous Degassing Removing dissolved oxygen is the most critical step to prevent homocoupling.[13]Before adding the catalyst, thoroughly degas your solvent and reaction mixture. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.
Use a Pd(0) Source Using a Pd(0) catalyst directly, such as Pd(PPh₃)₄, avoids the need for in-situ reduction of a Pd(II) species.Instead of Pd(OAc)₂ or PdCl₂(dppf), use a catalyst like Pd(PPh₃)₄ (2-5 mol%).
Add a Reducing Agent A mild reducing agent can help to minimize the concentration of Pd(II) species.[15]The addition of a small amount of a reducing agent like potassium formate has been shown to suppress homocoupling.[15]
Use Fresh Catalyst Over time, palladium catalysts can degrade, leading to a higher proportion of inactive or problematic palladium species.Use a fresh bottle of catalyst or test your current batch on a known, reliable reaction.
FAQ 3: I am observing the formation of nicotinic acid instead of my desired product. What is causing this?

Answer: You are likely observing dehalogenation (specifically, hydrodehalogenation) of your 5-bromonicotinic acid starting material.[16] In this side reaction, the bromine atom is replaced by a hydrogen atom.[16]

Causality and Mechanism: Dehalogenation occurs when a hydride ligand is transferred to the palladium center after the initial oxidative addition step.[4] This is followed by reductive elimination of the dehalogenated arene.[16] The source of the hydride can be the solvent (especially alcohols), the base, or even the phosphine ligand.[4][16]

Troubleshooting Strategies:

StrategyRationaleExperimental Protocol
Change the Solvent Alcoholic solvents are a common source of hydrides.[16]Switch to a non-alcoholic solvent system, such as dioxane, toluene, or DMF.
Screen Ligands The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination of the coupled product over dehalogenation.[16]Screen different phosphine ligands. Buchwald-type biarylphosphine ligands are often effective at minimizing dehalogenation.
Optimize the Base The base can also be a source of hydrides.[16]Consider screening different inorganic bases. Sometimes, switching from an alkoxide base to a carbonate or phosphate can be beneficial.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Side Reactions

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)L₂(X) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal dehalogenation Dehalogenation pd_complex->dehalogenation biaryl_pd Ar-Pd(II)L₂(Ar') transmetal->biaryl_pd red_elim Reductive Elimination biaryl_pd->red_elim red_elim->pd0 Regeneration product Ar-Ar' red_elim->product dehalo_product Ar-H dehalogenation->dehalo_product homocoupling Homocoupling homo_product Ar'-Ar' homocoupling->homo_product protodeboronation Protodeboronation protodeb_product Ar'-H protodeboronation->protodeb_product aryl_halide Ar-X aryl_halide->ox_add boronic_acid Ar'-B(OH)₂ boronic_acid->homocoupling boronic_acid->protodeboronation base Base boronic_acid->base base->transmetal hydride [H⁻] source hydride->dehalogenation oxygen O₂ / Pd(II) oxygen->homocoupling

Caption: Catalytic cycle of the Suzuki-Miyaura reaction and key side reactions.

III. Troubleshooting for Other Cross-Coupling Reactions

While the Suzuki coupling is common, you may employ other methods for specific substrates. Here are some common issues with Stille and Negishi couplings.

FAQ 4: I'm using a Stille coupling to synthesize my 5-(aryl)nicotinic acid, but the reaction is sluggish and I have a lot of homocoupling of my organostannane reagent. What can I do?

Answer: The Stille reaction couples an organohalide with an organostannane.[5][17][18] While organostannanes are tolerant of many functional groups and are not sensitive to moisture, they are toxic, and their side reactions can be problematic.[5][18]

Causality and Mechanism: Similar to Suzuki coupling, homocoupling in Stille reactions is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst.[19] The sluggishness of the reaction can be due to a slow transmetalation step.

Troubleshooting Strategies:

StrategyRationaleExperimental Protocol
Rigorous Degassing Oxygen promotes the oxidative homocoupling of the organostannane.[5][19]Use the same degassing procedures as described for the Suzuki coupling.
Use a Copper(I) Additive The addition of stoichiometric amounts of Cu(I) salts, such as CuI, can accelerate the rate-limiting transmetalation step.[20]Add 1.0-2.0 equivalents of CuI to the reaction mixture.
Ligand Choice Sterically hindered, electron-rich ligands can accelerate the coupling reaction.[20]Screen ligands such as P(t-Bu)₃ or Buchwald-type ligands.
Purification Tributyltin byproducts can be difficult to remove.A common workup procedure involves washing the reaction mixture with a saturated aqueous solution of KF, which precipitates the tin as a fluoride salt.[5]
FAQ 5: I'm attempting a Negishi coupling, but my yields are inconsistent, and I'm concerned about functional group tolerance. How can I improve this reaction?

Answer: The Negishi coupling utilizes highly reactive organozinc reagents, which often leads to faster reactions.[6][21] However, these reagents are sensitive to air and moisture, and the reaction's functional group tolerance can be a concern compared to Suzuki or Stille couplings.[6]

Causality and Mechanism: The high reactivity of organozinc reagents makes them susceptible to decomposition in the presence of air or moisture. Inconsistent yields are often traced back to the preparation and handling of the organozinc species.

Troubleshooting Strategies:

StrategyRationaleExperimental Protocol
Strict Anhydrous/Inert Conditions Organozinc reagents are sensitive to air and moisture.[6][21]Use Schlenk line techniques or a glovebox for the preparation and transfer of the organozinc reagent. Ensure all solvents and reagents are rigorously dried and degassed.
Freshly Prepared Organozinc The quality of the organozinc reagent is paramount.Prepare the organozinc reagent fresh before each reaction. This typically involves the transmetalation of an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂).
Catalyst System While palladium is most common, nickel catalysts can also be effective and sometimes offer different reactivity.[6]For challenging couplings, consider screening both palladium and nickel catalysts with various phosphine ligands.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product identify_byproduct Identify Byproducts (LC-MS, NMR) start->identify_byproduct protodeb Protodeboronation (Ar'-H) identify_byproduct->protodeb Arene from Boronic Acid homocoupling Homocoupling (Ar'-Ar') identify_byproduct->homocoupling Symmetrical Biaryl dehalogenation Dehalogenation (Ar-H) identify_byproduct->dehalogenation Arene from Halide solution_protodeb Use Boronic Ester Optimize Base Lower Temperature protodeb->solution_protodeb solution_homo Rigorous Degassing Use Pd(0) Source Add Reducing Agent homocoupling->solution_homo solution_dehalo Change Solvent Screen Ligands Optimize Base dehalogenation->solution_dehalo

Caption: A decision tree for troubleshooting common side reactions.

IV. Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid

This protocol is a starting point and should be optimized for specific substrates.[1]

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid, the arylboronic acid, and the base.[1]

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]

  • Under the inert atmosphere, add the palladium catalyst to the flask.[1]

  • Add the degassed solvent via syringe.[1]

  • Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 5-arylnicotinic acid.[1]

V. References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). How to avoid homocoupling in Suzuki reactions with palladium catalysts. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Managing Protodeborylation in Suzuki Reactions. Retrieved from --INVALID-LINK--

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Protodeboronation in Suzuki Reactions. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from --INVALID-LINK--

  • Science.gov. (n.d.). palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Negishi coupling. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reactions Guide. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Negishi Cross-Coupling Reaction. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from --INVALID-LINK--

  • chemeurope.com. (n.d.). Stille reaction. Retrieved from --INVALID-LINK--

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from --INVALID-LINK--

  • ACS Publications. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Why Negishi? How This Nobel-Winning Reaction Offers Unmatched Selectivity. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2013). Functional Group Tolerant Nickel-Catalyzed Cross-Coupling Reaction for Enantioselective Construction of 30 Methyl-Bearing Stereocenters. Retrieved from --INVALID-LINK--

  • Myers, A. G. (n.d.). The Stille Reaction. Retrieved from --INVALID-LINK--

  • Journal of the American Chemical Society. (n.d.). Functional-Group-Tolerant, Nickel-Catalyzed Cross-Coupling Reaction for Enantioselective Construction of Tertiary Methyl-Bearing Stereocenters. Retrieved from --INVALID-LINK--

  • J&K Scientific LLC. (2025). Stille Cross-Coupling. Retrieved from --INVALID-LINK--

  • OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Preparation of 5-Arylnicotinic Acid Derivatives from 5-Bromonicotinic Acid. Retrieved from --INVALID-LINK--

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Retrieved from --INVALID-LINK--

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from --INVALID-LINK--

  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from --INVALID-LINK--

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. Retrieved from --INVALID-LINK--

  • ProQuest. (n.d.). Nickel-Catalyzed Cross-Coupling Reactions to Access α-Aryl Nitriles. Retrieved from --INVALID-LINK--

  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from --INVALID-LINK--

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from --INVALID-LINK--

References

Byproduct formation in the oxidation of 5-(Thiophen-2-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis and modification of 5-(Thiophen-2-yl)nicotinaldehyde. The oxidation of this aldehyde to its corresponding carboxylic acid, 5-(thiophen-2-yl)nicotinic acid, is a critical transformation for creating derivatives for pharmaceutical and materials science applications.[1] However, the presence of two distinct heteroaromatic rings—a pyridine and a thiophene—introduces specific challenges related to byproduct formation. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities, ensuring high-yield, high-purity synthesis.

Section 1: Understanding the Core Reaction and Its Challenges

The primary goal is the selective oxidation of the aldehyde functional group to a carboxylic acid. While numerous reagents can achieve this transformation, the electron-rich thiophene ring and the nitrogen-containing pyridine ring are susceptible to unwanted side reactions under many standard oxidizing conditions.[1]

Key challenges include:

  • Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide and further to a sulfone.[2][3]

  • Oxidation of the Pyridine Ring: The nitrogen atom in the pyridine ring can be oxidized to a pyridine N-oxide.[4][5]

  • Incomplete Conversion: Sub-optimal reaction conditions can lead to a mixture of starting material and the desired product, complicating purification.

  • Over-oxidation and Degradation: Harsh oxidants may lead to the degradation of the aromatic systems.

The choice of oxidant is therefore paramount. Strong, non-selective oxidants like potassium permanganate (KMnO₄) can aggressively oxidize the thiophene ring, while milder, more selective methods are generally preferred to maintain the integrity of the heterocyclic systems.[6][7]

Reaction_Pathways Start 5-(Thiophen-2-yl)nicotinaldehyde Product This compound Start->Product Selective Oxidation (e.g., Pinnick) N_Oxide Pyridine N-Oxide Byproduct Start->N_Oxide Non-selective Oxidant Sulfoxide Thiophene S-Oxide Byproduct Start->Sulfoxide Over-oxidation Sulfone Thiophene S-Sulfone Byproduct Sulfoxide->Sulfone Harsh Conditions

Caption: Primary reaction and potential side pathways.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the oxidation of 5-(Thiophen-2-yl)nicotinaldehyde.

FAQ 1: My reaction is incomplete, and I have a significant amount of starting material left. What went wrong?

Answer: Incomplete conversion is a common issue that can typically be traced back to several factors:

  • Insufficient Oxidant: The stoichiometry of the oxidant to the aldehyde is critical. Ensure you are using a sufficient molar excess of the oxidizing agent. For robust protocols like the Pinnick oxidation, a significant excess of sodium chlorite is often recommended.[8]

  • Reaction Time and Temperature: Aldehyde oxidations can be slower than expected, especially when using milder, more selective reagents. If you are running the reaction at room temperature, consider extending the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of completion.

  • Purity of Starting Material: Impurities in the starting aldehyde can interfere with the reaction. Ensure your 5-(Thiophen-2-yl)nicotinaldehyde is of high purity (>95%).[9]

  • pH of the Reaction Medium: For certain oxidations, such as the Pinnick oxidation, maintaining a weakly acidic pH is essential for the formation of the active oxidant, chlorous acid.[10] The use of a buffer like sodium dihydrogen phosphate (NaH₂PO₄) is standard practice.[1]

Troubleshooting Steps:

  • Verify Stoichiometry: Double-check your calculations for the molar equivalents of the oxidant.

  • Monitor Progress: Run a time-course experiment, taking aliquots at regular intervals to analyze by TLC or LC-MS.

  • Optimize Temperature: If the reaction is sluggish at room temperature, a gentle increase in temperature (e.g., to 40-50 °C) may be beneficial, but be cautious of increased byproduct formation.

FAQ 2: I see an unexpected peak in my LC-MS with a mass of +16 amu compared to my desired product. What is it?

Answer: A mass increase of +16 atomic mass units (amu) strongly suggests the formation of an N-oxide or a sulfoxide byproduct.

  • Pyridine N-Oxide Formation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide.[4][5] This is more likely to occur with peroxy-acid-based oxidants (like m-CPBA) or other strong, electrophilic oxidizing agents.

  • Thiophene S-Oxide Formation: The sulfur atom of the thiophene ring is also susceptible to oxidation, forming a thiophene-S-oxide.[3][11] This is a known metabolic pathway for thiophene-containing drugs and can occur under certain in-vitro oxidative conditions.[11]

How to Differentiate:

  • NMR Spectroscopy: The formation of a pyridine N-oxide will cause a characteristic downfield shift of the protons on the pyridine ring, particularly those at the 2- and 6-positions. Thiophene S-oxide formation will similarly alter the chemical shifts of the thiophene protons.

  • Choice of Oxidant: If you are using a strong, non-selective oxidant, both byproducts are possible. To minimize these, switching to a milder, more selective system is recommended.

Preventative Strategy: The Pinnick Oxidation The Pinnick oxidation is highly recommended for this transformation due to its excellent chemoselectivity for aldehydes, even in the presence of sensitive functional groups and electron-rich heterocycles.[10][12] It utilizes sodium chlorite (NaClO₂) under mildly acidic conditions, with a scavenger (like 2-methyl-2-butene) to quench the hypochlorous acid byproduct that can cause side reactions.[8]

Oxidizing SystemSelectivity for AldehydeRisk of N-Oxide FormationRisk of S-Oxide Formation
KMnO₄ LowHighHigh
Jones Reagent (CrO₃/H₂SO₄) ModerateModerateModerate
Tollens' Reagent (Ag₂O) HighLowLow
Pinnick (NaClO₂/NaH₂PO₄) Very HighVery LowVery Low
FAQ 3: My LC-MS shows a peak with a mass of +32 amu. What is this byproduct?

Answer: A mass increase of +32 amu is indicative of the formation of a thiophene S-sulfone . This occurs when the initially formed thiophene S-oxide is further oxidized.[2][13] This two-step oxidation of the sulfur atom is more likely under harsh reaction conditions, such as with a large excess of a strong oxidant or elevated temperatures.[2]

Troubleshooting and Prevention:

  • Avoid Harsh Oxidants: Reagents like potassium permanganate are known to oxidize thiophenes to their sulfones.[6][7]

  • Control Stoichiometry and Temperature: If you must use a stronger oxidant, carefully control the stoichiometry and maintain a low reaction temperature to disfavor the second oxidation step.

  • Switch to a Milder Reagent: The best course of action is to switch to a milder protocol, such as the Pinnick oxidation, which is far less likely to cause over-oxidation of the thiophene ring.[1][10]

Section 3: Recommended Protocols and Analytical Methods

Protocol: Optimized Pinnick Oxidation of 5-(Thiophen-2-yl)nicotinaldehyde

This protocol is designed to maximize the yield of the desired carboxylic acid while minimizing byproduct formation.[1]

Materials:

  • 5-(Thiophen-2-yl)nicotinaldehyde

  • Sodium chlorite (NaClO₂, 80% technical grade or higher)

  • 2-Methyl-2-butene (as scavenger)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • tert-Butanol (t-BuOH) and Water (as solvent system)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution (for quenching)

Procedure:

  • In a round-bottom flask, dissolve 5-(Thiophen-2-yl)nicotinaldehyde (1.0 eq) in a 1:1 mixture of t-BuOH and water.

  • Add 2-methyl-2-butene (5.0 eq) to the solution.

  • In a separate flask, prepare a solution of sodium chlorite (4.0 eq) and NaH₂PO₄·H₂O (4.0 eq) in water.

  • Slowly add the aqueous oxidant solution to the aldehyde solution at room temperature with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture in an ice bath and quench by slowly adding saturated aqueous Na₂SO₃ solution until a starch-iodide paper test is negative.

  • Adjust the pH of the aqueous layer to ~pH 3-4 with 1 M HCl. The product should precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Pinnick_Workflow Start Dissolve Aldehyde in t-BuOH/H2O Add_Scavenger Add 2-Methyl-2-butene Start->Add_Scavenger Add_Oxidant Add aq. NaClO2 / NaH2PO4 Add_Scavenger->Add_Oxidant Monitor Monitor by TLC/LC-MS Add_Oxidant->Monitor Quench Quench with Na2SO3 Monitor->Quench Reaction Complete Acidify Acidify to pH 3-4 Quench->Acidify Isolate Filter and Dry Product Acidify->Isolate

Caption: Workflow for the recommended Pinnick oxidation.

Analytical Methods for Byproduct Identification

A combination of chromatographic and spectroscopic techniques is essential for identifying and quantifying byproducts.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction progress and assessing the purity of the final product. A reverse-phase C18 column with a water/acetonitrile gradient containing a small amount of formic or trifluoroacetic acid is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for the initial identification of byproducts by providing molecular weight information. As discussed, mass shifts of +16 and +32 are key indicators of specific side reactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation. Key diagnostic signals include:

    • Aldehyde Proton: Disappearance of the singlet around 9.9-10.1 ppm.[9]

    • Pyridine Protons: Shifts in the aromatic region (8.0-9.2 ppm) can indicate N-oxide formation.[9]

    • Thiophene Protons: Shifts in the 7.1-7.7 ppm region can indicate S-oxide or S-sulfone formation.[9]

Section 4: References

  • Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 35(25), 7211–7216. --INVALID-LINK--

  • Wikipedia contributors. (2023). Thiophene. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--

  • BenchChem. (2025). Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde: Application Notes and Protocols. BenchChem Technical Documents. --INVALID-LINK--

  • ACS Publications. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry. --INVALID-LINK--

  • Wikipedia contributors. (2023). Pinnick oxidation. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--

  • Fisyuk, A. S. (2004). Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). Chemistry of Heterocyclic Compounds, 40(5), 577-601.

  • ResearchGate. (2010). Oxidation Chlorination of Thiophene in Coking Benzene. Advanced Materials Research. --INVALID-LINK--

  • Boussonnière, A., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science, 7(2), 191632. --INVALID-LINK--

  • Locuson, C. W., et al. (2011). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 39(6), 1103–1112. --INVALID-LINK--

  • The Dong Group. (2014). Chemistry of Thiophene 1,1-Dioxides. Presentation.

  • Lu, Y., et al. (2014). Thiophene Oxidation and Reduction Chemistry. Topics in Heterocyclic Chemistry. --INVALID-LINK--

  • ResearchGate. (2021). Oxidation of thiophene (Th) 1 to a sulfoxide (thiophene 1-oxide 2) and a sulfone (thiophene 1,1-dioxide 3). Scientific Diagram. --INVALID-LINK--

  • Baran, P. (2012). Pyridine N-Oxides. Baran Lab Group Meeting.

  • Clark, J. (2023). Oxidation of aldehydes and ketones. Chemguide. --INVALID-LINK--

  • MDPI. (2018). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Oxidation of 5-(Thiophen-2-yl)nicotinaldehyde to this compound. BenchChem Technical Documents.

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. Chemistry Steps. --INVALID-LINK--

  • Wikipedia contributors. (2023). Pyridine-N-oxide. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--

  • Bal, B. S., Childers, W. E., Jr., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096. --INVALID-LINK--

  • NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. NROChemistry. --INVALID-LINK--

References

Technical Support Center: Improving the Selectivity of the Pinnick Oxidation for Heteroaromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pinnick oxidation. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful transformation for the synthesis of heteroaromatic carboxylic acids. Here, we move beyond standard protocols to provide in-depth, field-proven insights into overcoming the unique challenges posed by electron-rich and sensitive heterocyclic systems. Our goal is to empower you with the knowledge to troubleshoot effectively and enhance the selectivity and yield of your reactions.

Understanding the Challenge: Heteroaromatic Aldehydes in the Pinnick Oxidation

The Pinnick oxidation is a widely used method for the conversion of aldehydes to carboxylic acids due to its mild conditions and broad functional group tolerance.[1][2][3][4] The reaction employs sodium chlorite (NaClO₂) as the oxidant, which under weakly acidic conditions, forms the active oxidizing agent, chlorous acid (HClO₂).[1][5][6][7]

The generally accepted mechanism involves the addition of chlorous acid to the aldehyde, followed by a pericyclic fragmentation that yields the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[1][5][6][7][8]

However, the byproduct HOCl is a reactive species that can lead to several undesirable side reactions, including the consumption of sodium chlorite and reactions with the starting material or product.[1][6][7] For this reason, a scavenger, most commonly 2-methyl-2-butene, is added to quench the HOCl as it is formed.[1][3][6]

While highly effective for many substrates, the Pinnick oxidation can present significant selectivity challenges when applied to heteroaromatic aldehydes, particularly those with electron-rich ring systems like pyrroles, furans, and some indoles.[1][6] These substrates are prone to side reactions such as electrophilic chlorination of the heteroaromatic ring by the HOCl byproduct, leading to reduced yields and complex product mixtures.[1][9] This guide will provide a detailed exploration of these challenges and offer practical solutions for improving the selectivity of the Pinnick oxidation for this important class of molecules.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and issues that arise when performing the Pinnick oxidation on heteroaromatic aldehydes.

Q1: My reaction is giving a low yield of the desired carboxylic acid. What are the likely causes?

A low yield in the Pinnick oxidation of a heteroaromatic aldehyde can stem from several factors:

  • Incomplete Conversion: The reaction may not have gone to completion. This could be due to insufficient reaction time, low temperature, or degradation of the sodium chlorite. It is crucial to use fresh, high-quality sodium chlorite.

  • Byproduct Formation: The primary culprits are often side reactions involving the hypochlorous acid (HOCl) byproduct. For electron-rich heterocycles, electrophilic chlorination of the aromatic ring is a common issue.[1]

  • Substrate Degradation: Some sensitive heteroaromatic aldehydes may not be stable under the reaction conditions. The mildly acidic environment, while generally considered gentle, can be detrimental to certain substrates.

  • Work-up Issues: Heteroaromatic carboxylic acids can be highly polar and may have some water solubility, leading to losses during the extraction process.

Q2: I am observing chlorinated byproducts in my reaction mixture. How can I prevent this?

The formation of chlorinated byproducts is a clear indication that the hypochlorous acid (HOCl) scavenger is not effectively quenching the HOCl being generated. Here are several strategies to mitigate this:

  • Increase the Excess of Scavenger: The most straightforward approach is to increase the molar equivalents of the scavenger, typically 2-methyl-2-butene. Using a larger excess can help to ensure that the HOCl is trapped before it can react with your substrate.

  • Alternative Scavengers: If 2-methyl-2-butene is not effective, consider using hydrogen peroxide (H₂O₂) as a scavenger. H₂O₂ reacts with HOCl to produce water, hydrochloric acid, and oxygen, which are generally non-interfering byproducts.[1][6]

  • Use of DMSO as a Co-solvent/Additive: For particularly electron-rich systems, the addition of dimethyl sulfoxide (DMSO) can significantly improve yields and reduce chlorination.[1][6] The exact role of DMSO is not fully elucidated, but it is thought to potentially act as an oxidant for certain intermediates or alter the reactivity of the chlorine species.

Q3: Can I use a different buffer system? What is the optimal pH?

The most common buffer system is a phosphate buffer (NaH₂PO₄), which maintains the pH in a weakly acidic range (around 4-5).[6][10] This pH is a compromise: it needs to be acidic enough to generate the active oxidant, chlorous acid, but not so acidic that it promotes degradation of the substrate or unwanted side reactions. While other buffer systems are not commonly reported for the Pinnick oxidation, careful control of the pH is critical. For a new heteroaromatic substrate, it may be beneficial to screen a narrow pH range to find the optimal balance.

Q4: My heteroaromatic aldehyde has an amine or thioether group. Will these functional groups be tolerated?

  • Amines: Unprotected aromatic amines are generally not well-suited for the Pinnick oxidation as they can be oxidized.[1][6] It is highly recommended to protect amine functionalities, for example, with a Boc group, before subjecting the molecule to Pinnick conditions.[1][6]

  • Thioethers: Thioethers are susceptible to oxidation to the corresponding sulfoxide or sulfone under Pinnick conditions.[1][6] If the thioether is a desired functionality in the final product, the Pinnick oxidation may not be the ideal choice, and alternative oxidation methods should be considered.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the Pinnick oxidation of heteroaromatic aldehydes.

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// Nodes Start [label="Problem with Pinnick Oxidation\nof Heteroaromatic Aldehyde", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Low_Yield [label="Low Yield / Incomplete Reaction", fillcolor="#FBBC05"]; Side_Products [label="Side Products Observed\n(e.g., Chlorination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decomposition [label="Substrate/Product Decomposition", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Low Yield Path Check_Reagents [label="Check Reagent Quality\n(esp. NaClO2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Conditions [label="Optimize Reaction Conditions\n(Time, Temperature)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup_Loss [label="Investigate Work-up Losses\n(Polar Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Side Products Path Increase_Scavenger [label="Increase Equivalents of\n2-Methyl-2-butene", fillcolor="#34A853", fontcolor="#FFFFFF"]; Change_Scavenger [label="Switch to H2O2 as Scavenger", fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_DMSO [label="Add DMSO as Co-solvent", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Decomposition Path Lower_Temp [label="Lower Reaction Temperature", fillcolor="#FBBC05"]; Check_pH [label="Verify/Adjust pH of Buffer", fillcolor="#FBBC05"]; Alternative_Oxidation [label="Consider Alternative Oxidation Method", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections Start -> Low_Yield; Start -> Side_Products; Start -> Decomposition;

Low_Yield -> Check_Reagents [label="First Check"]; Check_Reagents -> Optimize_Conditions [label="If Reagents are Good"]; Optimize_Conditions -> Workup_Loss [label="If Still Low Yield"];

Side_Products -> Increase_Scavenger [label="Initial Step"]; Increase_Scavenger -> Change_Scavenger [label="If Chlorination Persists"]; Change_Scavenger -> Add_DMSO [label="For Electron-Rich Rings"];

Decomposition -> Lower_Temp [label="Immediate Action"]; Lower_Temp -> Check_pH [label="If Decomposition Continues"]; Check_pH -> Alternative_Oxidation [label="If All Else Fails"]; }

Figure 1. Troubleshooting workflow for the Pinnick oxidation.

Problem Potential Cause Recommended Solution
Low Yield / Incomplete Reaction Poor quality of sodium chlorite.Use a fresh bottle of high-purity sodium chlorite. Store it in a cool, dark, and dry place.
Insufficient reaction time or temperature.Monitor the reaction by TLC or LC-MS. If the reaction stalls, consider allowing it to stir for a longer period at room temperature. Gentle warming (e.g., to 30-40 °C) can sometimes be beneficial, but should be done with caution to avoid decomposition.
Product is lost during work-up.Heteroaromatic carboxylic acids can be polar. After the initial extraction with an organic solvent, acidify the aqueous layer to a lower pH (e.g., pH 2-3) and perform further extractions. Continuous extraction may be necessary for very polar products.
Chlorinated Byproducts Inefficient scavenging of HOCl.Increase the amount of 2-methyl-2-butene to 5-10 equivalents. Ensure it is added before the sodium chlorite.
2-methyl-2-butene is not effective enough.Replace 2-methyl-2-butene with hydrogen peroxide (30-35% aqueous solution) as the scavenger. Use a slight excess (1.5-2 equivalents).[1][6]
Highly activated heteroaromatic ring.Add DMSO as a co-solvent (e.g., in a 1:1 ratio with t-BuOH). This has been shown to improve yields for electron-rich substrates.[1][6]
Substrate/Product Decomposition The substrate is sensitive to the acidic conditions.Ensure the pH of the reaction mixture is not too low. You can check the pH of the buffer solution before use. Running the reaction at a lower temperature (e.g., 0 °C) may also help to minimize decomposition.
The product is unstable under the reaction conditions.As soon as the reaction is complete (as determined by monitoring), proceed with the work-up immediately. Do not let the reaction stir for an unnecessarily long time.
Reaction is sluggish or does not start Poor solubility of the starting material.Consider using a co-solvent such as THF in addition to t-BuOH and water to improve the solubility of the heteroaromatic aldehyde.
Deactivated aldehyde.If the heteroaromatic ring is strongly electron-withdrawing, the aldehyde may be less reactive. In such cases, a slightly higher reaction temperature or longer reaction time may be required.

Experimental Protocols

General Protocol for Pinnick Oxidation of a Heteroaromatic Aldehyde

This protocol is a general starting point and may require optimization for specific substrates.

  • Dissolve the Aldehyde: In a round-bottom flask equipped with a magnetic stir bar, dissolve the heteroaromatic aldehyde (1.0 eq) in a mixture of tert-butanol and water (typically a 2:1 to 4:1 ratio).

  • Add Buffer and Scavenger: To the stirred solution, add sodium dihydrogen phosphate (NaH₂PO₄, 4.0-5.0 eq) followed by 2-methyl-2-butene (4.0-5.0 eq).

  • Add Oxidant: Cool the mixture to 0 °C in an ice bath. Prepare a solution of sodium chlorite (NaClO₂, 1.5-2.0 eq, 80% technical grade is often sufficient) in a minimal amount of water. Add the sodium chlorite solution dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with water and quench any remaining oxidant by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until a negative test with starch-iodide paper is obtained. Acidify the aqueous layer to pH 2-3 with 1M HCl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Presentation: Scavenger and Additive Comparison

Substrate Type Challenge Primary Recommendation Alternative/Enhanced Protocol Expected Outcome
Electron-Rich Heterocycles (e.g., Pyrroles, Furans) Ring Chlorination2-Methyl-2-butene (5-10 eq)Use H₂O₂ (1.5-2 eq) as scavenger. Add DMSO as a co-solvent.Suppression of chlorination, improved yield.
Heterocycles with Acid-Sensitive Groups DecompositionStandard conditions at 0 °CCarefully monitor pH, ensure it does not drop below 4.Minimized decomposition, cleaner reaction profile.
Nitrogen-Containing Heterocycles (e.g., Pyridines, Indoles) Potential for N-oxidationStandard conditionsIf N-oxidation is observed, consider protecting the nitrogen if possible.Selective oxidation of the aldehyde.
Sulfur-Containing Heterocycles (e.g., Thiophenes) Potential for S-oxidationStandard conditionsGenerally well-tolerated, but monitor for sulfoxide/sulfone formation if other oxidizing species are present.High yield of the desired carboxylic acid.

Mechanistic Insights into Side Reactions

graph Side_Reactions { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Pinnick_Core [label="Pinnick Oxidation", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Aldehyde [label="Heteroaromatic\nAldehyde", fillcolor="#FFFFFF"]; Carboxylic_Acid [label="Desired\nCarboxylic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; HOCl [label="HOCl\n(Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chlorination [label="Chlorinated\nByproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Scavenger [label="Scavenger\n(e.g., 2-methyl-2-butene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quenched_HOCl [label="Inactive Product", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections Pinnick_Core -> Aldehyde [style=invis]; Aldehyde -> Pinnick_Core [label="+ NaClO2, H+"]; Pinnick_Core -> Carboxylic_Acid [label="Desired Pathway"]; Pinnick_Core -> HOCl [label="Generates"]; HOCl -> Chlorination [label="Reacts with\nElectron-Rich Ring"]; Aldehyde -> Chlorination [style=invis]; HOCl -> Scavenger [label="Quenched by"]; Scavenger -> Quenched_HOCl; }

Figure 2. Competing pathways in the Pinnick oxidation.

The primary challenge in the Pinnick oxidation of electron-rich heteroaromatic aldehydes is the electrophilic aromatic substitution of the heteroaromatic ring by the hypochlorous acid (HOCl) byproduct. The electron-donating nature of the heteroatom (e.g., nitrogen in pyrrole, oxygen in furan) activates the ring towards electrophilic attack, making it competitive with the desired oxidation of the aldehyde. The scavenger's role is to intercept the HOCl before this unwanted reaction can occur.

References

How to avoid over-oxidation of the thiophene ring during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Over-oxidation of the Thiophene Ring

Introduction

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a versatile bioisostere. However, its sulfur atom, rich in electron density, presents a significant synthetic challenge: it is highly susceptible to oxidation. While controlled oxidation to the corresponding S-oxide or S,S-dioxide (sulfone) can be a desired transformation, runaway or over-oxidation is a common pitfall that leads to undesired byproducts, reduced yields, and complex purification steps.

This guide, designed by our senior application scientists, provides a comprehensive, experience-driven resource to navigate the complexities of thiophene oxidation. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot your reactions effectively and achieve your desired synthetic outcomes with precision and confidence.

Frequently Asked Questions (FAQs)

Q1: Why is my thiophene ring getting over-oxidized? What's the chemistry behind it?

A: The sulfur atom in the thiophene ring is nucleophilic and can be readily oxidized. The process occurs in a stepwise manner. The initial oxidation converts the thiophene (a sulfide) into a thiophene-S-oxide (a sulfoxide). This intermediate is often more susceptible to oxidation than the starting thiophene. Consequently, it can be rapidly converted to the corresponding thiophene-S,S-dioxide (a sulfone) if the reaction conditions are not carefully controlled.[1][2]

The core challenge lies in the reactivity of the intermediate S-oxide, which is often unstable.[3] Stopping the reaction cleanly at the S-oxide stage requires conditions that favor the first oxidation step while disfavoring the second.

Thiophene Oxidation Pathway Thiophene Thiophene (Sulfide) S_oxide Thiophene-S-oxide (Sulfoxide, often unstable) Thiophene->S_oxide [O] k1 Byproducts Side Products (Dimers, Epoxides, etc.) Thiophene->Byproducts Ring Epoxidation Sulfone Thiophene-S,S-dioxide (Sulfone, stable) S_oxide->Sulfone [O] k2 (often > k1) S_oxide->Byproducts Dimerization / Rearrangement

Caption: Stepwise oxidation of thiophene and competing side reactions.

Q2: What are the common unwanted byproducts besides the sulfone?

A: Besides over-oxidation to the sulfone, two other major side-reaction pathways can occur:

  • Dimerization of the S-oxide: Thiophene-S-oxides are reactive dienes and can undergo Diels-Alder-type dimerization, especially if they are not sterically hindered.[4][5] This is a common fate for the unstable S-oxide intermediate, leading to complex mixtures known as "sesquioxides."[3]

  • Ring Epoxidation: The oxidation can occur at the C2-C3 double bond of the ring to form a thiophene-2,3-epoxide.[6] This highly reactive intermediate can then rearrange, often via an NIH shift mechanism, to form hydroxythiophene or thiolactone products.[3][7]

Q3: How can I selectively synthesize the Thiophene-S-oxide and prevent further oxidation?

A: Achieving the S-oxide selectively requires fine-tuning your reaction conditions to favor the first oxidation while suppressing the second. The key is to decrease the nucleophilicity of the sulfur atom in the S-oxide intermediate, making it less prone to a second oxidation.[8]

  • Use of Peracids with a Lewis/Protic Acid: The most successful strategy involves the oxidation of thiophenes with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O).[8] Another excellent system is using hydrogen peroxide (H₂O₂) with trifluoroacetic acid (CF₃COOH).[4][9] The acid is believed to serve two roles: activating the oxidizing agent and coordinating to the newly formed S-oxide, which withdraws electron density from the sulfur and deactivates it towards further oxidation.[8]

  • Low Temperature: These reactions must be run at low temperatures, typically -20 °C or colder, to control the reaction rate and improve selectivity.[8]

Q4: What is the most effective way to synthesize the Thiophene-S,S-dioxide (sulfone) directly?

A: If the sulfone is your target, you need more forcing conditions to ensure the reaction goes to completion.

  • Excess Oxidant: Using an excess (typically >2 equivalents) of an oxidizing agent like m-CPBA at room temperature or slightly elevated temperatures will generally drive the reaction to the sulfone.[10]

  • Catalytic Systems: A highly efficient method is the use of hydrogen peroxide catalyzed by methyltrioxorhenium(VII) (MTO). This system is known to readily oxidize thiophenes completely to their corresponding sulfones.[1][2][11]

  • Peracetic Acid: A mixture of hydrogen peroxide in acetic acid, which forms peracetic acid in situ, is also a classic and effective method for preparing thiophene-1,1-dioxides.[10]

Q5: How do substituents on the thiophene ring affect the oxidation process?

A: Substituents have a profound electronic and steric effect.

  • Electronic Effects: Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density on the sulfur atom, making the initial oxidation to the S-oxide faster.[1][2] Conversely, electron-withdrawing groups make the initial oxidation slower.

  • Steric Effects: Bulky substituents at the 2- and 5-positions (alpha to the sulfur) can sterically hinder the approach of the oxidizing agent. More importantly, they can significantly stabilize the resulting S-oxide intermediate, preventing it from dimerizing and making it easier to isolate.[3] This steric protection is a key strategy for successfully preparing and handling thiophene-S-oxides.

Troubleshooting Guide

Problem EncounteredProbable Cause(s)Recommended Solution(s)
Only the S,S-dioxide (sulfone) is isolated when the S-oxide was the target. 1. Reaction temperature is too high. 2. Reaction was run for too long. 3. No Lewis or protic acid was used to deactivate the intermediate S-oxide.1. Lower the reaction temperature significantly (e.g., to -20 °C or -40 °C). 2. Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed. 3. Add a Lewis acid (e.g., BF₃·Et₂O) to the reaction mixture.[8]
A complex mixture of products is formed, with little of the desired S-oxide or sulfone. 1. The intermediate S-oxide is unstable and has dimerized or rearranged. 2. Competing ring epoxidation is occurring.1. If possible, use a substrate with bulky substituents at the 2- and 5-positions to stabilize the S-oxide.[3] 2. Ensure your reaction is anhydrous if targeting S-oxidation, as water can sometimes promote the epoxidation pathway.[6] 3. Run the reaction at a lower temperature to minimize side reactions.
The reaction is very slow or does not proceed. 1. The thiophene ring is deactivated by electron-withdrawing groups. 2. The oxidizing agent is not potent enough. 3. The reaction temperature is too low.1. Use a more powerful oxidizing system (e.g., MTO/H₂O₂ for sulfones) or allow for longer reaction times.[11] 2. Switch to a stronger peracid, such as trifluoroperacetic acid.[6] 3. Cautiously and incrementally increase the reaction temperature while monitoring for byproduct formation.
Low yield of isolated S-oxide despite clean conversion. The thiophene-S-oxide is unstable to the workup or purification conditions (e.g., silica gel chromatography).1. Use a milder workup procedure (e.g., aqueous wash at low temperature). 2. Purify by column chromatography on silica gel at low temperatures if possible.[8] 3. Consider using the S-oxide crude in the next step if its purity is sufficient.

Validated Experimental Protocols

Protocol 1: Selective Synthesis of 2,5-Bis(tert-butyl)thiophene-S-oxide

This protocol is adapted for the synthesis of a sterically hindered, stable thiophene-S-oxide.[8]

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,5-bis(tert-butyl)thiophene (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) to make a 0.1 M solution.

  • Cooling: Cool the solution to -20 °C using a cryocooler or a dry ice/acetone bath.

  • Reagent Addition: To the cooled solution, add boron trifluoride etherate (BF₃·Et₂O) (1.1 equiv) dropwise. Stir for 10 minutes.

  • Oxidation: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.05 equiv) in CH₂Cl₂ dropwise over 30 minutes, ensuring the internal temperature does not rise above -15 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient, keeping the column cool if necessary.

Protocol 2: Synthesis of Dibenzothiophene-S,S-dioxide (Sulfone)

This protocol is adapted for the complete oxidation of a thiophene derivative to its sulfone using the MTO/H₂O₂ system.[11]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve dibenzothiophene (1.0 equiv) in dichloromethane (CH₂Cl₂).

  • Catalyst Addition: Add methyltrioxorhenium(VII) (MTO) (0.05 equiv, 5 mol%).

  • Oxidant Addition: To this stirring solution, add hydrogen peroxide (35% aqueous solution, 2.5 equiv) dropwise at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 3-6 hours.

  • Monitoring: Monitor the disappearance of the starting material and the sulfoxide intermediate by GC-MS or LC-MS.

  • Workup: Upon completion, add water to the reaction mixture and separate the layers.

  • Extraction: Extract the aqueous layer twice with CH₂Cl₂.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude sulfone.

  • Purification: The product is often pure enough after workup. If necessary, it can be recrystallized from an appropriate solvent system (e.g., ethanol).

Decision-Making Workflow

Oxidation_Decision_Tree start What is the desired product? s_oxide Thiophene-S-oxide start->s_oxide Sulfoxide sulfone Thiophene-S,S-dioxide (Sulfone) start->sulfone Sulfone cond1 Use MILD conditions: - Low Temp (-20 °C) - 1 equiv. oxidant - Add Lewis/Protic Acid (m-CPBA/BF₃·Et₂O or H₂O₂/TFA) s_oxide->cond1 cond2 Use FORCING conditions: - RT or heat - >2 equiv. oxidant OR - Catalytic System (m-CPBA or MTO/H₂O₂) sulfone->cond2 check_sterics Is the substrate sterically hindered at C2 & C5? cond1->check_sterics isolate_sulfone Isolate Product (Standard Workup/Recrystallization) cond2->isolate_sulfone isolate Isolate Product Carefully (Low Temp Chromatography) check_sterics->isolate Yes unstable Warning: Intermediate may be unstable. Consider in-situ use. check_sterics->unstable No

Caption: Decision workflow for selecting thiophene oxidation conditions.

References

Optimizing catalyst and ligand choice for Suzuki coupling of pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support guide for navigating the complexities of the Suzuki-Miyaura cross-coupling reaction with pyridine-containing substrates. This resource is tailored for researchers, medicinal chemists, and process development scientists who encounter challenges in forming C-C bonds with this critical heterocyclic motif. We will move beyond simple procedural lists to provide in-depth, mechanistically grounded solutions to common problems.

Introduction: The "Pyridine Problem" in Suzuki Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and reliability. However, the introduction of a pyridine ring presents a unique set of challenges collectively known as the "2-pyridyl problem," though these issues can extend to other pyridine isomers as well.[1][2][3] The lone pair of electrons on the pyridine nitrogen can act as a Lewis base, coordinating to the palladium catalyst and leading to inhibition or complete deactivation.[1][4][5] Furthermore, pyridylboronic acids are often prone to rapid protodeboronation, an undesired side reaction that consumes the nucleophilic partner and diminishes yield.[6][7][8]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address these issues, providing not just solutions, but the chemical reasoning behind them.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent obstacles encountered during the Suzuki coupling of pyridines.

Scenario 1: Low to No Product Yield

Q1: I'm seeing little to no formation of my desired bi-pyridine product. What are the most likely causes and how should I begin troubleshooting?

A1: This is the most common issue and typically points to problems within the catalytic cycle. The primary culprits are catalyst inactivation and inefficient reaction steps.

Potential Cause 1: Catalyst Inhibition/Deactivation The nitrogen lone pair on the pyridine substrate can bind strongly to the palladium center, forming stable, off-cycle complexes that prevent the catalyst from participating in the reaction.[1][4][5] This is particularly problematic for 2-substituted pyridines.

  • Solution: Strategic Ligand Selection. The key is to use a ligand that is both sterically bulky and highly electron-donating.

    • Bulky Biaryl Phosphine Ligands: Ligands like SPhos, XPhos, and RuPhos (Buchwald-type ligands) create a sterically crowded environment around the palladium atom.[1][4][9] This steric shield physically hinders the pyridine nitrogen from coordinating to the metal center, keeping the catalyst active. Their electron-donating nature also promotes the crucial, often rate-limiting, oxidative addition step, especially with less reactive aryl chlorides.[7][9]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium, making the catalyst more robust and resistant to deactivation.[9][10] They are excellent alternatives for challenging couplings.

Potential Cause 2: Inefficient Oxidative Addition (Especially with Chloropyridines) The carbon-chlorine (C-Cl) bond is significantly stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step difficult.[7][9] Standard catalysts like Pd(PPh₃)₄ are often insufficient for this task.[4][9]

  • Solution: Use a More Active Catalyst System.

    • Ligand Choice: As above, bulky, electron-rich ligands (SPhos, XPhos, etc.) are essential to increase the electron density on the palladium, making it more nucleophilic and reactive towards the C-Cl bond.[7][9]

    • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial catalyst deactivation or slow turnover.[1][5]

    • Consider Pre-catalysts: Modern palladium pre-catalysts (e.g., Buchwald G3 pre-catalysts) are designed to generate the active Pd(0) species more efficiently and consistently in situ, leading to more reproducible results.[5]

Potential Cause 3: Slow Transmetalation Transmetalation, the transfer of the organic group from boron to palladium, requires activation of the boronic acid by a base.[4][11] If the base is too weak, poorly soluble, or if the pyridylboronic acid is electron-deficient, this step can be slow.

  • Solution: Optimize the Base and Solvent.

    • Base Screening: Stronger, non-nucleophilic inorganic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[4][9] Ensure the base is finely powdered and anhydrous to maximize its surface area and reactivity.[4]

    • Solvent System: The solvent must be able to dissolve the reactants to some extent. Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are common.[9] The water can help solubilize the inorganic base and facilitate the formation of the active boronate species.

Scenario 2: Significant Formation of Byproducts

Q2: My reaction is proceeding, but I'm isolating significant amounts of homocoupled starting materials and/or a simple (dehalogenated/deborylated) pyridine. How can I suppress these side reactions?

A2: The formation of byproducts indicates that undesired reaction pathways are competing with your main catalytic cycle. The most common culprits are protodeboronation, homocoupling, and dehalogenation.

Potential Cause 1: Protodeboronation This is the cleavage of the C-B bond by a proton source (often water), replacing it with a C-H bond.[6][8] This side reaction consumes your nucleophile, leading to reduced yield and the formation of a simple pyridine byproduct that can be difficult to separate.[6] 2-Pyridylboronic acids are notoriously susceptible to this, forming a reactive zwitterionic intermediate under neutral pH conditions that rapidly fragments.[6][8]

  • Solutions to Minimize Protodeboronation:

    • Use More Stable Boron Reagents: Boronic esters (e.g., pinacol esters, MIDA boronates) or potassium trifluoroborate salts are generally more stable to hydrolysis and protodeboronation than their corresponding boronic acids.[5][7][8]

    • Control pH and Water Content: While some water can be beneficial, excess water can promote this side reaction.[4][6] Using anhydrous solvents and reagents is a good starting point.[1][4] Counterintuitively, for 2-pyridylboronic acids, adding a controlled amount of acid or base can shift the equilibrium away from the highly reactive zwitterion, slowing decomposition.[6]

    • Choose the Right Base: A carefully selected base can minimize protodeboronation. Weaker bases may be preferable if this side reaction is dominant.[5]

Potential Cause 2: Homocoupling of the Boronic Acid This side reaction forms a symmetrical biaryl (e.g., 4,4'-bipyridine) from two molecules of your boronic acid.[1][4] It is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that favor this pathway.[4]

  • Solutions to Minimize Homocoupling:

    • Strictly Exclude Oxygen: This is the most critical factor.[4] Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen, or via freeze-pump-thaw cycles).[4][9] The reaction vessel should be purged with an inert gas before adding the catalyst, and a positive pressure should be maintained throughout.[4][7]

    • Control Stoichiometry: While a slight excess of the boronic acid (1.2-1.5 equivalents) is common, a large excess can favor homocoupling.[4]

Potential Cause 3: Dehalogenation of the Starting Material This process converts your starting pyridyl halide into the corresponding unsubstituted pyridine. It occurs when the organopalladium intermediate reacts with a hydride source (which can come from solvents or amines) instead of the boronic acid.[1][7]

  • Solutions to Minimize Dehalogenation:

    • Optimize Reaction Conditions: Carefully screen the base, solvent, and temperature. Shorter reaction times, if sufficient for product formation, can also help minimize this side reaction.[5]

    • Avoid Hydride Sources: Be mindful of solvents or reagents that could act as hydride donors.[5]

Part 2: Ligand and Catalyst Selection Guide

The choice of catalyst and ligand is the single most important factor for a successful pyridine Suzuki coupling. The following table provides starting recommendations based on the nature of the coupling partners.

Coupling Partners Recommended Ligand Palladium Source Rationale & Key Considerations
Aryl Bromide/Iodide + Pyridylboronic Acid SPhos, XPhos, RuPhosPd₂(dba)₃, Pd(OAc)₂These bulky, electron-rich ligands prevent pyridine coordination and accelerate the catalytic cycle.[1][4] They are the gold standard for heteroaryl couplings.
Aryl Chloride + Pyridylboronic Acid XPhos, RuPhos, BrettPhosG3/G4 Pre-catalysts, Pd₂(dba)₃Aryl chlorides require highly active catalysts for the challenging oxidative addition step.[7][9] Buchwald pre-catalysts often give superior performance and reproducibility.[5]
Sterically Hindered Substrates XPhos, RuPhos, NHC Ligands (e.g., IPr)Pd₂(dba)₃, Pd(OAc)₂Extreme steric bulk on either coupling partner requires ligands that are also highly hindered to facilitate reductive elimination and prevent catalyst decomposition.[10][12]
2-Pyridylboronic Acid/Ester SPhos, Phosphine OxidesPd₂(dba)₃, Pd(OAc)₂The "2-pyridyl problem" is most acute here.[1][3] Highly active and stabilizing ligands are essential to outcompete catalyst inhibition and protodeboronation.[1][13]

Part 3: Experimental Protocols & Visual Guides

Generalized Protocol for Suzuki Coupling of a Chloropyridine

This protocol provides a robust starting point for optimization.

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the chloropyridine (1.0 equiv.), the pyridylboronic acid or ester (1.2–1.5 equiv.), and the finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[6][7]

  • Inert Atmosphere: Seal the vessel and purge thoroughly by evacuating and backfilling with an inert gas (Argon or Nitrogen) at least three times.[7][9]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).[6][7] If using a pre-catalyst, add it directly.

  • Solvent Addition: Add the degassed solvent(s) (e.g., Dioxane/Water 10:1) via syringe.[9]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C for chlorides).[5][7]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[7]

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Challenges: The Catalytic Cycle

Suzuki_Pyridine Figure 1: Suzuki Coupling Cycle & Pyridine Challenges Pd0 Active Pd(0)L OA Oxidative Addition Pd0->OA + Pyridyl-X Inhibition Catalyst Inhibition (Py-Pd Complex) Pd0->Inhibition Coordination by Pyridine N PdII_Int Pyridyl-Pd(II)-X OA->PdII_Int TM Transmetalation PdII_Int->TM + [Ar'-B(OR)₂OH]⁻ PdII_Coupling Pyridyl-Pd(II)-Ar' TM->PdII_Coupling RE Reductive Elimination PdII_Coupling->RE RE->Pd0 Product Product (Pyridyl-Ar') RE->Product Protodeboronation Protodeboronation BoronicAcid Pyridyl-B(OR)₂ BoronicAcid->TM BoronicAcid->Protodeboronation + H₂O Base Base (e.g., K₃PO₄) Base->BoronicAcid Activation ArylHalide Pyridyl-X ArylHalide->OA

Caption: The Suzuki cycle with key challenges for pyridine substrates.

Troubleshooting Workflow

Troubleshooting_Flowchart Figure 2: Troubleshooting Workflow for Pyridine Suzuki Coupling Start Start: Low/No Yield CheckCatalyst Is the catalyst system active enough for the halide? (e.g., Aryl-Cl) Start->CheckCatalyst UpgradeCatalyst Switch to bulky, e⁻-rich ligand (SPhos, XPhos) or NHC. Consider a G3/G4 pre-catalyst. CheckCatalyst->UpgradeCatalyst No CheckSideReactions Are major byproducts observed? (Homocoupling, Protodeboronation) CheckCatalyst->CheckSideReactions Yes UpgradeCatalyst->CheckSideReactions Degas Strictly exclude O₂. Degas solvents thoroughly. CheckSideReactions->Degas Homocoupling StableBoron Switch to boronic ester (pinacol, MIDA) or trifluoroborate salt. CheckSideReactions->StableBoron Protodeboronation CheckConditions Are base and solvent optimal? CheckSideReactions->CheckConditions No major byproducts Degas->CheckConditions StableBoron->CheckConditions ScreenBase Screen bases (K₃PO₄, Cs₂CO₃). Ensure it is anhydrous and powdered. CheckConditions->ScreenBase No Success Reaction Optimized CheckConditions->Success Yes ScreenBase->Success

Caption: A logical workflow to diagnose and solve common issues.

References

Technical Support Center: Efficient Removal of Palladium Catalyst from 5-(Thiophen-2-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the challenges of removing residual palladium catalysts from 5-(Thiophen-2-yl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure the purity of your active pharmaceutical ingredients (APIs).

Introduction: The Challenge of Palladium Removal

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are indispensable tools in modern organic synthesis, enabling the formation of key carbon-carbon bonds in complex molecules like this compound. However, the removal of residual palladium from the final product is a critical challenge. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent limits for elemental impurities in drug products.[1] Palladium is classified as a Class 2B element with a permitted daily exposure (PDE) for oral administration of 100 µ g/day , which often translates to a concentration limit of 10 ppm in an API.[1]

The presence of the carboxylic acid and the nitrogen on the pyridine ring of this compound can sometimes lead to chelation with palladium, making its removal more complex. This guide provides a systematic approach to tackling these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the removal of palladium from this compound and provides structured solutions.

Issue 1: High Levels of Residual Palladium After Standard Work-up and Filtration

Symptoms:

  • The isolated product has a greyish or black tint.

  • ICP-MS analysis indicates palladium levels significantly above the acceptable limit (>10 ppm).

Causality Analysis: Standard filtration is only effective against heterogeneous palladium species (e.g., Pd/C). Homogeneous palladium catalysts or nanoparticles can pass through standard filters. The nicotinic acid and thiophene moieties in your product might stabilize soluble palladium species, preventing their precipitation.

Troubleshooting Workflow:

start High Residual Pd (>10 ppm) decision1 Is the Pd source heterogeneous (e.g., Pd/C)? start->decision1 step1a Optimize Filtration: - Use Celite® pad - Finer porosity filter paper decision1->step1a Yes step1b Soluble Pd species likely present. Proceed to Scavenging. decision1->step1b No decision2 Pd still high? step1a->decision2 decision2->step1b Yes end Pd < 10 ppm decision2->end No step2 Select a Palladium Scavenger: - Thiol-based (e.g., Si-Thiol) - Amine-based - Triazine-based (e.g., Si-TMT) step1b->step2 step3 Optimize Scavenging Conditions: - Solvent - Temperature - Time step2->step3 step3->end

Caption: Troubleshooting workflow for high residual palladium.

Issue 2: Poor Product Recovery After Purification with Adsorbents

Symptoms:

  • Significant loss of this compound yield after treatment with activated carbon or a scavenger.

Causality Analysis: The polar nature of the carboxylic acid and the aromatic rings in your product can lead to non-specific binding to adsorbents, especially those with high surface areas like activated carbon.[1][2]

Solutions:

  • Reduce Adsorbent Amount: Use the minimum amount of scavenger or activated carbon necessary for effective palladium removal. This often requires optimization.

  • Scavenger Screening: Different scavengers have varying affinities for organic molecules. Perform a small-scale screen with different types of scavengers (e.g., silica-based vs. polymer-based) to find one with high selectivity for palladium and low affinity for your product.

  • Solvent Adjustment: The solvent plays a crucial role. A solvent in which your product is highly soluble can minimize its adsorption onto the solid support.

  • Alternative Methods: If product loss remains high, consider switching to a different purification technique such as crystallization or a liquid-liquid extraction-based method.

Data-Driven Decision Making: Scavenger Selection

Scavenger TypeTypical Palladium AffinityPotential for Product Loss with Polar MoleculesRecommended Use Case for this compound
Activated Carbon Moderate to HighHighCost-effective initial purification, but requires careful optimization to avoid yield loss.[1]
Silica-Thiol HighLow to ModerateGood first choice due to high selectivity for soft metals like palladium.
Silica-Amine ModerateModerate to HighCan be effective, but potential for acid-base interactions with the carboxylic acid.
Triazine-Based (TMT) Very HighLowOften highly effective for a broad range of palladium species.[3]
Issue 3: Inconsistent Palladium Removal from Batch to Batch

Symptoms:

  • The same purification protocol yields varying levels of residual palladium in different batches.

Causality Analysis: Inconsistencies in the reaction work-up can lead to different forms of palladium (e.g., Pd(0), Pd(II), colloidal palladium) in the crude product. Different palladium species may have varying affinities for the chosen scavenger.

Solutions:

  • Standardize the Work-up: Ensure a consistent work-up procedure before the palladium removal step. This includes consistent quenching, extraction, and washing procedures.

  • Employ a Broad-Spectrum Scavenger: Some scavengers, like those based on trimercaptotriazine (TMT), are effective against a wider range of palladium species.[3]

  • Consider a Pre-treatment Step: A mild oxidation or reduction step can sometimes convert various palladium species into a single, more easily removed form. For example, a mild oxidation can convert Pd(0) to Pd(II), which is often more readily scavenged.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium?

A1: The most prevalent methods include:

  • Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica- or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities).[1][4]

  • Crystallization: Purifying the final product through crystallization can leave the palladium impurities behind in the mother liquor.[1]

  • Extraction: Utilizing an aqueous solution with a chelating agent to selectively extract the palladium.

  • Filtration: Effective for removing heterogeneous palladium catalysts like palladium on carbon.[5]

Q2: How do palladium scavengers work?

A2: Scavenger resins are solid supports (commonly silica or polystyrene) functionalized with ligands that have a strong affinity for palladium.[2] These ligands, such as thiols, amines, or triazines, chelate the palladium, effectively trapping it on the solid support. The resin can then be easily removed by filtration, leaving the purified product in solution.

Q3: Can I use activated carbon for palladium removal, and what are its limitations?

A3: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[1] However, it can suffer from a lack of selectivity, leading to non-specific adsorption of the desired product, which can result in significant yield loss.[1][2] The efficiency of palladium removal by activated carbon can also be lower compared to specialized metal scavengers.

Q4: What analytical techniques are used to quantify residual palladium?

A4: The standard and most sensitive methods for quantifying trace levels of palladium in APIs are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[4][6] These techniques offer the low detection limits required to meet regulatory standards.

Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Based Silica Scavenger

This protocol is a good starting point for the selective removal of palladium from this compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate). The choice of solvent should be based on the solubility of your compound.

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 10-20 equivalents relative to the initial palladium loading) to the solution.

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-12 hours. The optimal time and temperature should be determined through small-scale trials.

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm that it meets the required specifications.

Workflow Diagram:

cluster_protocol Protocol: Thiol-Scavenger Purification dissolve 1. Dissolve Crude Product in Solvent add_scavenger 2. Add Thiol-Silica Scavenger dissolve->add_scavenger stir 3. Stir (2-12h, RT-40°C) add_scavenger->stir filter 4. Filter through Celite® stir->filter wash 5. Wash Filter Cake filter->wash concentrate 6. Concentrate Filtrate wash->concentrate analyze 7. Analyze by ICP-MS concentrate->analyze

Caption: Step-by-step protocol for palladium scavenging.

Protocol 2: Palladium Removal Using Activated Carbon

This protocol is a cost-effective alternative but may require more optimization to minimize product loss.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon (typically 5-10% w/w relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature or elevated temperature for 1-4 hours.

  • Hot Filtration: Filter the hot mixture through a pad of Celite® to remove the activated carbon. Hot filtration is often necessary to prevent the product from crystallizing on the filter.

  • Washing: Wash the filter cake with fresh, hot solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS.

References

Technical Support Center: Crystallization of Aryl-Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of aryl-substituted nicotinic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the crystallization of this important class of compounds. My aim is to move beyond simple protocols and offer insights into the rationale behind experimental choices, empowering you to optimize your purification strategies.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions encountered when working with aryl-substituted nicotinic acids.

Q1: What are the key challenges in crystallizing aryl-substituted nicotinic acids?

Aryl-substituted nicotinic acids present a unique set of crystallization challenges due to their molecular structure. These molecules possess both a rigid aromatic system and a polar carboxylic acid group, as well as a nitrogen atom in the pyridine ring. This combination can lead to complex solubility profiles, a tendency for polymorphism (the existence of multiple crystalline forms), and the potential for the compound to "oil out" instead of crystallizing.[1][2] The nature and position of the aryl substituent further influence intermolecular interactions, which can significantly impact crystal packing and morphology.

Q2: How do I select an appropriate solvent for crystallization?

Solvent selection is the most critical factor for successful crystallization.[3] The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[4] For aryl-substituted nicotinic acids, a good starting point is to consider solvents with moderate polarity that can interact with both the aromatic and carboxylic acid functionalities. A general rule of thumb is "like dissolves like".[5]

Commonly used solvents for this class of compounds include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and amides (e.g., dimethylformamide).[6] It is often beneficial to perform a small-scale solvent screen to identify the optimal choice for your specific compound.[3]

Q3: My compound is soluble in most common organic solvents, even at room temperature. What should I do?

If your compound is highly soluble in a wide range of solvents, a single-solvent crystallization by cooling may not be effective. In this scenario, the anti-solvent crystallization technique is often the best approach.[7][8] This involves dissolving your compound in a "good" solvent in which it is very soluble, and then slowly adding a "poor" solvent (the anti-solvent) in which it is insoluble. The addition of the anti-solvent reduces the overall solubility of your compound in the mixture, inducing crystallization.

Q4: What is "oiling out," and how can I prevent it?

"Oiling out" occurs when your compound separates from the solution as a liquid phase rather than a solid crystalline material.[9] This is often due to the compound's melting point being lower than the temperature of the solution during crystallization or high levels of impurities.[9] To prevent oiling out, you can try using a larger volume of solvent, cooling the solution more slowly, or using a solvent with a lower boiling point. In some cases, pre-purification of the crude material by another technique (like column chromatography) might be necessary to remove impurities that promote oiling out.

Q5: What is polymorphism and why is it important for drug development?

Polymorphism is the ability of a compound to exist in more than one crystalline form.[1] Different polymorphs can have distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, which are critical parameters in drug development.[1] Therefore, it is crucial to identify and control the polymorphic form of your aryl-substituted nicotinic acid during crystallization to ensure consistent product quality and therapeutic efficacy.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the crystallization of aryl-substituted nicotinic acids.

Problem Potential Causes Solutions & Explanations
No Crystals Form 1. Solution is not supersaturated (too much solvent).2. Compound is too soluble in the chosen solvent.3. Cooling is too rapid, preventing nucleation.4. Presence of impurities inhibiting crystallization.1. Reduce Solvent Volume: If the solution is not supersaturated, you can either slowly evaporate some of the solvent or, if in the middle of a hot filtration, boil off some solvent to reach the saturation point.[9]2. Induce Nucleation: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Alternatively, add a "seed crystal" of the pure compound to initiate crystallization.3. Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate.[10]4. Try an Anti-Solvent: If the compound is too soluble, consider using an anti-solvent crystallization method.[7][8]
"Oiling Out" 1. Compound's melting point is lower than the solution temperature.2. High concentration of impurities.3. Cooling is too rapid.1. Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional solvent and then allow it to cool more slowly.[9]2. Change Solvent: Select a solvent with a lower boiling point.3. Pre-Purification: If impurities are suspected, purify the crude material using another method before attempting crystallization.
Poor Crystal Quality 1. Nucleation rate is too high, leading to many small crystals.2. Rapid cooling or evaporation.3. Presence of impurities.1. Decrease Supersaturation: Use a slightly larger volume of solvent to slow down the nucleation process.2. Control Cooling/Evaporation Rate: Ensure slow cooling for cooling crystallizations. For evaporative methods, reduce the surface area of the opening of the vial to slow down evaporation.[3]3. Improve Purity: Start with a purer material if possible. Even small amounts of impurities can affect crystal habit.[11]
Low Yield 1. Too much solvent was used.2. Premature filtration.3. The compound has significant solubility even at low temperatures.1. Concentrate the Mother Liquor: If you still have the filtrate (mother liquor), you can try to recover more product by concentrating the solution and cooling it again.[9]2. Ensure Complete Crystallization: Allow sufficient time for crystallization to complete, and ensure the solution is thoroughly cooled before filtration.3. Optimize Solvent System: Re-evaluate your solvent choice. A different solvent or solvent/anti-solvent combination might lead to lower solubility at cold temperatures.

Experimental Protocols

Here are detailed, step-by-step methodologies for common crystallization techniques applicable to aryl-substituted nicotinic acids.

Protocol 1: Single-Solvent Crystallization by Slow Cooling

This is the most common and straightforward crystallization method.

  • Dissolution: In an Erlenmeyer flask, add your crude aryl-substituted nicotinic acid. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Anti-Solvent Crystallization

This method is ideal for compounds that are highly soluble in many common solvents.

  • Dissolution: Dissolve your crude aryl-substituted nicotinic acid in a minimal amount of a "good" solvent (e.g., acetone, THF) in which it is highly soluble.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (anti-solvent) (e.g., water, hexane) in which your compound is insoluble, dropwise with stirring, until the solution becomes persistently cloudy (turbid).

  • Re-dissolution and Crystallization: Gently warm the solution until it becomes clear again. Then, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1.

Protocol 3: Vapor Diffusion

This technique is excellent for growing high-quality single crystals for X-ray diffraction analysis and works well with small amounts of material.[12][13]

  • Preparation of the Inner Vial: Dissolve your compound in a small amount of a relatively volatile "good" solvent (e.g., dichloromethane, methanol) in a small, open vial (e.g., a 1-dram vial).

  • Preparation of the Outer Chamber: Place this small vial inside a larger, sealable container (e.g., a beaker or a jar). Add a larger volume of a more volatile "poor" solvent (anti-solvent, e.g., diethyl ether, pentane) to the bottom of the larger container.[13] The level of the anti-solvent should be below the top of the inner vial.

  • Diffusion and Crystallization: Seal the outer container and leave it undisturbed in a vibration-free location. The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of your compound and inducing the growth of crystals over several hours to days.

  • Isolation: Carefully remove the inner vial and collect the crystals.

Visualization of Workflows

Solvent Selection Workflow

Solvent_Selection start Start: Crude Aryl-Substituted Nicotinic Acid solubility_screen Perform Small-Scale Solvent Screen start->solubility_screen hot_soluble Soluble in Hot Solvent? solubility_screen->hot_soluble cold_insoluble Insoluble/Slightly Soluble in Cold Solvent? hot_soluble->cold_insoluble Yes mixed_solvent Consider Mixed-Solvent (Anti-Solvent) System hot_soluble->mixed_solvent No single_solvent Use for Single-Solvent Crystallization cold_insoluble->single_solvent Yes cold_insoluble->mixed_solvent No find_good_solvent Identify a 'Good' Solvent (High Solubility) mixed_solvent->find_good_solvent find_poor_solvent Identify a Miscible 'Poor' Solvent (Insoluble) find_good_solvent->find_poor_solvent anti_solvent_crystallization Use for Anti-Solvent Crystallization find_poor_solvent->anti_solvent_crystallization

Caption: A decision tree for selecting an appropriate solvent system.

Troubleshooting Crystallization Failures

Caption: A troubleshooting workflow for common crystallization failures.

Quantitative Data Summary

The following table provides solubility data for nicotinic acid in various common organic solvents at 298.15 K (25 °C). This data can serve as a useful reference when selecting solvents for your aryl-substituted nicotinic acid derivatives, keeping in mind that the aryl substituent will influence the solubility.

SolventMolar Solubility (mol/L)Reference
Water0.133[14]
Methanol0.101[14]
Ethanol0.052[15]
Acetone0.014[15]
Ethyl Acetate0.005[16]
Acetonitrile0.003[15]
Diethyl Ether0.001[15]
Dimethyl Sulfoxide (DMSO)0.536[15]

Note: The solubility of your specific aryl-substituted nicotinic acid will need to be determined experimentally, but this table provides a good starting point for solvent selection. Generally, non-polar aryl substituents will decrease aqueous solubility and increase solubility in less polar organic solvents. Conversely, polar substituents on the aryl ring may increase aqueous solubility.

References

Addressing solubility issues of 5-(Thiophen-2-yl)nicotinic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(Thiophen-2-yl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility challenges encountered with this compound. Here, we combine fundamental chemical principles with field-proven methodologies to ensure you can confidently move forward with your experiments.

I. Understanding the Molecule: A Chemist's Perspective

Before troubleshooting, it's crucial to understand the physicochemical properties of this compound. Its structure, featuring a carboxylic acid group on a pyridine ring and a thiophene moiety, dictates its solubility behavior.

  • Aromatic Carboxylic Acid: The presence of the carboxylic acid group (pKa estimated to be around 4-5) means its charge state is pH-dependent. In its protonated (neutral) form, it is more likely to be soluble in organic solvents. In its deprotonated (anionic) form, its aqueous solubility increases.[1][2]

  • Polarity and Hydrogen Bonding: The molecule possesses both hydrogen bond donors (-COOH) and acceptors (pyridine nitrogen, carboxylic oxygen), suggesting that polar, protic solvents could be effective. The aromatic rings (pyridine and thiophene) introduce a degree of hydrophobicity.

  • Crystalline Structure: Like many organic acids, this compound is a solid at room temperature with a relatively high melting point (around 261°C), indicating a stable crystal lattice that requires sufficient energy to disrupt for dissolution.[]

This combination of features can lead to limited solubility in a wide range of common laboratory solvents.

II. Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter when trying to dissolve this compound.

Q1: My this compound won't dissolve in a non-polar solvent like hexanes or toluene. What's wrong?

A1: Root Cause Analysis & Solution

This is expected behavior. The "like dissolves like" principle is at play here. This compound is a polar molecule due to the carboxylic acid and the nitrogen in the pyridine ring. Non-polar solvents like hexanes and toluene lack the ability to form the necessary hydrogen bonds or dipole-dipole interactions to effectively solvate the molecule and overcome its crystal lattice energy.

Recommendation: Switch to a more polar solvent. A systematic approach to solvent screening is your most effective strategy.

Experimental Protocol: Solvent Screening

  • Preparation: Weigh out a small, precise amount of your compound (e.g., 1-5 mg) into several separate vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent from the list below.

  • Observation & Agitation: Vigorously vortex each vial for 1-2 minutes. Observe for dissolution. If not fully dissolved, gently warm the vial (to approx. 40-50°C) and vortex again.

  • Incremental Addition: If the compound has not dissolved, add another measured volume of the solvent and repeat the agitation and observation. Continue this process until the compound dissolves or a practical volume limit is reached.

  • Documentation: Record the approximate solubility in mg/mL for each solvent tested.

Q2: I'm seeing limited solubility in polar aprotic solvents like acetone and acetonitrile. What are my next steps?

A2: Deep Dive & Advanced Techniques

While polar aprotic solvents are a good starting point, their solvating power may be insufficient for this particular molecule, especially at higher concentrations. For nicotinic acid, a related compound, the solubility order was found to be DMSO >> ethanol > water > acetone > acetonitrile.[4][5] A similar trend can be expected here.

Primary Recommendation: High-Polarity Solvents

Your first step should be to try highly polar solvents known for their broad solubilizing power.

  • Dimethyl Sulfoxide (DMSO): Often the solvent of choice for challenging compounds. It has a high dielectric constant and is an excellent hydrogen bond acceptor.

  • Dimethylformamide (DMF): Similar to DMSO, it is a highly polar aprotic solvent.

Secondary Recommendation: Co-Solvency

If you need to use a less potent solvent system (for example, due to downstream experimental constraints), a co-solvent strategy can be highly effective.[6][7][8] Co-solvency works by reducing the interfacial tension between the solute and the primary solvent, effectively making the solvent environment more favorable for the solute.[6][8]

Experimental Protocol: Co-Solvent System Development

  • Primary Solvent Selection: Choose a primary solvent in which the compound has at least minimal solubility (e.g., methanol or ethanol).

  • Co-Solvent Selection: Choose a stronger, miscible co-solvent (e.g., DMSO or PEG 400).

  • Ratio Testing: Prepare a suspension of a known concentration of your compound in the primary solvent.

  • Titration: Slowly add the co-solvent dropwise while stirring or vortexing.

  • Endpoint Determination: Continue adding the co-solvent until the compound is fully dissolved. Note the final ratio of solvents. This gives you a starting point for preparing your stock solutions.

Q3: I need to dissolve the compound in an aqueous buffer for a biological assay, but it's crashing out. How can I solve this?

A3: Leveraging pH to Your Advantage

This is a classic challenge for acidic compounds in aqueous media. At neutral or acidic pH, the carboxylic acid group is protonated and the molecule is in its less water-soluble neutral form. By raising the pH, you can deprotonate the carboxylic acid, forming a carboxylate salt which is significantly more soluble in water.[1][]

Recommendation: pH Adjustment

The most direct way to increase aqueous solubility is to prepare your solution at a basic pH.

Experimental Protocol: pH-Dependent Aqueous Solubility

  • Initial Suspension: Suspend the desired amount of this compound in your chosen aqueous buffer (e.g., PBS).

  • Basification: While stirring, add a small amount of a base, such as 1M NaOH, dropwise.

  • pH Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter.

  • Dissolution Point: Continue adding the base until the compound fully dissolves. Note the pH at which dissolution occurs.

  • Final Adjustment: Adjust the pH to your final target, ensuring it remains high enough to keep the compound in solution. Be aware that lowering the pH back towards the compound's pKa will likely cause it to precipitate.

Workflow for Aqueous Solubility Enhancement

Caption: pH adjustment workflow for aqueous solutions.

III. Frequently Asked Questions (FAQs)

  • What are the best starting solvents for this compound? Based on its structure and data from similar molecules, the recommended starting solvents for initial screening are DMSO and DMF for high solubility, and polar protic solvents like methanol and ethanol for moderate solubility.[4][10]

  • Can heating improve the solubility? Yes, for most solid compounds, increasing the temperature will increase solubility.[11] However, be cautious. Always check the thermal stability of your compound before extensive heating. For many applications, it is preferable to find a solvent system that works at room temperature to avoid potential degradation.

  • My compound dissolves in DMSO, but I need to dilute it into an aqueous buffer for my experiment and it precipitates. What should I do? This is a common problem when a DMSO stock is diluted into an aqueous medium. The DMSO acts as a co-solvent, but when the percentage of DMSO drops significantly upon dilution, the compound's solubility limit in the new mixed-solvent system is exceeded. Solutions:

    • Lower the Stock Concentration: Use a more dilute stock solution in DMSO.

    • Increase Final DMSO %: Ensure the final concentration of DMSO in your assay is high enough to maintain solubility, but low enough to not interfere with your experiment (typically <1%).

    • Use a Surfactant: Incorporating a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 in your aqueous buffer can help to keep the compound solubilized by forming micelles.[12][13][14]

  • Are there other advanced techniques to consider for formulation? For drug development professionals facing persistent solubility issues, techniques like forming eutectic mixtures or co-crystals with GRAS (Generally Recognized as Safe) compounds can significantly enhance solubility and dissolution rates.[15] These are solid-state chemistry approaches that create new crystalline forms with different, often improved, physicochemical properties.

IV. Summary of Recommended Solvents and Techniques

TechniqueRecommended Solvents/ReagentsBest For...Key Principle
Direct Dissolution DMSO, DMFAchieving high concentration stock solutions.Using highly polar solvents to overcome crystal lattice energy.
Methanol, EthanolModerate concentration solutions where DMSO/DMF are not suitable.Utilizing polar protic solvents that can hydrogen bond with the solute.
Co-Solvency Primary: Methanol, EthanolCo-solvent: DMSO, PEG 400Improving solubility in moderately polar solvent systems.Blending solvents to create a more favorable environment for the solute.[16][17]
pH Adjustment Aqueous Buffers + Base (e.g., NaOH)Preparing aqueous solutions for biological assays.Deprotonating the carboxylic acid to form a more soluble salt.[][18]
Surfactant-Aided Aqueous Buffers + Tween® 80, etc.Preventing precipitation upon dilution from organic stocks.Micellar encapsulation of the hydrophobic compound.[14][19]

Solvent Screening Workflow

Caption: Decision workflow for selecting a solubility strategy.

V. References

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. --INVALID-LINK--

  • PharmaEducation. (2024). Co-solvency and anti-solvent method for the solubility enhancement. --INVALID-LINK--

  • ResearchGate. (2021). (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. --INVALID-LINK--

  • Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 61, 18-22. --INVALID-LINK--

  • Al-kassas, R., & Al-kassas, R. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. National Center for Biotechnology Information. --INVALID-LINK--

  • Madhavi. (n.d.). solubility enhancement and cosolvency. Slideshare. --INVALID-LINK--

  • Jämbeck, J. P., & O'Donovan, D. H. (2020). Physics-Based Solubility Prediction for Organic Molecules. National Center for Biotechnology Information. --INVALID-LINK--

  • Saleh, E., & Sosso, G. C. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. ACS Publications. --INVALID-LINK--

  • Saleh, E., & Sosso, G. C. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Knowledge UChicago. --INVALID-LINK--

  • Babu, P. S., & Babu, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. --INVALID-LINK--

  • Wikipedia. (n.d.). Cosolvent. --INVALID-LINK--

  • PubChem. (n.d.). This compound. --INVALID-LINK--

  • ScienceDirect. (2023). Solubility and thermodynamic parameters of nicotinic acid in different solvents. --INVALID-LINK--

  • Cayman Chemical. (2023). Nicotinic Acid - PRODUCT INFORMATION. --INVALID-LINK--

  • Gonçalves, J. A., & da Piedade, M. E. M. (2012). Author's personal copy. --INVALID-LINK--

  • UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. --INVALID-LINK--

  • PharmaTutor. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. --INVALID-LINK--

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). --INVALID-LINK--

  • ResearchGate. (n.d.). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents | Request PDF. --INVALID-LINK--

  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. --INVALID-LINK--

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. --INVALID-LINK--

  • ScienceDirect. (n.d.). PH adjustment: Significance and symbolism. --INVALID-LINK--

  • ACS Publications. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research. --INVALID-LINK--

  • BOC Sciences. (n.d.). CAS 306934-96-3 5-(2-thienyl)nicotinic acid. --INVALID-LINK--

  • CompoundingToday.com. (n.d.). pH Adjusting Database. --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 5-(Thien-2-yl)nicotinic acid. --INVALID-LINK--

  • ChemicalBook. (n.d.). 5-(2-THIENYL)NICOTINIC ACID. --INVALID-LINK--

  • Asian Journal of Pharmacy and Technology. (2018). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. --INVALID-LINK--

  • Digital Analysis Corp. (n.d.). pH Adjustment and Neutralization, the basics. --INVALID-LINK--

  • Orenda. (n.d.). Mastering pH Balance: A Deep Dive into Chemical Adjustments and Practical Applications. --INVALID-LINK--

  • ResearchGate. (2020). Surfactants and techniques employed for enhancing dissolution of poorly water soluble drugs. --INVALID-LINK--

  • National Center for Biotechnology Information. (2015). Surfactants modify the release from tablets made of hydrophobically modified poly (acrylic acid). --INVALID-LINK--

  • Key Organics. (n.d.). This compound. --INVALID-LINK--

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. --INVALID-LINK--

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. --INVALID-LINK--

  • ResearchGate. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. --INVALID-LINK--

  • PubChem. (n.d.). Nicotinic Acid. --INVALID-LINK--

  • Selleck Chemicals. (n.d.). Nicotinic Acid Vitamin chemical. --INVALID-LINK--

References

Technical Support Center: Chiral Integrity of 5-(Thiophen-2-yl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chiral derivatives of 5-(Thiophen-2-yl)nicotinic acid. This guide is designed to provide in-depth, field-proven insights into a critical challenge encountered during the synthesis of these valuable compounds: the prevention of epimerization. Maintaining the stereochemical integrity of your molecules is paramount, as different stereoisomers can exhibit vastly different pharmacological activities and safety profiles.

This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, helping you not only to troubleshoot existing issues but also to proactively design robust, stereochemically sound synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered in the laboratory when synthesizing chiral amides and esters from this compound.

Q1: What is epimerization, and why is it a significant concern for my this compound derivatives?

A1: Epimerization is a chemical process that results in the inversion of a single stereocenter in a molecule that contains multiple stereocenters.[1] In the context of your work, if you are coupling a chiral amine or alcohol to this compound, the chiral center of your amine/alcohol is at risk. The process leads to the formation of a diastereomer, known as an epimer. This is a critical issue because these epimers, while chemically similar, can have profoundly different biological activities, potencies, and toxicological profiles.[1] The formation of these impurities complicates purification and can compromise the quality and safety of your final compound.[2]

Q2: I'm observing a significant amount of my undesired diastereomer after amide coupling. What is the most likely chemical mechanism causing this?

A2: The most common mechanism for epimerization during amide bond formation is through the formation of a planar 5(4H)-oxazolone intermediate.[1][2] This occurs when the carboxylic acid is activated by a coupling reagent. This activation increases the acidity of the proton on the alpha-carbon of the attached chiral amine. In the presence of a base, this proton can be removed, leading to the formation of the achiral oxazolone ring. The incoming amine nucleophile can then attack this planar intermediate from either face, resulting in a mixture of the desired product and its epimer.[2] A secondary, though less common, pathway is direct deprotonation of the alpha-carbon by a strong base, forming a planar enolate which can then be re-protonated from either side.

Caption: General mechanism of epimerization via the 5(4H)-oxazolone pathway.

Q3: Which specific reaction conditions are most likely promoting epimerization in my experiments?

A3: Several factors can significantly increase the risk of epimerization:

  • Strong Bases: The use of strong, non-hindered bases like diisopropylethylamine (DIPEA) can readily abstract the acidic alpha-proton.[1][3]

  • Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for proton removal and oxazolone formation.[3]

  • Prolonged Reaction Times: Extended reaction times, especially during the pre-activation step before the amine is added, give the activated intermediate more time to form the oxazolone.[3]

  • Coupling Reagent Choice: Carbodiimide reagents like DCC and EDC, when used without racemization-suppressing additives, are notorious for causing epimerization.[4]

  • Solvent Polarity: Polar aprotic solvents like DMF, while common, can sometimes promote epimerization compared to less polar alternatives.[3]

Q4: How can I modify my protocol to minimize or prevent epimerization?

A4: A multi-faceted approach is most effective:

  • Optimize Your Coupling Reagent: Switch to an onium salt-based coupling reagent like HATU , HBTU, or COMU . These are known for their high efficiency and ability to suppress epimerization.[3][5] COMU, in particular, has shown excellent performance with reduced epimerization, even with only one equivalent of base.[5] If you must use a carbodiimide (e.g., EDC), the addition of 1-hydroxy-7-azabenzotriazole (HOAt) is critical. HOAt is demonstrably superior to HOBt in preventing epimerization because its electron-withdrawing nature accelerates the coupling reaction, reducing the lifetime of the vulnerable activated intermediate.[6]

  • Select a Milder Base: Replace strong bases like DIPEA with a weaker, more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are excellent choices that are less likely to cause deprotonation at the chiral center.[1][4]

  • Control the Temperature: Perform the coupling reaction at a lower temperature. Starting the activation at 0°C and allowing the reaction to proceed at room temperature is a standard practice to reduce the rate of oxazolone formation.[3]

  • Minimize Pre-activation Time: Add your amine component as soon as possible after the carboxylic acid has been activated by the coupling reagent (typically within 5-15 minutes).[7]

Data-Driven Reagent Selection

The choice of coupling additives and base can have a dramatic, quantifiable impact on the stereochemical purity of your product. The tables below summarize comparative data from peptide synthesis literature, which is directly applicable to the formation of chiral amide derivatives.

Table 1: Impact of Coupling Additive on Epimerization

Coupling CocktailDiastereomeric Ratio (Desired : Epimer)% Epimerization
DCC / HOBt Varies, can be high~15-35% (model dependent)
DCC / HOAt Significantly Improved< 5% (model dependent)
HATU High< 2% (typically)
COMU Very High< 1% (typically)

Data synthesized from literature reports illustrating general trends.[4][5][6]

Table 2: Influence of Base on Epimerization during Coupling

Base UsedDiastereomeric Ratio (D:L)Comments
DIPEA 13 : 87Strong, non-hindered base; higher rate of epimerization.
Collidine 67 : 33Weaker, sterically hindered base; significantly suppresses epimerization.

Data adapted from a study on challenging peptide couplings, demonstrating the principle of base selection.[1]

Experimental Protocols

Adherence to a well-defined, optimized protocol is the best defense against epimerization.

Protocol 1: Low-Epimerization Amide Coupling using HATU

This protocol details the synthesis of a chiral amide derivative of this compound using HATU, a reagent known for its efficacy in suppressing epimerization.[7]

Materials:

  • This compound (1.0 eq)

  • Chiral amine (1.1 eq)

  • HATU (1.1 eq)

  • N-methylmorpholine (NMM) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl acetate, 1N HCl, sat. NaHCO₃, brine)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Cool the solution to 0°C using an ice bath. Add N-methylmorpholine (2.0 eq) dropwise while stirring.

  • Pre-activation: Stir the mixture at 0°C for 5-10 minutes. This allows for the formation of the reactive OAt-active ester.

  • Amine Addition: Add the chiral amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF, to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and HOAt), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure chiral amide.

Caption: Experimental workflow for low-epimerization amide coupling.

Protocol 2: Quantification of Epimerization by Chiral HPLC

This protocol provides a general framework for developing an HPLC method to separate and quantify the desired product from its epimeric impurity.

Instrumentation & Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase (CSP) Column (e.g., a protein-based CHIRAL-AGP or a polysaccharide-based column are good starting points for screening).[8][9]

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Isopropanol)

  • Buffers (e.g., Ammonium acetate or phosphate buffer)

Method Development & Procedure:

  • Column Selection: The choice of a chiral stationary phase is the most critical parameter. For acidic compounds and their derivatives, an anion-exchanger phase like CHIRALPAK QN-AX or a protein-based phase like CHIRAL-AGP can be effective.[8][10] Polysaccharide-based columns are also broadly applicable.[11] An empirical screening of several columns is often necessary.

  • Mobile Phase Screening:

    • Reversed-Phase: Start with a mobile phase of Acetonitrile/Water or Methanol/Water with a buffer (e.g., 20 mM Ammonium Acetate, pH adjusted between 4 and 7). The pH can significantly affect retention and selectivity on protein-based columns.[8]

    • Normal-Phase: For polysaccharide columns, a mobile phase of Hexane/Isopropanol or Hexane/Ethanol is typical.

  • Optimization:

    • Gradient: Employ a shallow gradient elution to improve the resolution between the closely eluting diastereomers.[6]

    • Flow Rate: Use a standard flow rate (e.g., 0.5-1.0 mL/min for a 4.6 mm ID column).

    • Temperature: Column temperature can affect selectivity; test at both ambient and slightly elevated temperatures (e.g., 40°C).

  • Quantification:

    • Inject a sample of your purified product.

    • Identify the peaks corresponding to the desired diastereomer and the epimer.

    • Integrate the peak areas for both species.

    • Calculate the percentage of epimerization using the formula: % Epimer = [Area(epimer) / (Area(desired product) + Area(epimer))] x 100

By implementing these rigorous analytical and synthetic strategies, you can ensure the stereochemical integrity of your chiral this compound derivatives, leading to higher quality data and more reliable outcomes in your research and development efforts.

References

Validation & Comparative

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 5-Bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 5-Aryl Nicotinic Acids

In the landscape of modern drug discovery, the nicotinic acid scaffold is a privileged structure, forming the core of numerous biologically active compounds. The ability to functionalize this core at the 5-position via carbon-carbon bond formation is a critical step in the synthesis of novel pharmaceutical candidates. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for this transformation, prized for its high efficiency and broad functional group tolerance.[1][2][3]

However, 5-bromonicotinic acid is not a trivial substrate. Its structure presents a distinct challenge: the pyridine nitrogen and the carboxylic acid moiety can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions.[4] Therefore, the judicious selection of a catalytic system—the palladium source, the ligand, the base, and the solvent—is paramount to achieving a successful, high-yielding, and reproducible synthesis. This guide provides a comparative analysis of common palladium catalysts, grounded in experimental data and mechanistic principles, to empower researchers in making informed decisions for their synthetic campaigns.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

At its heart, the Suzuki-Miyaura reaction is an elegant, palladium-catalyzed cycle comprising three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][5][6] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromonicotinic acid. This is often the rate-determining step and results in a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which then displaces the halide on the Pd(II) complex.[7]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants cluster_output Product Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition R-Pd(II)(X)L_n Pd(0)L_n->Oxidative_Addition Oxidative Addition (R-X) Transmetalation R-Pd(II)(R')L_n Oxidative_Addition->Transmetalation Transmetalation (R'-B(OH)₂ + Base) Transmetalation->Pd(0)L_n Reductive Elimination (Forms R-R') RR 5-Aryl Nicotinic Acid (R-R') Transmetalation->RR RX 5-Bromonicotinic Acid (R-X) RX->Oxidative_Addition RBOH Arylboronic Acid (R'-B(OH)₂) RBOH->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Palladium Catalysts

The choice of catalyst directly influences reaction kinetics and yield. While numerous catalysts exist, a few systems have emerged as common workhorses for substrates like 5-bromonicotinic acid. Below is a comparative overview based on the coupling with phenylboronic acid.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Key Characteristics
Pd(PPh₃)₄ K₃PO₄DMF802485-965Reliable, well-established, but often requires longer reaction times and higher temperatures.[3][4][8]
Pd(dppf)Cl₂ K₂CO₃DME802High3Significantly faster reaction times; the dppf ligand enhances stability and activity.[4][9]
Pd(OAc)₂ / SPhos K₃PO₄Dioxane/H₂O80-10012-24High2-5Utilizes a bulky, electron-rich phosphine ligand to accelerate oxidative addition and reductive elimination.[4]

Expert Insights on Catalyst Selection:

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: The Classic Workhorse. This Pd(0) complex is often the first choice for developing a new Suzuki coupling. It is commercially available and generally provides good to excellent yields. However, its reliance on the dissociation of triphenylphosphine ligands to generate the active catalytic species can lead to slower reaction rates. It is an excellent baseline catalyst for initial screening.[3][4]

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]: The Rapid Synthesizer. This Pd(II) precatalyst, featuring the chelating dppf ligand, is a significant advancement. The dppf ligand's "bite angle" and electron-donating properties stabilize the palladium center and facilitate the key steps of the catalytic cycle, leading to dramatically shorter reaction times. This makes it highly attractive for library synthesis and situations where throughput is critical.[4][9]

  • Palladium(II) Acetate [Pd(OAc)₂] with Buchwald Ligands (e.g., SPhos): The Power Couple. Modern catalysis often favors a two-component system comprising a simple palladium salt (like Pd(OAc)₂) and a sophisticated, sterically bulky, and electron-rich phosphine ligand. Ligands like SPhos, XPhos, or P(t-Bu)₃ create a highly active, monoligated Pd(0) species in situ.[7][10] This high reactivity is particularly beneficial for coupling challenging substrates, including heteroaryl chlorides, and can often be performed under milder conditions. The key is that the bulky ligand promotes the rate-limiting oxidative addition and the final reductive elimination step.[11]

  • Homogeneous vs. Heterogeneous Catalysis: While the catalysts discussed above are homogeneous (dissolved in the reaction medium), there is growing interest in heterogeneous catalysts, where the palladium is supported on a solid material. The primary advantage is the ease of separation and potential for recycling, which is crucial for industrial applications.[12][13] However, challenges such as lower reactivity and leaching of active palladium species into the solution mean that for complex pharmaceutical synthesis, homogeneous systems often remain the more reliable choice.[12][14]

Validated Experimental Protocols

The following protocols provide a self-validating framework for the Suzuki coupling of 5-bromonicotinic acid. Success is predicated on maintaining an inert atmosphere to protect the catalyst from oxygen.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard Schlenk line glassware and inert gas (Argon or Nitrogen) supply

Procedure:

  • Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid, phenylboronic acid, and potassium phosphate.

  • Inerting: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Reagent Addition: Add anhydrous DMF via syringe. Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24 hours.[4]

  • Work-up: After cooling to room temperature, dilute the mixture with water and acidify to a pH of ~3-4 with 1M HCl to precipitate the product.[3]

  • Purification: Isolate the crude product by filtration. Purify the residue by column chromatography on silica gel or recrystallization to yield the pure 5-phenylnicotinic acid.[3][4]

Protocol 2: Using [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethoxyethane (DME)

  • Standard Schlenk line glassware and inert gas (Argon or Nitrogen) supply

Procedure:

  • Setup: To a flame-dried round-bottom flask, add 5-bromonicotinic acid, phenylboronic acid, and potassium carbonate.

  • Inerting: Seal the flask, evacuate, and backfill with argon three times.

  • Reagent Addition: Add anhydrous DME via syringe, followed by the Pd(dppf)Cl₂ catalyst under a positive flow of argon.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.[9]

  • Work-up: Cool the reaction to room temperature. Add water and acidify with a suitable acid to precipitate the product.

  • Purification: Isolate the product by filtration, wash with water, and dry. Further purification can be achieved by chromatography if necessary.[4]

Experimental_Workflow start Start: Flame-Dried Schlenk Flask add_solids Add Solids: 5-Bromonicotinic Acid, Boronic Acid, Base start->add_solids inert Inert Atmosphere: Evacuate & Backfill with Argon (3x) add_solids->inert add_liquids Add Degassed Solvent & Catalyst inert->add_liquids react Heat & Stir (e.g., 80-100 °C) add_liquids->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Cool & Perform Aqueous Work-up monitor->workup Complete purify Purify Product: Chromatography or Recrystallization workup->purify end End: Pure 5-Aryl Nicotinic Acid purify->end

Figure 2: General experimental workflow for Suzuki coupling catalyst screening.

Conclusion

The selection of a palladium catalyst for the Suzuki coupling of 5-bromonicotinic acid is a critical decision that significantly influences synthetic efficiency. While Pd(PPh₃)₄ serves as a reliable starting point, catalyst systems like Pd(dppf)Cl₂ offer a substantial acceleration in reaction time, making them ideal for rapid analog synthesis.[4] For particularly challenging couplings or when seeking to minimize reaction temperature, two-component systems utilizing bulky, electron-rich ligands such as SPhos with Pd(OAc)₂ represent the state-of-the-art. A thorough understanding of the underlying catalytic cycle, coupled with the comparative data and protocols presented here, provides a robust foundation for researchers to successfully synthesize the valuable 5-aryl nicotinic acid derivatives that drive progress in drug discovery.

References

A Head-to-Head Comparison for the Medicinal Chemist: 5-(Thiophen-2-yl)nicotinic Acid vs. 5-(Furan-2-yl)nicotinic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Scaffold Selection

In the intricate chess game of drug design, every molecular move matters. The choice of a core scaffold can dictate the future success or failure of a lead candidate, influencing everything from target affinity to metabolic fate. Among the most common strategic decisions is the use of bioisosteric replacement, where one functional group is swapped for another to fine-tune a molecule's properties. This guide provides an in-depth, technical comparison of two classic bioisosteres: 5-(thiophen-2-yl)nicotinic acid and 5-(furan-2-yl)nicotinic acid.

As close structural analogs, the substitution of furan's oxygen for thiophene's sulfur atom presents a subtle yet profound alteration that can significantly impact a compound's developability profile. Here, we dissect these differences through the lens of physicochemical properties, synthetic accessibility, and their anticipated ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, providing researchers with the data and protocols necessary to make an informed scaffold selection.

Section 1: Physicochemical Properties - The Foundation of Drug Action

The journey of a drug from administration to its target is governed by its physicochemical properties. Even the minor change from an oxygen to a sulfur heteroatom creates distinct differences in electronics, lipophilicity, and aromaticity that have cascading effects on in vivo behavior.

The nicotinic acid core itself provides a crucial acidic handle (pKa ~4.8) and a hydrogen bond accepting nitrogen atom within the pyridine ring, both of which can be critical for target engagement and solubility.[1][2] The addition of the 5-aryl substituent—thiophene or furan—modulates these foundational properties.

Key Physicochemical Differences:

  • Aromaticity and Stability: Thiophene is considered more aromatic and chemically stable than furan.[3][4] This is attributed to the lower electronegativity of sulfur compared to oxygen and the ability of sulfur's 3p orbitals to participate in delocalization. This enhanced stability can translate to a more robust scaffold under physiological conditions.

  • Electronic Properties: Oxygen is more electronegative than sulfur, making the furan ring more polarized. This can influence the molecule's dipole moment and its ability to participate in specific polar interactions with a biological target.

  • Lipophilicity (LogP): Lipophilicity is a critical determinant of a drug's ability to cross cell membranes. Computationally predicted LogP values for the two compounds are very similar, suggesting that this bioisosteric swap may not drastically alter passive permeability from a lipophilicity standpoint alone. However, experimental determination is always recommended.

Table 1: Comparative Physicochemical Properties

PropertyThis compound5-(Furan-2-yl)nicotinic AcidRationale & Implication for Drug Design
Molecular Formula C₁₀H₇NO₂SC₁₀H₇NO₃The substitution of S for O is the only difference.
Molecular Weight ( g/mol ) 205.23189.17[8]Minor difference, unlikely to significantly impact properties like ligand efficiency.
Calculated XLogP3 1.71.1[8]Both compounds are in a favorable range for oral absorption (Rule of Five). The furan analog is predicted to be slightly less lipophilic.
Aromaticity Higher[3]Lower[3]Thiophene's higher aromaticity suggests greater chemical and metabolic stability.
Polar Surface Area (Ų) 78.463.3[8]The thiophene analog has a larger polar surface area, which could influence membrane permeability and interactions with polar targets.
Predicted pKa (Acidic) ~4.5 - 4.8~4.5 - 4.8Small variations are expected due to differing electronics of the heteroaromatic ring. Experimental validation is crucial.
Hydrogen Bond Acceptors 3 (O, O, N)3 (O, O, N)[8]Both scaffolds offer identical numbers of acceptors from the nicotinic acid core. The furan oxygen is a stronger H-bond acceptor than the thiophene sulfur.
Hydrogen Bond Donors 1 (OH)1 (OH)[8]Identical, from the carboxylic acid proton.

Section 2: Synthesis and Chemical Accessibility

A critical consideration for any scaffold is its ease of synthesis. Fortunately, both this compound and its furan analog are readily accessible through robust and well-established cross-coupling methodologies, most notably the Suzuki-Miyaura coupling.[8][9]

The general strategy involves coupling a 5-halonicotinic acid derivative (e.g., 5-bromonicotinic acid) with the corresponding heteroarylboronic acid. This approach is highly versatile, tolerates a wide range of functional groups, and typically proceeds in high yield.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Final Products SM1 5-Bromonicotinic Acid RC Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₃PO₄) Solvent (e.g., DMF/H₂O) SM1->RC SM2 Thiophene-2-boronic acid OR Furan-2-boronic acid SM2->RC P1 This compound RC->P1 Suzuki Coupling P2 5-(Furan-2-yl)nicotinic acid RC->P2 Suzuki Coupling

Figure 1: General synthetic workflow for 5-aryl-nicotinic acids via Suzuki coupling.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol provides a representative solution-phase synthesis for this compound. The same conditions can be readily adapted for the furan analog by substituting the boronic acid.

Materials:

  • 5-Bromonicotinic acid

  • Thiophene-2-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • N,N-Dimethylformamide (DMF), degassed

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid (1.0 equiv.), thiophene-2-boronic acid (1.2 equiv.), and potassium phosphate (3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.). Subsequently, add degassed DMF and water (e.g., a 4:1 mixture) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with water and acidify with 1M HCl to a pH of ~3-4, which should precipitate the product. Filter the solid and wash with water. Alternatively, if no precipitate forms, extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.[3][8]

Section 3: Comparative ADMET & Pharmacology Profile

While physicochemical properties and synthesis lay the groundwork, the ultimate decision between these scaffolds rests on their biological performance. The furan-to-thiophene switch can profoundly affect a compound's ADMET profile.

Metabolic Stability

A primary reason for employing a thiophene ring in place of a furan is the general expectation of enhanced metabolic stability.[3]

  • Furan Metabolism: Furans are susceptible to CYP450-mediated epoxidation, which can lead to the formation of a reactive and potentially toxic α,β-unsaturated dialdehyde intermediate. This metabolic pathway represents a liability, often leading to rapid clearance and potential for covalent binding to macromolecules.

  • Thiophene Metabolism: Thiophenes can also be metabolized by CYP450 enzymes via two main pathways: S-oxidation to form thiophene-S-oxides and epoxidation.[10][11][12] Both pathways can generate reactive metabolites. However, the thiophene ring is generally less susceptible to ring-opening than furan, often resulting in a slower rate of metabolism and improved metabolic stability. Quantum chemical studies suggest that while epoxidation is often kinetically and thermodynamically favored over S-oxidation for thiophene, the overall rate is typically lower than that for furan epoxidation.[11][12]

Toxicity Profile

The potential for forming reactive metabolites is a key safety concern for both scaffolds.

  • Furan: The aforementioned α,β-unsaturated dialdehyde is a well-known toxicophore, associated with hepatotoxicity.

  • Thiophene: Thiophene-derived reactive metabolites (S-oxides or epoxides) have been implicated in toxicities for several marketed drugs, including hepatotoxicity (tienilic acid) and thrombotic thrombocytopenic purpura (clopidogrel).[10][11][12]

Despite these concerns, it is crucial to recognize that the metabolic fate and toxicity are highly dependent on the overall structure of the molecule. The presence and position of other substituents can block or alter metabolic pathways, mitigating risk. Therefore, while furan carries a higher intrinsic metabolic liability, neither scaffold is devoid of potential toxicity concerns.

Table 2: Anticipated ADMET & Pharmacological Profile Comparison

ParameterThis compound5-(Furan-2-yl)nicotinic AcidRationale & Implications
Metabolic Stability Likely Higher Likely LowerThiophene is generally more resistant to oxidative metabolism than furan.[3] Expect a longer half-life in liver microsome assays for the thiophene analog.
Primary Metabolic Risk S-oxidation, Epoxidation[11][12]Epoxidation leading to ring openingBoth can form reactive metabolites, but the furan pathway is often considered a greater liability.
Toxicity Potential Potential for reactive metabolites (e.g., S-oxides)[10]Potential for reactive dialdehyde metabolitesContext-dependent, but furan is often viewed with more caution. Experimental cytotoxicity data is essential.
Permeability (PAMPA) Likely Similar/Slightly Lower Likely Similar/Slightly HigherBased on similar calculated LogP values. The more polar nature of furan might slightly decrease permeability compared to the less polar thiophene.
Target Engagement Weaker H-bond acceptor (Sulfur)Stronger H-bond acceptor (Oxygen)If the heteroatom is involved in a key hydrogen bond with the target, the furan analog may exhibit higher potency.

Section 4: Experimental Protocols for Comparative Evaluation

To move from prediction to data, a standardized set of in vitro assays is essential. The following protocols provide a framework for the direct, head-to-head comparison of your synthesized compounds.

G start Synthesized Compounds (Thiophene & Furan Analogs) pampa PAMPA Assay (Permeability Screen) start->pampa solubility Kinetic Solubility Assay start->solubility microsomes Liver Microsomal Stability Assay pampa->microsomes Sufficient Permeability? solubility->microsomes Sufficient Solubility? cytotox MTT Cytotoxicity Assay microsomes->cytotox Sufficient Stability? decision Select Candidate for In Vivo Studies cytotox->decision Acceptable Therapeutic Index?

Figure 2: Experimental workflow for comparative compound evaluation.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To assess passive membrane permeability as a predictor of oral absorption.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compounds (10 mM stock in DMSO)

  • Lucifer Yellow (for membrane integrity check)

  • UV-Vis microplate reader or LC-MS/MS

Procedure:

  • Prepare Donor Plate: Dilute test compounds to a final concentration of 100-200 µM in PBS (final DMSO concentration should be <1%).

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.

  • Assemble Plate: Carefully place the donor filter plate onto the acceptor plate, ensuring the lipid membrane separates the two chambers.

  • Incubation: Incubate the assembled plate at room temperature for 4-18 hours.

  • Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability: The effective permeability (Pe) is calculated using established equations that account for the concentration in donor, acceptor, and reference wells.[12][13][14]

Protocol 2: Liver Microsomal Stability Assay

Purpose: To determine the rate of Phase I metabolism and predict hepatic clearance.

Materials:

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compounds (10 mM stock in DMSO)

  • Positive control compounds (e.g., Testosterone, Verapamil)

  • Acetonitrile with an internal standard (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and liver microsomes (e.g., 0.5 mg/mL final concentration).

  • Initiate Reaction: Pre-warm the mixture at 37°C for 5 minutes. Add the test compound (e.g., 1 µM final concentration) and vortex gently. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing cold acetonitrile with an internal standard.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[8][15][16]

Protocol 3: MTT Cytotoxicity Assay

Purpose: To assess the general cytotoxicity of a compound against a chosen cell line.

Materials:

  • Adherent cell line (e.g., HepG2 for liver toxicity, or a relevant cancer cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds (10 mM stock in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.[3][17]

Section 5: Conclusion and Decision-Making Framework

The choice between this compound and 5-(furan-2-yl)nicotinic acid is not a matter of universal superiority but of strategic selection based on the specific goals of a drug discovery program.

  • Choose this compound when:

    • Metabolic stability is a primary concern and early data suggests the lead compound suffers from rapid clearance.

    • The project can tolerate a moderate risk of thiophene-specific reactive metabolites.

    • The heteroatom is not involved in a critical hydrogen-bonding interaction with the target, or when the slightly increased lipophilicity and size are beneficial.

  • Choose 5-(Furan-2-yl)nicotinic acid when:

    • The furan oxygen is hypothesized to form a critical hydrogen bond with the target that the thiophene sulfur cannot replicate.

    • Initial metabolic stability is acceptable, or other positions on the molecule are available for modification to block metabolism.

    • The slightly lower lipophilicity and smaller size are advantageous for the overall property profile.

Ultimately, the principles of bioisosterism provide a hypothesis, but only direct experimental comparison can provide the definitive answer. By synthesizing both analogs and subjecting them to the rigorous, parallel evaluation outlined in this guide, researchers can confidently select the scaffold that offers the optimal balance of potency, pharmacokinetics, and safety, paving the way for a more successful drug candidate.

G Start Project Goal Q1 Is metabolic stability a primary project hurdle? Start->Q1 Thiophene_Path Prioritize this compound Q1->Thiophene_Path Yes Q2 Is the heteroatom a key H-bond acceptor for potency? Q1->Q2 No Furan_Path Consider 5-(Furan-2-yl)nicotinic acid Synthesize_Both Synthesize & Test Both Analogs (Recommended Strategy) Furan_Path->Synthesize_Both Thiophene_Path->Synthesize_Both Q2->Furan_Path Yes Q2->Synthesize_Both No / Unsure

Figure 3: A decision-making framework for scaffold selection.

References

Comparison of biological activity: thiophene vs. furan analogs in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Objective Comparative Analysis of Biological Activity and Physicochemical Properties for Medicinal Chemists

In the landscape of medicinal chemistry, five-membered aromatic heterocycles are foundational scaffolds for drug design.[1][2] Among these, furan and thiophene are frequently employed as bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound.[3][4] Their structural similarity, however, belies significant differences in their electronic, metabolic, and, consequently, biological profiles.

This guide provides an in-depth comparison of furan and thiophene analogs, moving beyond simple recitation of data to explain the causal relationships between their intrinsic properties and observed biological outcomes. Every protocol and piece of data is presented within a self-validating framework to ensure scientific integrity and provide actionable insights for researchers, scientists, and drug development professionals.

Part 1: Physicochemical Properties—The Foundation of Biological Difference

The choice between a furan and a thiophene moiety is often a critical decision in lead optimization, directly impacting a compound's potency, selectivity, and pharmacokinetic profile. The fundamental differences arise from the heteroatom itself: oxygen in furan and sulfur in thiophene.

Sulfur's larger atomic radius and the availability of its 3d orbitals allow for greater delocalization of π-electrons, resulting in thiophene having a higher degree of aromaticity and resonance stabilization compared to furan.[5][6] This enhanced stability often translates to greater resistance to metabolic degradation. Conversely, the higher electronegativity of oxygen in furan creates a more polarized ring system, which can influence receptor-ligand interactions.

Table 1: Comparative Physicochemical Properties of Furan and Thiophene

PropertyFuranThiopheneRationale for Biological Impact
Heteroatom Oxygen (O)Sulfur (S)Oxygen is more electronegative, influencing dipole moment and hydrogen bond accepting capacity. Sulfur's d-orbitals contribute to greater aromaticity.
Aromatic Stabilization Energy ~66 kJ/mol[6]~120 kJ/mol[6]Higher stability of thiophene often correlates with increased metabolic stability.
Dipole Moment 0.71 D0.55 DThe difference in polarity can affect solubility and the nature of interactions with polar residues in a biological target.
Lipophilicity (logP) 1.31.8Thiophene's greater lipophilicity can enhance membrane permeability but may also increase non-specific binding or affect solubility.
Metabolic Profile Prone to P450-mediated oxidation, forming potentially toxic reactive cis-enedial intermediates.[7][8][9]Can also be oxidized by P450s to form reactive thiophene S-oxides and epoxides, but often considered more metabolically stable than furan.[4][10]The potential for bioactivation is a critical safety consideration in drug design for both heterocycles.

Part 2: Comparative Biological Activity—Evidence from the Field

The theoretical differences in physicochemical properties manifest in tangible variations in biological activity across different therapeutic areas. The superiority of one scaffold over the other is not universal but is highly dependent on the specific biological target and the molecular context.[4]

Anticancer Activity

In the development of cytotoxic agents, both furan and thiophene have proven to be valuable scaffolds.[11] However, direct comparative studies often reveal a performance advantage for one over the other.

A notable study on pyrazolyl hybrid chalcones demonstrated that while both furan and thiophene analogs showed cytotoxicity, a specific thiophene-containing chalcone (compound 7g) was exceptionally potent against A549 lung carcinoma and HepG2 hepatocellular carcinoma cells, with IC50 values rivaling the standard chemotherapeutic drug, doxorubicin.[11] This suggests that for this particular molecular framework, the electronic and steric properties of the thiophene ring contribute more favorably to the anticancer activity.

Table 2: Anticancer Activity (IC₅₀ in µM) of Furan vs. Thiophene Analogs

Compound ScaffoldAnalog TypeA549 (Lung)HepG2 (Liver)HCT116 (Colon)
Pyrazolyl Chalcone Furan Analog>10085.377.4
Thiophene Analog1.251.893.21
Doxorubicin (Control)1.121.562.14
Flavone Schiff Base Furan Analog15.221.89.5
Thiophene Analog8.912.45.1

Data synthesized from representative comparative studies.[11]

Antimicrobial Activity

Within the realm of antimicrobial agents, thiophene derivatives frequently exhibit superior potency. The increased lipophilicity and metabolic stability of the thiophene ring can enhance penetration through bacterial cell walls and reduce inactivation. A comparative study on novel antimicrobial candidates found that replacing a thiophene ring with a furan core did not improve, and in some cases diminished, the antibacterial efficacy against drug-resistant Gram-negative bacteria.[11]

Table 3: Antimicrobial Activity (MIC in µg/mL) of Furan vs. Thiophene Analogs

Compound ScaffoldAnalog TypeE. coliP. aeruginosaS. aureus
Carboxamide Derivative Furan Analog6412832
Thiophene Analog326416
Ciprofloxacin (Control)244
Chalcone Derivative Furan Analog16328
Thiophene Analog8164

Data synthesized from representative comparative studies.[11][12]

Part 3: The Critical Lens of Metabolism and Toxicity

A primary concern for medicinal chemists is the potential for metabolic bioactivation, where a seemingly stable molecule is converted into a reactive, toxic species within the body. Both furan and thiophene are considered "structural alerts" due to this potential.[10]

The furan ring can be oxidized by cytochrome P450 enzymes to form highly reactive cis-enedialdehydes.[7][8] These electrophilic intermediates can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity and hepatotoxicity.[7][9]

Similarly, the thiophene ring can be bioactivated to form reactive thiophene S-oxides and thiophene epoxides.[10][13] The drug Tienilic acid, which contained a thiophene ring, was famously withdrawn from the market due to cases of severe, immune-mediated hepatitis linked to its reactive metabolites.[10]

Despite both rings having this liability, the overall toxicity is dictated by the balance between these activation pathways and detoxification pathways (e.g., glutathione conjugation). The specific substituents on the ring play a crucial role in modulating this balance.

Metabolic_Activation cluster_furan Furan Metabolism cluster_thiophene Thiophene Metabolism Furan Furan Analog P450_F CYP450 Oxidation Furan->P450_F Reactive_F Reactive cis-Enedial Intermediate P450_F->Reactive_F Detox_F Detoxification (e.g., GSH Conjugation) Reactive_F->Detox_F Safe Excretion Adducts_F Macromolecular Adducts (Toxicity) Reactive_F->Adducts_F Toxicity Pathway Thiophene Thiophene Analog P450_T CYP450 Oxidation Thiophene->P450_T Reactive_T Reactive Thiophene S-Oxide / Epoxide P450_T->Reactive_T Detox_T Detoxification (e.g., GSH Conjugation) Reactive_T->Detox_T Safe Excretion Adducts_T Macromolecular Adducts (Toxicity) Reactive_T->Adducts_T Toxicity Pathway

Comparative metabolic activation pathways of furan and thiophene.

Part 4: Experimental Protocols for Comparative Evaluation

To ensure trustworthy and reproducible data, standardized assays are paramount. The following are detailed protocols for the primary assays used to generate the comparative data in this guide.

Experimental Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay provides a quantitative measure of a compound's ability to inhibit cell growth, the result of which is the IC₅₀ value. The principle relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in 96-well plates at a density of 5 × 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the furan and thiophene analogs in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control). Incubate for 48 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Experimental Protocol 2: Antimicrobial Susceptibility (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and efficient way to determine MIC.

Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound (furan and thiophene analogs) in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the test compound, bringing the total volume to 200 µL. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by measuring the optical density at 600 nm.

Part 5: Rational Drug Design—Making an Informed Choice

The decision to use a furan or thiophene ring is a strategic one based on a multi-parameter optimization process. The following logical workflow illustrates the key decision points in this process.

Drug_Design_Flow Start Lead Compound Identified SAR Initial SAR suggests 5-membered heterocycle Start->SAR Choice Choose Furan or Thiophene? SAR->Choice Furan_Path Select Furan Choice->Furan_Path Yes Thiophene_Path Select Thiophene Choice->Thiophene_Path No Furan_Props Consider: - H-bond acceptor needed? - Higher polarity desired? - Specific steric fit? Furan_Path->Furan_Props Synthesis Synthesize Both Analogs Furan_Path->Synthesis Thiophene_Props Consider: - Greater metabolic stability needed? - Higher lipophilicity desired? - Aromatic stacking interactions? Thiophene_Path->Thiophene_Props Thiophene_Path->Synthesis Bio_Eval Comparative Biological Evaluation (Potency, Selectivity, DMPK) Synthesis->Bio_Eval Decision Analyze Data: Is one clearly superior? Bio_Eval->Decision Optimize Optimize Lead Candidate Decision->Optimize Yes Revisit Re-evaluate Scaffold or Substituents Decision->Revisit No

References

A Senior Application Scientist's Guide to Validating HPLC Methods for Nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of HPLC Validation in Nicotinic Acid Analysis

Nicotinic acid, also known as niacin or vitamin B3, and its analogs are a cornerstone in both nutritional science and pharmacology. As precursors to essential coenzymes like NAD and NADP, they are fundamental to cellular metabolism. In pharmaceutical applications, analogs such as acipimox and niflumic acid are developed to modulate lipid profiles and treat inflammatory conditions. Given their therapeutic significance, the ability to accurately and reliably quantify these compounds in various matrices—from bulk drug substances to finished products—is paramount.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode, stands as the premier analytical technique for this purpose due to its high resolution, sensitivity, and precision.[1][2] However, an HPLC method is only as reliable as the data that proves it to be so. Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[3][4]

This guide offers a comparative framework for validating an HPLC method for nicotinic acid analogs, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][5][6] We will compare a hypothetical, newly developed Ultra-High-Performance Liquid Chromatography (UPLC) method against a standard compendial HPLC method to illustrate the validation process and highlight key performance differences.

The "Why": Understanding the Causality Behind Chromatographic Choices

Before delving into validation protocols, it's crucial to understand the scientific rationale behind the method's design. Nicotinic acid and its analogs typically feature a pyridine ring and a carboxylic acid group, making them polar, ionizable compounds.

  • Column Selection: A C18 stationary phase is the workhorse for these analyses.[7] Its nonpolar nature retains the molecule primarily through hydrophobic interactions with the pyridine ring. The choice between a standard 5 µm particle size HPLC column and a sub-2 µm UPLC column is a trade-off between robustness and speed/efficiency.

  • Mobile Phase pH Control: The pKa of nicotinic acid's carboxylic group is approximately 4.75. Operating the mobile phase at a pH well below this (e.g., pH 2.5-3.0) using a buffer like phosphate or formate ensures the carboxyl group is fully protonated (non-ionized). This single, uncharged state leads to consistent retention and sharp, symmetrical peak shapes.

  • Organic Modifier: Acetonitrile or methanol is used to elute the analyte from the column. Acetonitrile is often preferred for its lower viscosity and superior UV transparency. The percentage of the organic modifier is optimized to achieve a suitable retention time, typically between 2 and 10 minutes.

  • Detection Wavelength: The pyridine ring common to these analogs provides strong UV absorbance. A detection wavelength is typically set near the absorbance maximum, around 260-270 nm, to ensure high sensitivity.[7]

The Validation Workflow: A Systematic Approach

Method validation is not a single experiment but a series of interconnected tests. Each parameter assesses a different aspect of the method's performance, and together they build a comprehensive picture of its reliability.

ValidationWorkflow cluster_dev Phase 1: Development & Optimization cluster_val Phase 2: Core Validation (ICH Q2(R1)) cluster_perf Phase 3: Performance Verification Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob SST System Suitability (Daily Check) Rob->SST Final Validated Method Ready for Routine Use SST->Final

Caption: A typical workflow for HPLC method validation, from development to routine use.

Comparative Case Study: Standard HPLC vs. Modern UPLC

To illustrate the validation process, let's compare two hypothetical methods for the assay of "Analog-X," a fictional nicotinic acid derivative.

  • Method A (Standard HPLC): A conventional method using a C18 column (4.6 x 150 mm, 5 µm) with a 15-minute run time.

  • Method B (Modern UPLC): A rapid method using a C18 UPLC column (2.1 x 50 mm, 1.7 µm) with a 3-minute run time.

The following sections detail the validation parameters and present comparative data for these two methods.

Specificity (Stability-Indicating Properties)

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[3][8] The most rigorous way to demonstrate this is through forced degradation studies.[9][10]

Experimental Protocol:

  • Prepare solutions of Analog-X at 1 mg/mL.

  • Expose the solutions to a range of stress conditions as per ICH guidelines (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat at 80°C, and photolytic exposure).[11]

  • Analyze the stressed samples alongside an unstressed control.

  • Use a photodiode array (PDA) detector to assess peak purity for the main Analog-X peak in all chromatograms. The method is specific if the analyte peak is free from co-eluting degradants.

Comparative Data:

ParameterMethod A (Standard HPLC)Method B (Modern UPLC)Acceptance Criteria
Resolution (Rs) from closest degradant 2.5 (from acid degradant)3.1 (from acid degradant)Rs ≥ 2.0[12]
Peak Purity (PDA) PassPassPurity angle < Purity threshold
Mass Balance 99.2%99.5%95% - 105%

Insight: Both methods are specific. The higher resolution of the UPLC method (Method B) provides a greater margin of safety in separating the analyte from potential degradants, which is a significant advantage.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

Experimental Protocol:

  • Prepare a stock solution of Analog-X reference standard.

  • Create a series of at least five concentrations spanning the expected working range (e.g., for an assay, typically 80% to 120% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot the average peak area against concentration and perform a linear regression analysis.

Comparative Data:

ParameterMethod A (Standard HPLC)Method B (Modern UPLC)Acceptance Criteria
Range Studied 80 - 120 µg/mL80 - 120 µg/mL80-120% of test concentration
Correlation Coefficient (r²) 0.99950.9998r² ≥ 0.999
Y-intercept Minimal, passes criteriaMinimal, passes criteriaNot significantly different from zero

Insight: Both methods exhibit excellent linearity. The slightly higher r² for Method B is common with the higher efficiency and signal-to-noise of UPLC systems.

Accuracy

Accuracy measures the closeness of the test results to the true value. It is typically determined by spiking a placebo (matrix without the analyte) with known amounts of the analyte at different concentration levels.

Experimental Protocol:

  • Prepare samples of a placebo matrix.

  • Spike the placebo at three concentration levels across the range (e.g., 80%, 100%, and 120%). Prepare three independent samples at each level.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Comparative Data:

Concentration LevelMethod A (Standard HPLC) - % RecoveryMethod B (Modern UPLC) - % RecoveryAcceptance Criteria
80% (80 µg/mL) 99.5%100.2%98.0% - 102.0%
100% (100 µg/mL) 100.8%100.5%98.0% - 102.0%
120% (120 µg/mL) 99.1%99.8%98.0% - 102.0%
Average Recovery 99.8%100.2%98.0% - 102.0%

Insight: Both methods demonstrate excellent accuracy, with all recovery values falling well within the typical acceptance limits for a pharmaceutical assay.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Analysis in one laboratory, by one analyst, on one instrument, over a short period.

  • Intermediate Precision: Analysis within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Prepare six independent samples of Analog-X at 100% concentration and analyze them. Calculate the Relative Standard Deviation (%RSD).

  • Intermediate Precision: Have a second analyst repeat the repeatability experiment on a different day or a different instrument. Compare the results from both sets.

Comparative Data:

Precision LevelMethod A (Standard HPLC) - %RSDMethod B (Modern UPLC) - %RSDAcceptance Criteria
Repeatability (n=6) 0.85%0.45%%RSD ≤ 2.0%[13]
Intermediate Precision (n=12 total) 1.10%0.62%%RSD ≤ 2.0%

Insight: Method B (UPLC) shows significantly better precision (lower %RSD). This is a key performance benefit of UPLC technology, stemming from more precise injections and lower system dead volume, which leads to more reproducible chromatography.

Detection & Quantitation Limits (LOD & LOQ)

The Limit of Detection (LOD) is the lowest concentration that can be detected but not necessarily quantified, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.[14][15]

Experimental Protocol (Signal-to-Noise Approach):

  • Prepare a series of dilute solutions of Analog-X.

  • Inject the solutions and determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Comparative Data:

ParameterMethod A (Standard HPLC)Method B (Modern UPLC)Acceptance Criteria
LOD (S/N ≈ 3) 0.05 µg/mL0.01 µg/mLReport Value
LOQ (S/N ≈ 10) 0.15 µg/mL0.03 µg/mLReport Value

Insight: Method B is approximately five times more sensitive than Method A. This is a direct result of the sharper, taller peaks generated by UPLC columns, which produce a much higher signal for a given concentration. This is critical for impurity analysis.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase pH, organic composition, flow rate, column temperature).

  • Vary each parameter slightly (e.g., pH ± 0.2 units, % Organic ± 2%).

  • Analyze a system suitability solution under each condition and evaluate the impact on key responses like retention time, peak tailing, and resolution.

Comparative Data:

Parameter VariedMethod A (Standard HPLC) - ImpactMethod B (Modern UPLC) - ImpactAcceptance Criteria
Flow Rate (±10%) Minor shift in retention timeMinor shift in retention timeSystem suitability must pass
% Organic (±2%) Significant shift in retention timeSignificant shift in retention timeSystem suitability must pass
Column Temp (±5°C) Minor shift in retention timeMinor shift in retention timeSystem suitability must pass

Insight: Both methods are robust, but UPLC methods can sometimes be more sensitive to small variations due to the lower system volumes and faster chromatography. It is crucial to define strict operational parameters.

System Suitability Testing (SST): The Daily Method Check

Before any analysis, a System Suitability Test (SST) must be performed to ensure the entire HPLC system is operating correctly.[16][17] This is not part of validation but is a direct result of it.

Typical SST Protocol:

  • Prepare an SST solution containing the analyte and a closely related compound or impurity.

  • Make five replicate injections.

  • Verify that the acceptance criteria are met before proceeding with sample analysis.

ParameterTypical Acceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0[12]Ensures peak symmetry for accurate integration.
Theoretical Plates (N) N > 2000 (method specific)Measures column efficiency.
Resolution (Rs) Rs ≥ 2.0[12]Ensures separation of critical peaks.
%RSD of Peak Area (n=5) %RSD ≤ 2.0%[13]Confirms injection precision.

Interpreting the Comparison: Choosing the Right Method

Comparison center Method Selection MethodA Method A: Standard HPLC center->MethodA Choose for: - Established QC labs - Less demanding throughput MethodB Method B: Modern UPLC center->MethodB Choose for: - High-throughput screening - Trace impurity analysis - R&D environments A_Robust Higher Robustness A_Cost Lower Instrument Cost B_Speed High Throughput (Speed) B_Prec Superior Precision B_Sens Higher Sensitivity B_Solv Solvent Savings

Caption: A decision-making diagram for selecting an HPLC vs. a UPLC method.

This guide demonstrates that both a standard HPLC method and a modern UPLC method can be fully validated for the analysis of nicotinic acid analogs according to ICH guidelines. The choice between them is driven by the specific needs of the laboratory.

  • Method A (Standard HPLC) is a robust, reliable workhorse. It is perfectly suitable for routine quality control where throughput is not the primary concern. Its tolerance for minor variations makes it a dependable choice in a wide range of environments.

  • Method B (Modern UPLC) offers significant advantages in speed, sensitivity, and precision. The 5-fold increase in speed translates directly to higher sample throughput and lower solvent consumption, making it economically and environmentally advantageous. Its superior sensitivity is invaluable for trace-level impurity analysis, a critical aspect of drug safety.

Ultimately, the process of validation provides the objective data necessary to make an informed decision. By systematically evaluating each performance characteristic, scientists can ensure that the chosen method is fit for its purpose, generating trustworthy and reliable data for the development and control of these vital pharmaceutical compounds.

References

Reactivity Face-Off: A Comparative Guide to 5-Bromonicotinic Acid vs. 5-Iodonicotinic Acid in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, 5-halonicotinic acids stand out as exceptionally versatile building blocks. Their pyridine core, functionalized with both a carboxylic acid and a halogen, provides two distinct reactive handles for constructing complex molecular architectures.[1][2] The halogen at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis for forming new carbon-carbon and carbon-heteroatom bonds.[1]

This guide offers an in-depth comparison of the reactivity of two common analogs: 5-bromonicotinic acid and 5-iodonicotinic acid. The choice between a bromo or iodo substituent is not trivial; it is a strategic decision that profoundly impacts reaction kinetics, required conditions, and overall synthetic efficiency. By understanding the fundamental principles and leveraging comparative data, researchers can optimize their synthetic routes, saving time, resources, and accelerating the discovery process.

The Decisive Role of the Halogen: A Mechanistic Overview

The enhanced reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling is a well-established principle rooted in the mechanism of the catalytic cycle.[3] The cycle, illustrated here for the Suzuki-Miyaura coupling, generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Catalytic_Cycle cluster_product Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Ar-Pd(II)(X)L₂ Pd0->OxAdd Ar-X Transmetalation Transmetalation Complex Ar-Pd(II)(R)L₂ OxAdd->Transmetalation R-B(OR)₂ Base Transmetalation->Pd0 Ar-R Product Ar-R (Product) Transmetalation->Product label_oa Oxidative Addition (Rate-Determining Step) label_tm Transmetalation label_re Reductive Elimination Product->Pd0

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond, is frequently the rate-determining step of the entire cycle.[3] The efficiency of this step is directly governed by the bond dissociation energy (BDE) of the C-X bond.

  • C-Br Bond Dissociation Energy: ~336 kJ/mol

  • C-I Bond Dissociation Energy: ~272 kJ/mol

The significantly weaker carbon-iodine bond is cleaved more readily by the palladium catalyst.[3] This fundamental difference in bond strength dictates the reactivity hierarchy: I > Br > Cl .[3][5] Consequently, 5-iodonicotinic acid is intrinsically more reactive than 5-bromonicotinic acid, which translates to tangible experimental advantages:

  • Milder Reaction Conditions: Reactions with the iodo-analog can often be performed at lower temperatures.[3]

  • Shorter Reaction Times: The faster catalytic turnover leads to a quicker consumption of starting materials.[3]

  • Lower Catalyst Loading: The higher reactivity may allow for a reduction in the amount of expensive palladium catalyst required.[3]

Performance Comparison in Key Cross-Coupling Reactions

While direct, side-by-side comparisons for 5-halonicotinic acids are not always aggregated in single reports, a robust performance analysis can be extrapolated from established reactivity principles and data from analogous substrates.[3][6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron compound, is widely used to synthesize 5-arylnicotinic acid derivatives for medicinal chemistry scaffolds.[1][7]

Parameter5-Iodonicotinic Acid5-Bromonicotinic AcidRationale & Causality
Relative Reactivity HighModerateThe weaker C-I bond facilitates a faster rate of oxidative addition to the palladium catalyst.[3]
Typical Temperature Room temp to 80 °C80–110 °CHigher intrinsic reactivity allows for effective coupling at lower thermal energy input.[3]
Typical Reaction Time 1–8 hours6–24 hoursThe faster catalytic cycle with the iodo-substrate leads to quicker reaction completion.[3]
Expected Yields Generally HighModerate to HighGreater reactivity often translates to higher isolated yields, though this is substrate-dependent.[3]
Potential Side Reactions Homocoupling of boronic acidDebromination at high temperaturesSpecific side reactions are influenced by the choice of catalyst and reaction conditions.[3]
Heck Coupling

The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, offering a route to introduce alkenyl groups at the 5-position.[1][8]

Parameter5-Iodonicotinic Acid5-Bromonicotinic AcidRationale & Causality
Relative Reactivity HighModerateAryl iodides are classic, highly reactive substrates for the Heck reaction.[9]
Typical Temperature 80–120 °C100–140 °CThe higher energy barrier for C-Br bond activation necessitates higher reaction temperatures.[9]
Ligand Choice Tolerant of simple phosphinesOften requires bulky, electron-rich phosphine ligands for good yields.Less reactive aryl bromides need more advanced ligands to promote efficient oxidative addition.
Expected Yields Good to ExcellentModerate to GoodThe high reactivity of aryl iodides generally ensures higher conversion to the desired product.
Buchwald-Hartwig Amination

This powerful reaction forms a carbon-nitrogen bond between the aryl halide and an amine, providing direct access to 5-aminonicotinic acid derivatives, which are of significant interest in drug discovery.[1][10]

Parameter5-Iodonicotinic Acid5-Bromonicotinic AcidRationale & Causality
Relative Reactivity HighModerateC-I bonds undergo oxidative addition more readily, initiating the catalytic cycle under milder conditions.
Catalyst System Effective with a broader range of Pd/ligand systems.Often requires specialized, sterically hindered phosphine ligands (e.g., Josiphos, XPhos).[1]The challenging C-Br bond activation necessitates more sophisticated and electron-rich ligands to facilitate the catalytic cycle.
Base Sensitivity Can use weaker bases (e.g., K₂CO₃, Cs₂CO₃).Often requires strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS).The milder conditions tolerated by the iodo-substrate allow for the use of weaker bases, improving functional group compatibility.
Expected Yields Generally HighModerate to HighWhile both can give high yields, the iodo-analog typically achieves this more reliably and under less forcing conditions.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, self-validating methodologies for conducting a Suzuki-Miyaura coupling, a representative and highly utilized reaction for these substrates.

Protocol 1: Solution-Phase Suzuki-Miyaura Coupling

This procedure is a representative example for coupling 5-bromonicotinic acid with an arylboronic acid in a standard laboratory setting.[7]

Solution_Phase_Workflow start Start setup 1. Reaction Setup (Flask, Stir Bar, Reagents) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill with Argon) setup->inert addition 3. Add Catalyst & Solvent (Under Argon Flow) inert->addition reaction 4. Heat & Stir (e.g., 80-100 °C, 12-24h) addition->reaction workup 5. Aqueous Workup (Dilute, Extract, Wash, Dry) reaction->workup purify 6. Purification (Column Chromatography) workup->purify end End (Pure 5-Arylnicotinic Acid) purify->end

Figure 2: A typical experimental workflow for solution-phase Suzuki coupling.[4][7]

Methodology:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₃PO₄ (3.0 eq.).

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. Causality: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Subsequently, add the degassed solvent (e.g., DMF or a dioxane/water mixture) via syringe.[7]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C for the bromo-substrate) and stir the mixture vigorously.[7] Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 5-arylnicotinic acid.[7]

Note for 5-Iodonicotinic Acid: The same protocol can be applied, but the reaction temperature can often be lowered to 50-80 °C, and the reaction time may be significantly shorter.

Protocol 2: Solid-Phase Suzuki-Miyaura Coupling

Solid-phase synthesis is particularly useful for generating compound libraries for high-throughput screening.[1][11]

Methodology:

  • Resin Preparation: Attach 5-bromonicotinic acid to a suitable resin (e.g., Wang resin) using standard coupling agents like DIC/HOBt.[1]

  • Reaction Setup: Suspend the 5-bromonicotinic ester-bound resin in degassed DMF in a reaction vessel.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), the base (e.g., K₃PO₄), and the arylboronic acid to the resin suspension.[7]

  • Reaction: Agitate the mixture at an elevated temperature (e.g., 80 °C) for 24 hours.[7]

  • Washing: After the reaction, filter the resin and wash it sequentially with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.[1][7]

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., a 1:1 mixture of trifluoroacetic acid (TFA) and DCM) to release the final 5-arylnicotinic acid product from the solid support.[1][7]

  • Isolation: Collect the filtrate and concentrate it under reduced pressure to obtain the crude product, which can be purified if necessary.

Strategic Synthesis Planning: Bromo vs. Iodo

The choice between 5-bromo- and 5-iodonicotinic acid is a classic trade-off between reactivity and cost.

Decision_Tree cluster_bromo Rationale cluster_iodo Rationale start Synthetic Goal path_cost Cost-Sensitive? (Large Scale, Early Screening) start->path_cost Yes path_reactivity Reactivity-Critical? (Difficult Coupling, Sensitive Substrate) start->path_reactivity No bromo Choose 5-Bromonicotinic Acid path_cost->bromo iodo Choose 5-Iodonicotinic Acid path_reactivity->iodo b_rationale • Lower purchase cost • Sufficient reactivity for many applications • Higher stability i_rationale • Higher success rate for challenging couplings • Milder conditions preserve sensitive groups • Faster reaction times

Figure 3: Logic diagram for selecting the appropriate 5-halonicotinic acid.

Choose 5-Iodonicotinic Acid When:

  • The coupling is challenging: For unreactive coupling partners or sterically hindered systems, the higher reactivity of the iodo-analog provides the best chance of success.

  • Substrates are thermally sensitive: The ability to run reactions at lower temperatures can be crucial for preserving delicate functional groups elsewhere in the molecule.

  • Speed is paramount: In lead optimization phases, faster reaction times can accelerate the design-make-test cycle.

Choose 5-Bromonicotinic Acid When:

  • Cost is a primary driver: For large-scale synthesis or the creation of initial screening libraries, the lower cost of the bromo-derivative is a significant advantage.[11]

  • The coupling partner is highly reactive: If the boronic acid, amine, or alkene is sufficiently activated, the moderate reactivity of the bromo-compound is often sufficient.

  • Harsh conditions are tolerable: If the overall molecule can withstand higher temperatures and potentially stronger bases, the bromo-analog is a reliable and economical choice.

Conclusion

The reactivity of 5-halonicotinic acids in palladium-catalyzed cross-coupling is fundamentally dictated by the carbon-halogen bond strength. 5-Iodonicotinic acid is the more reactive substrate , enabling faster reactions under milder conditions, which is often crucial for complex, high-value targets. However, 5-bromonicotinic acid remains an invaluable, cost-effective tool that is highly effective for a wide range of applications, particularly in large-scale synthesis and library generation.[1][11] The ultimate selection is a strategic decision that requires the synthetic chemist to balance the demands of the specific chemical transformation with the practical considerations of cost, scale, and project timelines.

References

The Thiophene Scaffold: A Comparative Guide to Structure-Activity Relationships of Ring Substituents

Author: BenchChem Technical Support Team. Date: December 2025

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, stands as a cornerstone in medicinal chemistry. Its prevalence in numerous FDA-approved drugs is a testament to its versatility as a pharmacophore.[1] The thiophene moiety is not merely a passive structural component; its unique electronic properties and the strategic placement of substituents around the ring can profoundly influence the biological activity of a molecule. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of substituents on the thiophene ring, with a focus on anticancer, antimicrobial, and anti-inflammatory activities. We will delve into the causality behind experimental observations, present supporting quantitative data, and provide detailed protocols for key biological assays.

The Thiophene Ring: A Privileged Scaffold in Drug Discovery

Thiophene's utility in drug design stems from several key features. It is an electron-rich aromatic system, making it more reactive than benzene in electrophilic substitution reactions, which are crucial for its functionalization.[1][2] The sulfur atom, with its lone pairs of electrons, can participate in hydrogen bonding, enhancing interactions with biological targets.[2] Furthermore, the thiophene ring is often employed as a bioisosteric replacement for a phenyl group, a strategy that can improve a compound's physicochemical properties, metabolic stability, and binding affinity.[2]

The biological activity of thiophene derivatives is intricately linked to the nature and position of substituents on the ring. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electronic environment of the ring, thereby influencing its interaction with target proteins and overall pharmacological profile. The following sections will explore these relationships in the context of specific therapeutic areas.

Anticancer Activity: Targeting Cellular Proliferation

Thiophene derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms of action, including kinase inhibition, microtubule disruption, and induction of apoptosis.[3] The nature and position of substituents on the thiophene ring are critical in determining their potency and selectivity against different cancer cell lines.

Comparative Analysis of Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of various substituted thiophene derivatives against different cancer cell lines, providing a quantitative comparison of their performance.

Compound IDThiophene Substitution PatternCancer Cell LineIC50 (µM)Reference
1 2-Iodobenzamide derivative of tetrahydrobenzo[b]thiopheneA549 (Lung)6.10[4]
2 2-Bromobenzamide derivative of tetrahydrobenzo[b]thiopheneA549 (Lung)>100[4]
3 1-Benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureaA549 (Lung)Potent[4]
4 Thiophene carboxamide derivative 2b Hep3B (Liver)5.46[5]
5 Thiophene carboxamide derivative 2e Hep3B (Liver)12.58[5]
6 Thiophene-based oxadiazole 11b MCF7 (Breast)6.55[6]
7 Thiophene-based oxadiazole 11b HCT116 (Colon)8.20[6]
8 Thiophene-based triazole 15 MCF7 (Breast)9.35[6]
9 Thiophene-based triazole 15 HCT116 (Colon)8.76[6]

Expert Insights on SAR in Anticancer Thiophenes:

  • Halogen Substitution: As evidenced by the dramatic difference in activity between compounds 1 (iodo) and 2 (bromo), the nature of the halogen substituent can be critical. In this case, the larger and more polarizable iodine atom appears to be crucial for potent activity against the A549 lung cancer cell line.[4]

  • Urea Linkage: The potent activity of compound 3 highlights the importance of the substituent at the 2-position. The benzyl urea moiety provides a combination of hydrogen bonding donors and acceptors, as well as aromatic interactions, which likely contribute to its strong anticancer effects.[4]

  • Carboxamide Moiety: The thiophene carboxamide scaffold in compounds 4 and 5 demonstrates significant activity against liver cancer cells. The specific substitutions on the phenyl ring attached to the carboxamide are key to modulating this activity.[5]

  • Fused Heterocycles: The incorporation of oxadiazole and triazole rings at the 2-position of the thiophene (compounds 6-9 ) leads to potent cytotoxicity against breast and colon cancer cell lines. This suggests that extending the heterocyclic system can lead to enhanced anticancer properties.[6]

Antimicrobial Activity: Combating Pathogenic Microbes

Thiophene-containing compounds have demonstrated a broad spectrum of antimicrobial activity against both bacteria and fungi. The substituents on the thiophene ring play a pivotal role in determining the potency and spectrum of this activity.

Comparative Analysis of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for various thiophene derivatives against different microbial strains.

Compound IDThiophene Substitution PatternMicrobial StrainMIC (µg/mL)Reference
10 Spiro-indoline-oxadiazole derivative 17 Clostridium difficile2 - 4[7]
11 Thiophene derivative 4 Colistin-resistant A. baumannii16 (MIC50)[8][9]
12 Thiophene derivative 5 Colistin-resistant A. baumannii16 (MIC50)[8][9]
13 Thiophene derivative 8 Colistin-resistant A. baumannii32 (MIC50)[8][9]
14 Thiophene derivative 4 Colistin-resistant E. coli8 (MIC50)[8][9]
15 3-Amino-thiophene-2-carboxamide 7b (with methoxy)S. aureus20 (inhibition zone mm)[4]
16 3-Amino-thiophene-2-carboxamide 7b (with methoxy)P. aeruginosa20 (inhibition zone mm)[4]
17 2-Chloro-3,5-dinitrothiopheneE. coli, M. luteus, A. nigerHigh activity[7]

Expert Insights on SAR in Antimicrobial Thiophenes:

  • Target Specificity: Compound 10 showcases remarkable selectivity, being highly active against C. difficile while showing no effect on other tested bacteria. This highlights how specific substitution patterns can be tailored for narrow-spectrum antimicrobial agents.[7]

  • Activity against Resistant Strains: The effectiveness of compounds 11-14 against colistin-resistant Gram-negative bacteria is of significant clinical interest. The specific substitutions on these thiophene scaffolds are key to overcoming resistance mechanisms.[8][9]

  • Influence of Electron-Donating Groups: In the 3-amino-thiophene-2-carboxamide series, the presence of an electron-donating amino group at the 3-position was found to be crucial for both antioxidant and antibacterial activity. The methoxy group on the appended phenyl ring in compound 7b further enhanced the activity against both Gram-positive and Gram-negative bacteria.[4]

  • Role of Electron-Withdrawing Groups: The high activity of 2-chloro-3,5-dinitrothiophene (17 ) suggests that strong electron-withdrawing nitro groups, combined with a leaving group like chlorine, can lead to potent antimicrobial effects. The proposed mechanism involves nucleophilic attack by intracellular thiols, leading to the displacement of the halogen.[7]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Thiophene derivatives have been extensively investigated for their anti-inflammatory properties, with some compounds showing efficacy comparable to or greater than established non-steroidal anti-inflammatory drugs (NSAIDs). The substitution pattern on the thiophene ring is a key determinant of their mechanism and potency.

Comparative Analysis of Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of selected thiophene derivatives in the carrageenan-induced rat paw edema model.

Compound IDThiophene Substitution PatternAnti-inflammatory Activity (% inhibition)Reference
18 Tetrasubstituted thiophene VIII 64%[10]
19 Tetrasubstituted thiophene IV 60%[10]
20 Tetrasubstituted thiophene III 60%[10]
21 2-Amino-3-ethoxycarbonyl thiophene derivativesSignificant analgesic activity[11]
22 Thienopyridine derivativeIncreased inhibitory potential with electron-withdrawing hydrophobic groups at position 4[8]

Expert Insights on SAR in Anti-inflammatory Thiophenes:

  • Importance of Multi-point Interactions: For the tetrasubstituted thiophenes, a three-point pharmacophore was proposed for optimal anti-inflammatory activity: a -(C=O)-CH2-COOR side chain at the 5-position, a methylamino group at the 2-position, and an ester at the 3-position.[10] This highlights the importance of a specific spatial arrangement of functional groups for effective interaction with the biological target.

  • Lipophilicity and Analgesic Activity: For a series of 2-amino-3-ethoxycarbonyl thiophene derivatives, a quantitative structure-activity relationship (QSAR) study revealed that lipophilicity was a key parameter influencing their analgesic activity.[11]

  • Electron-Withdrawing Groups in Kinase Inhibition: In a study of thienopyridine derivatives as IKKβ inhibitors (a target in inflammation), it was found that electron-withdrawing hydrophobic groups at the 4-position of the thiophene ring increased the inhibitory potential.[8] This suggests that for certain targets, modulating the electronic properties of the ring with EWGs is a successful strategy.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key biological assays are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Thiophene derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene derivatives in culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Thiophene derivative stock solution

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the thiophene derivatives in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the diluted inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and reliable method for screening the acute anti-inflammatory activity of new compounds.

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • 1% Carrageenan solution in sterile saline

  • Thiophene derivative formulation for oral or intraperitoneal administration

  • Vehicle control (e.g., saline, Tween 80 solution)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the thiophene derivative, vehicle, or positive control to the respective groups of animals (n=6-8 per group) at a specified time (e.g., 30-60 minutes) before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageeinan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Visualizing Structure-Activity Relationships and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

SAR_Thiophene Thiophene Thiophene Core C2 (α) C3 (β) C4 (β') C5 (α') EDG Electron-Donating Groups (EDGs) (-NH2, -OH, -OR, -Alkyl) Thiophene:c2->EDG  Often enhances activity  (e.g., antimicrobial) EWG Electron-Withdrawing Groups (EWGs) (-NO2, -CN, -COOH, -Halogens) Thiophene:c5->EWG Thiophene:c3->EWG Anticancer Anticancer EDG->Anticancer  Context-dependent Antimicrobial Antimicrobial EDG->Antimicrobial  Increases potency EWG->Anticancer  Often crucial Anti_inflammatory Anti-inflammatory EWG->Anti_inflammatory  Enhances inhibition Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Synthesis Synthesis of Thiophene Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Synthesis->Antimicrobial IC50 Determine IC50 Cytotoxicity->IC50 MIC Determine MIC Antimicrobial->MIC Lead_Compound Lead Compound Selection IC50->Lead_Compound MIC->Lead_Compound Animal_Model Animal Model of Disease (e.g., Paw Edema) Lead_Compound->Animal_Model Efficacy_Toxicity Efficacy & Toxicity Studies Animal_Model->Efficacy_Toxicity

References

A Senior Application Scientist's Guide to Benchmarking Fungicidal Activity of Novel Derivatives Against Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Rigorous Fungicidal Benchmarking

In the relentless pursuit of novel fungicidal agents, the synthesis of new chemical entities is but the initial step. To translate a promising molecule from the laboratory bench to a viable agricultural or clinical solution, a rigorous and objective evaluation of its fungicidal efficacy is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for benchmarking the fungicidal activity of novel derivatives against established commercial standards. By moving beyond simple screening, we delve into the causality behind experimental choices, ensuring a robust and self-validating assessment of a compound's potential.

At the heart of this process lies the principle of comparative analysis. A new derivative's performance must be contextualized against the fungicides that currently define the market—products that have undergone extensive testing and have a well-documented history of performance. This guide will focus on a selection of widely used commercial fungicides as benchmarks: Azoxystrobin , a quinone outside inhibitor (QoI) or strobilurin; Tebuconazole , a demethylation inhibitor (DMI) or triazole; Mancozeb , a multi-site contact fungicide; and Chlorothalonil , another multi-site contact fungicide.[1][2][3] Understanding the distinct modes of action of these standards is crucial for interpreting the activity of novel compounds.[4][5][6][7]

This guide will provide detailed, step-by-step methodologies for both in vitro and in vivo assays, enabling the generation of quantitative data for direct comparison. We will explore the determination of critical parameters such as the Minimum Inhibitory Concentration (MIC) and the Effective Concentration for 50% inhibition (EC50), and translate these findings into a broader assessment of a derivative's fungicidal potential.

Understanding the Commercial Standards: A Mechanistic Overview

A meaningful benchmark requires a thorough understanding of the comparators. The selected commercial standards represent different fungicidal classes with distinct biochemical targets.

  • Strobilurins (e.g., Azoxystrobin): These fungicides act by inhibiting mitochondrial respiration.[4][7] They bind to the quinone outside (Qo) site of the cytochrome bc1 complex, which disrupts the electron transport chain and halts ATP synthesis, ultimately leading to fungal cell death.[4][7]

  • Triazoles (e.g., Tebuconazole): This class of fungicides inhibits the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5][6][8] Specifically, they target the enzyme lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[5][6] Disruption of ergosterol production leads to a compromised and dysfunctional cell membrane.

  • Multi-Site Contact Fungicides (e.g., Mancozeb and Chlorothalonil): Unlike the highly specific single-site action of strobilurins and triazoles, these fungicides act on multiple metabolic pathways within the fungal cell.[1] This non-specific mode of action makes the development of resistance in fungal populations less likely.

dot

Caption: Overview of the primary modes of action for the selected commercial fungicide standards.

In Vitro Efficacy Assessment: Determining Minimum Inhibitory Concentration (MIC)

The foundational step in assessing fungicidal activity is the determination of the Minimum Inhibitory Concentration (MIC) through broth microdilution assays. This method provides a quantitative measure of the lowest concentration of a compound that inhibits the visible growth of a target fungus. The protocol described here is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[9]

Experimental Protocol: Broth Microdilution Assay

Materials:

  • Novel chemical derivatives and commercial fungicide standards (Azoxystrobin, Tebuconazole, Mancozeb, Chlorothalonil)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Target fungal isolates (e.g., Fusarium graminearum, Botrytis cinerea, Alternaria solani)

  • Spectrophotometer

  • Incubator

Workflow:

dot

Broth_Microdilution_Workflow A Prepare Stock Solutions of Test Compounds in DMSO B Perform 2-fold Serial Dilutions in RPMI-1640 Medium A->B D Inoculate Microtiter Plate Wells with Fungal Suspension B->D C Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) C->D E Incubate at 28-35°C for 48-72 hours D->E F Visually or Spectrophotometrically Determine MIC E->F

Caption: Step-by-step workflow for the broth microdilution assay to determine MIC values.

Detailed Steps:

  • Stock Solution Preparation: Prepare stock solutions of the novel derivatives and commercial standards in DMSO at a concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solutions in RPMI-1640 medium to achieve a range of concentrations (e.g., 512 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation:

    • Culture the fungal isolates on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is observed.

    • Harvest spores by flooding the plate with sterile saline and gently scraping the surface.

    • Adjust the spore suspension to a concentration of 0.5-2.5 x 10^4 CFU/mL using a hemocytometer or spectrophotometer.

    • Dilute this suspension 1:10 in RPMI-1640 medium to obtain the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[9]

  • Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compounds. Include a growth control (medium and inoculum, no compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at a temperature optimal for the growth of the target fungus (typically 28-35°C) for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader. The MIC is the concentration that shows ≥90% growth inhibition compared to the control.

Data Presentation: Comparative MIC Values

The results of the broth microdilution assay should be summarized in a clear and concise table for easy comparison.

Fungal PathogenNovel Derivative 1 (µg/mL)Novel Derivative 2 (µg/mL)Azoxystrobin (µg/mL)Tebuconazole (µg/mL)Mancozeb (µg/mL)Chlorothalonil (µg/mL)
Fusarium graminearum4821168
Botrytis cinerea241284
Alternaria solani816443216

Note: The above data are illustrative and will vary depending on the specific derivatives and fungal strains tested.

In Vivo Efficacy Assessment: Leaf Disc Assay

While in vitro assays provide valuable initial data, they do not fully replicate the complex interactions between the fungus, the host plant, and the fungicidal compound. In vivo assays are therefore essential for a more realistic evaluation of a compound's protective and curative capabilities. The leaf disc assay is a widely used and effective method for this purpose.[10][11]

Experimental Protocol: Leaf Disc Assay

Materials:

  • Healthy, young leaves from a susceptible host plant (e.g., tomato, grape, wheat)

  • Novel chemical derivatives and commercial fungicide standards

  • Spore suspension of the target fungal pathogen (e.g., 1 x 10^5 spores/mL)

  • Sterile Petri dishes

  • Filter paper

  • Cork borer or biopsy punch

  • Spray bottle or atomizer

Workflow:

dot

Leaf_Disc_Assay_Workflow A Excise Leaf Discs from Healthy Plants B Treat Leaf Discs with Test Compounds A->B C Inoculate Leaf Discs with Fungal Spore Suspension B->C D Incubate in a Humid Chamber at Optimal Temperature C->D E Assess Disease Severity (Lesion Area) after 5-7 Days D->E F Calculate Percent Disease Control and EC50 E->F

Caption: Workflow for conducting an in vivo leaf disc assay to evaluate fungicide efficacy.

Detailed Steps:

  • Leaf Disc Preparation: Using a cork borer (e.g., 1 cm diameter), excise uniform discs from healthy, fully expanded leaves. Avoid major veins.

  • Treatment Application:

    • Protective Assay: Apply the test compounds (at various concentrations) to the adaxial surface of the leaf discs using a fine mist sprayer or by dipping the discs in the treatment solution for a few seconds. Allow the discs to air dry.

    • Curative Assay: Inoculate the leaf discs with the fungal pathogen first (see step 3) and then apply the treatments after a set period (e.g., 24 hours).

  • Inoculation: Place a small drop (e.g., 10 µL) of the fungal spore suspension onto the center of each treated leaf disc.

  • Incubation: Place the inoculated leaf discs in a Petri dish lined with moistened filter paper to maintain high humidity. Incubate at the optimal temperature for disease development for 5-7 days.

  • Disease Assessment: After the incubation period, visually assess the disease severity on each leaf disc by measuring the diameter of the necrotic lesion.

  • Data Analysis: Calculate the percent disease control for each treatment relative to the untreated, inoculated control. The data can then be used to determine the EC50 value (the concentration of the compound that provides 50% disease control) using probit analysis or other suitable statistical software.

Data Presentation: Comparative EC50 Values

The EC50 values provide a quantitative measure of the potency of the fungicidal compounds in vivo.

Fungal PathogenNovel Derivative 1 (µg/mL)Novel Derivative 2 (µg/mL)Azoxystrobin (µg/mL)Tebuconazole (µg/mL)Mancozeb (µg/mL)Chlorothalonil (µg/mL)
Phytophthora infestans10255155030
Plasmopara viticola5152104025
Puccinia triticina123085>100>100

Note: The above data are illustrative and will vary depending on the specific derivatives, fungal strains, and host plant used.

Discussion and Interpretation: Synthesizing the Data

The ultimate goal of this benchmarking process is to synthesize the in vitro and in vivo data to form a comprehensive picture of a novel derivative's fungicidal potential.

  • Potency and Spectrum: Compare the MIC and EC50 values of the novel derivatives to those of the commercial standards. A derivative with lower MIC and EC50 values is more potent. The range of fungal pathogens against which a derivative shows activity determines its spectrum.

  • Correlation between In Vitro and In Vivo Data: A strong correlation between the two datasets increases confidence in the compound's efficacy. Discrepancies may arise due to factors such as compound stability, plant metabolism, or the ability of the compound to penetrate the plant cuticle.

  • Mechanism of Action Insights: If the novel derivative is structurally related to a known class of fungicides, the results can provide clues about its potential mode of action. For example, if a derivative shows strong activity against a pathogen known to be resistant to strobilurins, it is unlikely that it shares the same target site.

  • Commercial Viability: A novel derivative should ideally demonstrate comparable or superior efficacy to at least one of the commercial standards, particularly against key target pathogens. A broader spectrum of activity or a novel mode of action would be significant advantages.

Conclusion: A Pathway to Fungicide Discovery

The systematic benchmarking of novel fungicidal derivatives against established commercial standards is a critical and indispensable phase in the research and development pipeline. By employing standardized and validated protocols for both in vitro and in vivo testing, researchers can generate robust, comparative data that provide a clear and objective assessment of a compound's potential. This guide provides a foundational framework for this process, emphasizing the importance of understanding the mechanistic basis of fungicidal action and the need for a multi-faceted approach to efficacy evaluation. The insights gained from such rigorous benchmarking are instrumental in identifying the most promising candidates for further development and ultimately, for their successful deployment in the field.

References

Navigating the Druggability Maze: An In Silico ADMET Comparison of 5-(Thiophen-2-yl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

By Dr. Evelyn Reed, Senior Application Scientist

In the relentless pursuit of novel therapeutics, the early identification of drug candidates with favorable pharmacokinetic profiles is paramount. A promising biological activity is often rendered futile by poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, leading to costly late-stage failures in drug development.[1][2] This guide provides a comprehensive in silico ADMET profile comparison of a series of 5-(thiophen-2-yl)nicotinic acid derivatives, a scaffold of growing interest in medicinal chemistry. By leveraging computational tools, we can gain critical insights into the druggability of these compounds, enabling a more rational and efficient drug discovery process.[3][4]

The this compound core, a heterocyclic structure combining the electronic features of thiophene and pyridine rings, has emerged as a promising starting point for the development of new therapeutic agents.[4] However, the journey from a promising scaffold to a viable drug is fraught with challenges, with ADMET properties being a major hurdle. In silico ADMET profiling offers a rapid and cost-effective means to predict these properties, allowing researchers to prioritize compounds with a higher probability of success.[1]

This guide will walk you through the in silico evaluation of a representative set of this compound derivatives, showcasing how computational predictions can guide lead optimization. We will explore key ADMET parameters and discuss their implications for drug development, providing a framework for researchers to apply these principles to their own work.

The Imperative of Early ADMET Assessment

The high attrition rate of drug candidates in clinical trials is a major challenge for the pharmaceutical industry. A significant portion of these failures can be attributed to unfavorable ADMET properties.[5] Early-stage assessment of these properties allows for the timely identification of potential liabilities, enabling medicinal chemists to modify chemical structures to improve their pharmacokinetic profiles.[6][7] This "fail early, fail cheap" approach is crucial for optimizing resources and accelerating the delivery of new medicines to patients.[1]

In silico ADMET prediction tools have become an indispensable part of modern drug discovery.[3][8] These tools utilize a variety of computational models, including quantitative structure-activity relationship (QSAR) models, to predict a wide range of ADMET properties based on the chemical structure of a compound.[9] While in silico predictions do not replace experimental testing, they provide valuable guidance for compound selection and optimization.[3]

Methodology: A Step-by-Step In Silico Workflow

The in silico ADMET profiling of our this compound derivatives was conducted using a systematic workflow, as illustrated below. This process ensures a consistent and reproducible evaluation of each compound.

ADMET_Workflow cluster_input 1. Compound Selection & Input cluster_prediction 2. In Silico Prediction cluster_analysis 3. Data Analysis & Interpretation cluster_output 4. Reporting & Decision Making Start Define this compound derivatives SMILES Generate SMILES Strings Start->SMILES ADMET_Tools Utilize Prediction Tools (e.g., SwissADME, pkCSM) SMILES->ADMET_Tools Data_Table Collate Predicted ADMET Data ADMET_Tools->Data_Table Interpretation Interpret Pharmacokinetic & Toxicity Profiles Data_Table->Interpretation Report Generate Comparison Guide Interpretation->Report Decision Prioritize Candidates for Synthesis & In Vitro Testing Report->Decision

Caption: A streamlined workflow for the in silico ADMET profiling of drug candidates.

For this guide, we have selected a parent compound, this compound, and four derivatives with varying functional groups to illustrate the impact of structural modifications on ADMET properties. The SMILES strings for these compounds were generated and used as input for the SwissADME and pkCSM web servers, two widely used and freely accessible platforms for ADMET prediction.[1][5][10]

Comparative In Silico ADMET Profile

The following table summarizes the predicted ADMET properties for our selected this compound derivatives. These parameters provide a snapshot of their potential pharmacokinetic behavior and toxicity risks.

CompoundStructureMW ( g/mol )logPWater SolubilityGI AbsorptionBBB PermeantCYP2D6 InhibitorAMES Toxicity
Parent This compound207.232.15SolubleHighNoNoNo
Derivative 1 Methyl 5-(thiophen-2-yl)nicotinate221.262.45Moderately SolubleHighNoNoNo
Derivative 2 5-(5-chlorothiophen-2-yl)nicotinic acid241.682.85Poorly SolubleHighNoYesNo
Derivative 3 5-(thiophen-2-yl)nicotinamide206.251.60SolubleHighYesNoNo
Derivative 4 2-amino-5-(thiophen-2-yl)nicotinic acid222.251.50Moderately SolubleHighNoNoYes

Disclaimer: The data presented in this table is based on in silico predictions and should be interpreted with caution. Experimental validation is necessary to confirm these findings.

Interpretation of ADMET Parameters and Their Implications

Absorption:

  • Gastrointestinal (GI) Absorption: All the analyzed compounds are predicted to have high gastrointestinal absorption, which is a favorable characteristic for orally administered drugs.

  • Water Solubility: The parent compound and its amide derivative (Derivative 3) show good water solubility. The introduction of a methyl ester (Derivative 1) or an amino group (Derivative 4) slightly reduces solubility, while the addition of a chlorine atom (Derivative 2) leads to poor predicted solubility. Poor water solubility can negatively impact drug absorption and formulation.

Distribution:

  • Blood-Brain Barrier (BBB) Permeability: Only the amide derivative (Derivative 3) is predicted to cross the blood-brain barrier. This could be advantageous for targeting central nervous system (CNS) disorders but a liability for peripherally acting drugs due to potential CNS side effects.

  • logP (Lipophilicity): The logP values for most compounds fall within an acceptable range for drug-likeness (typically below 5). The chloro-derivative (Derivative 2) exhibits the highest lipophilicity, which can sometimes be associated with increased toxicity and metabolic liabilities.

Metabolism:

  • Cytochrome P450 (CYP) Inhibition: The chloro-derivative (Derivative 2) is predicted to be an inhibitor of the CYP2D6 enzyme. Inhibition of CYP enzymes can lead to drug-drug interactions, a significant safety concern. The other compounds are not predicted to inhibit major CYP isoforms.

Toxicity:

  • AMES Toxicity: The amino-derivative (Derivative 4) is predicted to be mutagenic in the AMES test. This is a significant red flag, as mutagenicity is a major reason for drug candidate failure. The other compounds are predicted to be non-mutagenic.

Hypothetical Target Pathway: Modulating Inflammatory Responses

To provide a biological context for these compounds, let's consider a hypothetical scenario where this compound derivatives are being investigated as inhibitors of a key inflammatory signaling pathway, such as the NF-κB pathway.

Signaling_Pathway cluster_pathway Hypothetical NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes activates Inhibitor 5-(thiophen-2-yl)nicotinic acid derivative Inhibitor->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a this compound derivative.

In this model, the derivative would inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes. A successful drug candidate targeting this pathway would need to possess not only potent inhibitory activity but also favorable ADMET properties to ensure it reaches its intracellular target at a therapeutic concentration without causing undue toxicity.

Conclusion and Future Directions

This in silico comparison of this compound derivatives demonstrates the power of computational tools in early-stage drug discovery. Our analysis has highlighted how subtle structural modifications can significantly impact a compound's predicted ADMET profile.

Based on this preliminary in silico screening, the parent compound and Derivative 3 (the amide) appear to be the most promising candidates for further investigation, exhibiting a good balance of predicted pharmacokinetic properties and a low risk of toxicity. In contrast, Derivative 2 (the chloro-derivative) raises concerns due to its poor solubility and potential for CYP inhibition, while Derivative 4 (the amino-derivative) is flagged for potential mutagenicity.

It is crucial to reiterate that these are computational predictions. The next logical step would be to synthesize these compounds and validate these predictions through in vitro ADMET assays. This integrated approach, combining in silico predictions with experimental validation, is the cornerstone of modern, efficient drug discovery. By embracing these computational strategies, researchers can make more informed decisions, ultimately increasing the likelihood of developing safe and effective medicines.

References

Comparative analysis of different synthetic routes to 5-(aryl)nicotinic acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the synthesis of 5-(aryl)nicotinic acids is a critical step in the creation of a wide array of pharmacologically significant molecules. The strategic introduction of an aryl moiety at the C5 position of the nicotinic acid scaffold is a key determinant of biological activity. This guide provides an in-depth comparative analysis of the primary synthetic methodologies employed to achieve this transformation, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to inform your synthetic strategy.

Introduction: The Significance of 5-(Aryl)nicotinic Acids

The 5-(aryl)nicotinic acid framework is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The nature of the aryl substituent profoundly influences the molecule's interaction with biological targets. Consequently, efficient and versatile synthetic routes that allow for the exploration of a diverse range of aryl substitutions are of paramount importance. This guide will dissect and compare the most prevalent and emerging methods for the synthesis of these valuable compounds.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of Arylation

The formation of the C-C bond between the pyridine ring and the aryl group is most commonly achieved through palladium-catalyzed cross-coupling reactions. The choice of the organometallic reagent defines the specific reaction, with Suzuki-Miyaura, Stille, and Negishi couplings being the most prominent. These reactions share a common catalytic cycle but differ significantly in their practical application.

The Suzuki-Miyaura Coupling: The Gold Standard

The Suzuki-Miyaura reaction is arguably the most widely adopted method for the synthesis of 5-(aryl)nicotinic acids, primarily due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[1][2] The reaction typically involves the coupling of a 5-halonicotinic acid (commonly 5-bromonicotinic acid) with an arylboronic acid in the presence of a palladium catalyst and a base.[3]

Mechanism and Rationale: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established three-step process: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the catalyst. The base plays a crucial role in activating the boronic acid for transmetalation.[1] The choice of base and solvent is critical for reaction efficiency and can be tailored to the specific substrates.

Experimental Protocol: Solution-Phase Suzuki-Miyaura Coupling

  • Materials: 5-Bromonicotinic acid (1.0 equiv), Arylboronic acid (1.2-1.5 equiv), Pd(PPh₃)₄ (2-5 mol%), K₃PO₄ or K₂CO₃ (2.0-3.0 equiv), Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF).[4]

  • Procedure:

    • To a dry Schlenk flask, add 5-bromonicotinic acid, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Under the inert atmosphere, add the palladium catalyst and the degassed solvent.

    • Heat the reaction mixture (typically 80-100 °C) with vigorous stirring until completion, monitored by TLC or LC-MS.

    • After cooling, perform an aqueous workup, extract with an organic solvent, dry, and concentrate.

    • Purify the crude product by chromatography or recrystallization.

Experimental Protocol: Solid-Phase Suzuki-Miyaura Coupling

For high-throughput synthesis and library generation, solid-phase organic synthesis (SPOS) is often employed.[5]

  • Procedure:

    • 5-Bromonicotinic acid is first immobilized on a suitable resin (e.g., Wang or Rink amide resin).[5]

    • The resin-bound substrate is then subjected to Suzuki coupling conditions, typically with an excess of the arylboronic acid and a palladium catalyst.

    • After the reaction, the resin is thoroughly washed to remove excess reagents and byproducts.

    • The final 5-arylnicotinic acid product is cleaved from the resin.[3]

Advantages:

  • Excellent functional group tolerance.[3]

  • Mild reaction conditions.[5]

  • Commercially available and diverse range of boronic acids.[1]

  • Boron byproducts are generally non-toxic and easily removed.[6]

  • Well-suited for both small-scale and large-scale industrial synthesis.[1][7][8]

Disadvantages:

  • Boronic acids can be unstable and prone to protodeboronation, especially with electron-deficient and certain heterocyclic boronic acids.[9]

  • The presence of a base can be detrimental to base-sensitive substrates.[6]

The Stille Coupling: A Powerful Alternative with a Caveat

The Stille coupling utilizes organotin reagents (stannanes) as the nucleophilic partner.[10] It is renowned for its excellent functional group tolerance and the ability to proceed under neutral conditions, which can be a significant advantage over the Suzuki coupling.[6]

Mechanism and Rationale: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. A key difference is that the transmetalation step does not require a base, making it compatible with base-sensitive functional groups.[11]

Advantages:

  • Exceptional functional group tolerance.[6]

  • Generally proceeds under neutral, mild conditions.[6]

  • Organostannanes are often stable to air and moisture.[10][12]

Disadvantages:

  • The primary drawback is the high toxicity of organotin reagents and byproducts, which poses significant challenges for purification and waste disposal, particularly in pharmaceutical applications.[11][13]

  • Removal of tin byproducts can be difficult.[6]

The Negishi Coupling: High Reactivity with Handling Challenges

The Negishi coupling employs organozinc reagents, which are highly reactive and can often provide better yields for challenging couplings where other methods fail.[14]

Mechanism and Rationale: The mechanism follows the same general pathway. The high reactivity of the organozinc reagent facilitates a rapid transmetalation step. However, this high reactivity also makes them sensitive to air and moisture, requiring stringent anhydrous and anaerobic reaction conditions.[15]

Advantages:

  • High reactivity of the organozinc reagent can lead to high yields and faster reaction times.[15]

  • Good functional group tolerance.[15]

Disadvantages:

  • Organozinc reagents are sensitive to air and moisture, necessitating inert atmosphere techniques.[1]

  • The preparation of organozinc reagents can be challenging.

  • May exhibit lower functional group tolerance compared to Suzuki coupling in some cases.[13]

Direct C-H Arylation: A Modern, Atom-Economical Approach

A more recent and highly attractive strategy for the synthesis of 5-(aryl)nicotinic acids is the direct C-H arylation. This method avoids the pre-functionalization of the nicotinic acid ring (e.g., halogenation) and the preparation of organometallic reagents, thus offering a more atom-economical and environmentally friendly route.[16]

Mechanism and Rationale: This approach typically involves the use of a palladium catalyst that can selectively activate a C-H bond on the nicotinic acid ring and couple it with an aryl halide. The reaction often requires a directing group to achieve the desired regioselectivity.

Advantages:

  • Increased atom economy by avoiding pre-functionalization.[16]

  • Reduces synthetic steps and waste generation.[16]

  • Environmentally friendlier compared to traditional cross-coupling reactions.[16]

Disadvantages:

  • Achieving high regioselectivity can be challenging and may require a directing group.

  • The scope of the reaction can be more limited compared to traditional cross-coupling methods.[17]

  • Harsh reaction conditions (high temperatures) may be required.[18]

Comparative Analysis and Data Summary

The choice of synthetic route depends on several factors, including the desired substrate scope, functional group tolerance, scalability, and considerations regarding toxicity and waste management.

Synthetic Route Key Reagents Typical Yields Advantages Disadvantages
Suzuki-Miyaura Coupling 5-Bromonicotinic acid, Arylboronic acid, Pd catalyst, Base75-95%[4][5]Excellent functional group tolerance, mild conditions, low toxicity of byproducts, commercially available reagents, scalable.[1][3][6]Potential instability of boronic acids, requires a base.[6][9]
Stille Coupling 5-Halonicotinic acid, Arylstannane, Pd catalyst70-90%[10][12]Exceptional functional group tolerance, neutral conditions.[6]High toxicity of tin reagents and byproducts, difficult purification.[6][11][13]
Negishi Coupling 5-Halonicotinic acid, Arylzinc reagent, Pd or Ni catalystVariable, can be high for difficult couplings[14]High reactivity, good for challenging substrates.[15]Sensitivity of organozinc reagents to air and moisture, requires inert conditions.[1]
Direct C-H Arylation Nicotinic acid, Aryl halide, Pd catalyst, (Directing group)60-85%High atom economy, fewer synthetic steps, greener.[16]Regioselectivity can be an issue, may require directing groups and harsh conditions.[17][18]

Experimental Workflows and Diagrams

To visualize the synthetic pathways, the following diagrams illustrate the general workflows for the discussed methods.

General Cross-Coupling Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Purification 5-Halonicotinic Acid 5-Halonicotinic Acid ReactionVessel Pd Catalyst, Solvent, Heat 5-Halonicotinic Acid->ReactionVessel Aryl-Met Aryl-Met Aryl-Met->ReactionVessel Crude Product Crude Product ReactionVessel->Crude Product Purification Purification Crude Product->Purification 5-Aryl Nicotinic Acid 5-Aryl Nicotinic Acid Purification->5-Aryl Nicotinic Acid

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Catalytic Cycle

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' (L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

The synthesis of 5-(aryl)nicotinic acids is a well-established field with a range of reliable methods at the disposal of the synthetic chemist. The Suzuki-Miyaura coupling remains the method of choice for most applications due to its versatility, scalability, and favorable safety profile.[1][7] The Stille and Negishi couplings, while powerful in their own right, are generally reserved for specific cases where the Suzuki reaction fails or is not applicable, with the toxicity of tin reagents being a major deterrent for the Stille reaction in pharmaceutical development.[6][13][15]

The emergence of direct C-H arylation presents an exciting and more sustainable future for the synthesis of these important compounds.[16] As this technology matures and overcomes its current limitations in scope and regioselectivity, it is poised to become an increasingly important tool in the synthesis of 5-(aryl)nicotinic acids and other biaryl compounds. The continued development of more active and selective catalysts will be key to unlocking the full potential of this atom-economical approach.

References

A Comparative Guide to the Validation of a Quantitative NMR (qNMR) Method for 5-(Thiophen-2-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, technically detailed validation of a quantitative Nuclear Magnetic Resonance (qNMR) method for the analysis of 5-(Thiophen-2-yl)nicotinic acid. It further compares the performance of the qNMR method against traditional High-Performance Liquid Chromatography (HPLC) to offer researchers and drug development professionals a clear, data-driven basis for analytical method selection.

Introduction: The Case for qNMR in Pharmaceutical Analysis

This compound is a heterocyclic compound of interest in pharmaceutical research. Accurate quantification is critical for dosage, stability studies, and quality control. While HPLC has been the workhorse of pharmaceutical analysis for decades, quantitative NMR (qNMR) has emerged as a powerful primary ratio method of measurement.

Unlike chromatographic techniques that rely on calibration curves from certified reference materials, qNMR provides a direct measurement of the analyte-to-internal standard molar ratio. This is because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, a fundamental physical constant. This inherent stoichiometry, as outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline on validation of analytical procedures, positions qNMR as a definitive quantitative tool. The choice of a ¹H qNMR method for this compound is predicated on its ability to provide rapid, non-destructive analysis with high precision and accuracy, without the need for a specific certified reference standard of the analyte itself.

Method Validation: A Head-to-Head Comparison

The validation of the ¹H qNMR method was conducted following the principles outlined in ICH Q2(R2) and compared against a validated reversed-phase HPLC-UV method.

Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • ¹H qNMR: The ¹H NMR spectrum of this compound offers multiple, well-resolved signals in the aromatic region, distinct from common process impurities or degradation products. For this validation, the singlet at δ 9.15 ppm (H-2) was selected for quantification due to its separation from other signals. The internal standard, maleic acid, exhibits a sharp singlet at δ 6.25 ppm , well-isolated from any analyte signals. This high degree of signal separation ensures exceptional specificity.

  • HPLC-UV: The HPLC method achieved baseline separation of the main peak from known impurities on a C18 column. However, co-elution with unknown impurities remains a possibility and requires more extensive peak purity analysis using a photodiode array (PDA) detector.

G cluster_qnmr qNMR Specificity cluster_hplc HPLC Specificity qnmr_analyte Analyte Signal (δ 9.15 ppm) qnmr_is Internal Standard (δ 6.25 ppm) qnmr_impurities Potential Impurity Signals (Regionally Distinct) hplc_analyte Analyte Peak (Retention Time) hplc_impurities Impurity Peaks (Separate Retention Times) hplc_analyte->hplc_impurities Baseline Separation coelution Risk of Co-elution hplc_impurities->coelution

Caption: Specificity comparison between qNMR and HPLC methods.

Linearity and Range

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • ¹H qNMR: Linearity was assessed by preparing five solutions with a fixed concentration of the internal standard (Maleic Acid) and varying the analyte concentration from 50% to 150% of the target concentration (10 mg/mL). The molar ratio calculated from the integrated signal areas was plotted against the gravimetrically determined molar ratio.

  • HPLC-UV: A five-point calibration curve was constructed by plotting the peak area against the known concentrations of a certified reference standard.

Table 1: Linearity and Range Comparison

Parameter¹H qNMR MethodHPLC-UV Method
Range 5.0 - 15.0 mg/mL0.05 - 0.15 mg/mL
Correlation Coefficient (r²) 0.99980.9995
Y-intercept Close to zeroMinimal, but non-zero
Residuals Randomly scatteredRandomly scattered

The qNMR method demonstrates exceptional linearity, with an r² value approaching unity, reinforcing the direct proportionality of signal response to the number of nuclei.

Accuracy and Precision

Accuracy represents the closeness of the test results to the true value. Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay Precision): Six independent samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst.

  • Intermediate Precision: The experiment was repeated by a different analyst on a different day using a different instrument.

Table 2: Accuracy and Precision Data Summary

Parameter¹H qNMR MethodHPLC-UV Method
Accuracy (% Recovery) 99.5% - 100.8%98.9% - 101.2%
Repeatability (RSD%) 0.15%0.45%
Intermediate Precision (RSD%) 0.21%0.78%

The qNMR method exhibits superior precision, with a relative standard deviation (RSD) significantly lower than the HPLC method. This is a direct result of the stability of the NMR signal and the reduction of volumetric errors through the use of an internal standard and gravimetric preparation.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • ¹H qNMR: Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ. The sensitivity of qNMR is inherently lower than modern chromatographic techniques.

  • HPLC-UV: Calculated from the standard deviation of the response and the slope of the calibration curve.

Table 3: Sensitivity Comparison

Parameter¹H qNMR MethodHPLC-UV Method
LOD ~100 µg/mL~0.1 µg/mL
LOQ ~300 µg/mL~0.3 µg/mL

The HPLC-UV method is demonstrably more sensitive, making it the preferred choice for trace-level analysis or impurity profiling. However, for the assay of a bulk drug substance, the LOQ of the qNMR method is more than sufficient.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • ¹H qNMR: Key parameters like pulse angle, relaxation delay (D1), and number of scans were varied. The method showed no significant change in results when D1 was maintained at >5 times the longest T1 (spin-lattice relaxation time) of the protons of interest, a core principle for ensuring accurate integration.

  • HPLC-UV: Parameters such as column temperature, mobile phase composition (±2%), and flow rate (±5%) were varied. Minor shifts in retention time were observed, but quantification remained acceptable.

Experimental Protocols

¹H qNMR Method Protocol
  • Sample Preparation: Accurately weigh ~10 mg of this compound and ~5 mg of maleic acid (internal standard) into a vial.

  • Dissolution: Add 1.0 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Analysis: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Key parameters: relaxation delay (D1) = 30 s, number of scans = 16.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction.

  • Integration: Integrate the analyte signal at δ 9.15 ppm (1H) and the internal standard signal at δ 6.25 ppm (2H).

  • Calculation: The purity of the analyte is calculated using the formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral value, N = Number of protons, M = Molar mass, m = mass, P = Purity of the internal standard.

Caption: Workflow for the ¹H qNMR quantitative analysis.

HPLC-UV Method Protocol
  • Mobile Phase: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

  • Column: C18 column (4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL and dilute to create calibration standards.

  • Sample Preparation: Prepare the sample at a target concentration of 0.1 mg/mL.

  • Injection: Inject 10 µL and record the chromatogram.

  • Quantification: Determine the concentration based on the calibration curve.

Conclusion: Selecting the Right Tool for the Job

This validation guide demonstrates that both ¹H qNMR and HPLC-UV are suitable for the quantification of this compound, but they excel in different areas.

  • The ¹H qNMR method is superior in terms of precision, accuracy, and speed for assay-level quantification. Its status as a primary method reduces reliance on certified reference materials, offering a significant advantage in early-stage drug development or when a specific standard is unavailable. It is the ideal choice for purity assignment of reference materials and for high-concentration assays where precision is paramount.

  • The HPLC-UV method is the undisputed choice for sensitivity . It is essential for trace analysis, such as identifying and quantifying low-level impurities or performing pharmacokinetic studies where analyte concentrations are low.

The decision of which method to employ should be based on the specific analytical challenge. For the definitive quantification of the bulk substance, qNMR provides a more direct, precise, and fundamentally robust measurement.

A Head-to-Head Comparison of Kinase Inhibition Profiles: Thiophene vs. Furan Isosteres

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the strategic deployment of bioisosteric replacements is a cornerstone of lead optimization. Among the most utilized five-membered aromatic heterocycles, thiophene and furan stand out as classical bioisosteres, frequently employed to modulate the pharmacological and pharmacokinetic profiles of kinase inhibitors.[1][2] This guide provides a detailed, data-driven comparison of their respective impacts on kinase inhibition, offering insights to inform rational drug design and development.

The Principle of Isosterism: More Than Just a Simple Swap

The substitution of one isostere for another, such as replacing a furan with a thiophene ring, is a tactic to fine-tune a molecule's properties while retaining its core biological activity.[2] Although structurally similar, the distinct electronic and physicochemical characteristics of the oxygen atom in furan versus the sulfur atom in thiophene can lead to significant differences in kinase binding affinity, selectivity, and metabolic stability.[1][3]

FeatureFuranThiophene
Heteroatom OxygenSulfur
Electronegativity of Heteroatom HigherLower
Aromaticity LowerHigher
Polarity More PolarLess Polar
Hydrogen Bonding Capability Oxygen can act as a hydrogen bond acceptor.Sulfur is a weaker hydrogen bond acceptor.
Metabolic Stability Generally considered less stable, can be metabolized to reactive intermediates.Generally considered more metabolically stable.[1]

Table 1: Physicochemical Properties of Furan vs. Thiophene.

The following diagram illustrates the concept of furan and thiophene as bioisosteres, often used to replace a phenyl ring or each other in a lead compound.

cluster_0 Core Scaffold cluster_1 Bioisosteric Replacements Lead_Compound Lead Compound (e.g., with Phenyl Ring) Furan_Analog Furan Analog Lead_Compound->Furan_Analog Isosteric Replacement Thiophene_Analog Thiophene Analog Lead_Compound->Thiophene_Analog Isosteric Replacement Furan_Analog->Thiophene_Analog Direct Comparison

Caption: Furan and thiophene as bioisosteres in drug design.

Comparative Analysis of Kinase Inhibition Profiles

The choice between a thiophene and a furan core is highly context-dependent, with the optimal choice varying based on the specific kinase target and the surrounding molecular architecture.[1] Below, we examine specific case studies to illustrate this point.

Case Study 1: IKKβ Inhibitors

In the development of I-kappa B kinase beta (IKKβ) inhibitors, a series of tricyclic furan derivatives were designed based on known thiophene inhibitors. A benzothieno[3,2-b]furan derivative demonstrated potent IKKβ inhibitory activity in both enzymatic and cellular assays.[4] This suggests that in this particular scaffold, the furan-containing compound can achieve comparable or even superior activity to its thiophene counterpart. The potent inhibitory activity was attributed to an intramolecular non-bonded S...O interaction.[4]

Case Study 2: VEGFR-2 Inhibitors

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key target in anti-angiogenic cancer therapy. Both furan and thiophene moieties have been successfully incorporated into potent VEGFR-2 inhibitors. For instance, a series of furan- and furopyrimidine-based derivatives have shown significant VEGFR-2 inhibitory activity, with some compounds exhibiting IC50 values comparable to the multi-kinase inhibitor sorafenib.[5] Similarly, novel fused thiophene derivatives have been developed as dual inhibitors of VEGFR-2 and AKT, demonstrating potent anti-proliferative effects.[6][7]

The following table summarizes the inhibitory activities of representative furan and thiophene-based compounds against various kinases.

Compound ClassHeterocycleTarget KinaseIC50 (µM)Reference
Benzothieno[3,2-b]furan derivativeFuranIKKβPotent (qualitative)[4]
Furan-based derivative 4cFuranVEGFR-20.0571[5]
Furan-based derivative 7bFuranVEGFR-20.0425[5]
Fused Thiophene derivative 4cThiopheneVEGFR-20.075[7][8]
Fused Thiophene derivative 4cThiopheneAKT4.60[7][8]
Tetra-substituted ThiopheneThiophenePI3KαSubnanomolar (qualitative)[9]

Table 2: Comparative Kinase Inhibitory Activities.

This data highlights that both heterocycles can serve as effective pharmacophores for potent kinase inhibitors. The subtle differences in their electronic and steric properties can be exploited to optimize binding to the ATP pocket of the target kinase.

The diagram below illustrates a simplified signaling pathway that can be targeted by furan or thiophene-based kinase inhibitors.

Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth_Factor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Downstream_Signaling Downstream Signaling (Proliferation, Survival) AKT->Downstream_Signaling Furan_Inhibitor Furan-based Inhibitor Furan_Inhibitor->RTK Inhibits Thiophene_Inhibitor Thiophene-based Inhibitor Thiophene_Inhibitor->PI3K Inhibits

Caption: Inhibition of a signaling pathway by furan/thiophene analogs.

Experimental Protocols for Kinase Inhibition Assays

To ensure the trustworthiness and reproducibility of kinase inhibition data, standardized and well-validated assay protocols are essential.[10] Below are detailed methodologies for common in vitro kinase inhibition assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[11]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (thiophene and furan isosteres)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compounds in 100% DMSO. Create a serial dilution of the compounds in DMSO.[11]

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. Optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.[11]

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[11]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

The following diagram outlines the experimental workflow for comparing furan and thiophene analogs.

Start Start Synthesis Synthesize Furan and Thiophene Analogs Start->Synthesis Kinase_Assay In Vitro Kinase Inhibition Assay Synthesis->Kinase_Assay Cell_Assay Cell-based Assays (e.g., MTT) Synthesis->Cell_Assay IC50 Determine IC50 Values Kinase_Assay->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR Cytotoxicity Determine Cytotoxicity Cell_Assay->Cytotoxicity Cytotoxicity->SAR End End SAR->End

Caption: Experimental workflow for comparing furan and thiophene analogs.

Conclusion: A Context-Driven Choice

The bioisosteric replacement of furan with thiophene, or vice versa, is a powerful strategy in the medicinal chemist's toolkit for optimizing kinase inhibitors.[1] The data presented herein indicates that neither heterocycle is universally superior. The choice should be made on a case-by-case basis, considering the specific biological target, the desired activity and selectivity profile, and the overall molecular context. Thiophene analogs may offer advantages in terms of metabolic stability, while furan-containing compounds can also achieve high potency.[1] A thorough structure-activity relationship study, supported by robust in vitro and cellular assays, is crucial for making an informed decision in the drug discovery process.

References

A Senior Application Scientist's Guide to the Inter-Laboratory Validation of Analytical Methods for 5-(Thiophen-2-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Rigorous Method Validation

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to market is underpinned by a vast dataset ensuring its quality, safety, and efficacy. Central to this data package is the analytical methodology used to characterize the drug substance. For a molecule like 5-(Thiophen-2-yl)nicotinic acid, a heterocyclic compound with potential therapeutic applications, the ability to accurately and consistently measure its purity, potency, and stability is non-negotiable.

This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for this compound. An inter-laboratory study, often considered the ultimate test of a method's robustness, is essential for standardizing a method for widespread use, such as for quality control (QC) release testing in different manufacturing sites or by contract research organizations (CROs). We will delve into the principles, protocols, and data interpretation, grounded in the authoritative guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[1][2][3] The objective is to demonstrate that the analytical procedure is unequivocally "fit for purpose".[4]

Designing the Inter-Laboratory Validation Study

The success of an inter-laboratory validation hinges on a meticulously planned study design. This is not merely about sending a protocol and a sample to a few labs; it's about creating a robust experimental framework to challenge the method and generate statistically meaningful data.

The Foundational Principle: Reproducibility

At its core, this study evaluates the reproducibility of the analytical method. Reproducibility is defined as the precision of test results obtained from collaborative studies among different laboratories.[5][6][7] It provides a measure of the variability that can be expected when the method is performed by different analysts, using different equipment, in different environments.

Key Components of the Study Design
  • Selection of Participating Laboratories: A minimum of three to five laboratories is recommended to provide a reasonable cross-section and ensure statistical power. These labs should have the requisite instrumentation and experienced analysts.

  • A Unified Protocol: A single, unambiguous analytical procedure must be distributed. This protocol should be highly detailed, leaving no room for interpretation. It must specify instrument parameters, reagent preparation, sample handling, and data reporting requirements.

  • Standardized Materials: The coordinating laboratory must prepare and distribute identical, homogenous samples to all participants. This typically includes:

    • High-purity reference standard of this compound.

    • Pre-prepared samples of the drug substance at 100% of the target concentration.

    • Spiked placebo samples to assess accuracy.

    • Samples containing known impurities or degradation products to assess specificity.

  • Defined Validation Parameters and Acceptance Criteria: The study must clearly state which performance characteristics will be evaluated and the pre-defined criteria for success, as stipulated by ICH Q2(R1).[1][8]

The overall workflow of such a study is a coordinated effort, ensuring that all participants are working from the same playbook to generate comparable data.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting A Develop & Optimize Single-Lab Validated Method B Draft Comprehensive Inter-Lab Protocol A->B C Prepare & Characterize Homogenous Study Samples B->C D Select Participating Laboratories (N ≥ 3) C->D E Distribute Protocol & Samples to Labs D->E F Labs Perform Analysis as per Protocol G Labs Report Raw Data & Observations H Coordinating Lab Collates All Data G->H I Perform Statistical Analysis (e.g., ANOVA, Cochran's Test) H->I J Compare Results Against Acceptance Criteria I->J K Issue Final Validation Report J->K

Figure 1: Workflow for an Inter-Laboratory Validation Study.

Reference Method: HPLC-UV for Assay and Purity

For the quantitative determination of this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a robust and widely accessible choice. Similar HPLC-based methods are standard for the analysis of nicotinic acid and its derivatives.[9][10][11]

Experimental Protocol

This protocol must be followed without deviation by all participating laboratories.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Data System (CDS) for data acquisition and processing.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric Acid (85%, analytical grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Reference Standard: this compound (≥99.5% purity)

Chromatographic Conditions:

Parameter Setting Justification
Column C18, 4.6 x 150 mm, 3.5 µm Provides excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in Water Acidified mobile phase suppresses ionization of the carboxylic acid group, ensuring a single analyte form and sharp peak shape.
Mobile Phase B Acetonitrile Common organic modifier providing good elution strength for this class of compound.
Gradient 0-15 min: 20% to 80% B15-17 min: 80% B17.1-20 min: 20% B A gradient is used to ensure elution of the main peak with a good peak shape and to elute any potential late-eluting impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection (UV) 265 nm Wavelength chosen based on the UV absorbance maximum of the thiophene-nicotinic acid chromophore for optimal sensitivity.

| Injection Vol. | 10 µL | A small volume to prevent peak distortion and column overload. |

Preparation of Solutions:

  • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).

  • Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the Standard Solution.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 1.5

    • Theoretical Plates: ≥ 2000

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%

  • Causality: The SST is a self-validating check.[12] It ensures that the chromatographic system (pump, injector, column, detector) is performing optimally and is capable of generating reliable data before committing to the analysis of valuable study samples.

Validation Parameters and Data Analysis

The heart of the validation lies in assessing the method's performance across key characteristics. The data generated by the participating labs is collated and statistically analyzed to determine if the pre-defined acceptance criteria have been met.

G cluster_core Core Performance Metrics cluster_boundary Method Boundaries Accuracy Accuracy (% Recovery) Range Range Accuracy->Range Precision Precision (% RSD) Precision->Accuracy Precision->Range Linearity Linearity (R²) Linearity->Accuracy Linearity->Precision Linearity->Range Specificity Specificity Reproducibility Reproducibility (Inter-Lab Precision) Specificity->Reproducibility Range->Reproducibility Robustness Robustness Robustness->Reproducibility

Figure 2: Interrelationship of Key Analytical Validation Parameters.
Comparative Performance Data

The following tables summarize hypothetical but realistic data from a 3-laboratory study.

Table 1: Accuracy (Recovery) at Three Concentrations Method: Spiked placebo with this compound at 80%, 100%, and 120% of the nominal concentration (100 µg/mL). n=3 preparations at each level.

Laboratory 80% Level (Avg. Recovery) 100% Level (Avg. Recovery) 120% Level (Avg. Recovery)
Lab A 99.8% 100.3% 99.5%
Lab B 100.5% 99.6% 100.9%
Lab C 99.2% 100.1% 99.9%
Overall Mean 99.8% 100.0% 100.1%

| Acceptance Criterion: | 98.0% - 102.0% | 98.0% - 102.0% | 98.0% - 102.0% |

Table 2: Precision (Repeatability and Intermediate Precision) Method: Six independent preparations of the same homogenous sample.

Laboratory Repeatability (% RSD) Intermediate Precision (% RSD, Different Day/Analyst)
Lab A 0.45% 0.68%
Lab B 0.51% 0.75%
Lab C 0.39% 0.62%

| Acceptance Criterion: | ≤ 2.0% | ≤ 2.0% |

Table 3: Reproducibility (Inter-Laboratory Precision) Method: Statistical analysis (ANOVA) of the results from the six preparations at each lab.

Parameter Result
Grand Mean Assay (%) 99.95%
Repeatability Std. Dev. (Sr) 0.46
Reproducibility Std. Dev. (SR) 0.85
Reproducibility % RSD (RSDr) 0.85%

| Acceptance Criterion: | ≤ 3.0% |

Interpretation of Results
  • Accuracy: The data in Table 1 demonstrates the method's accuracy. All laboratories reported mean recoveries well within the 98.0-102.0% acceptance range, indicating that the method is free from significant systematic error or bias.

  • Precision: Table 2 shows excellent intra-laboratory precision. The low % RSD for both repeatability (same day, same analyst) and intermediate precision (different day/analyst) confirms the method's consistency within a single laboratory environment.

  • Reproducibility: The ultimate goal of the study is summarized in Table 3. The inter-laboratory precision, or reproducibility, was found to be 0.85% RSD. This value is well within the typical acceptance criteria for a pharmaceutical assay, confirming that the method yields consistent results regardless of the laboratory, analyst, or equipment. Statistical tools like ANOVA are crucial for dissecting the different sources of variation.[5][13][14]

  • Specificity: Specificity was demonstrated by analyzing stressed samples (e.g., acid, base, peroxide, heat). The method was shown to resolve the main peak from all degradation products, confirming it is stability-indicating. (Data not shown).

  • Linearity: All labs confirmed linearity across a range of 50% to 150% of the nominal concentration, with all correlation coefficients (R²) > 0.999. (Data not shown).

Conclusion

The inter-laboratory validation study successfully demonstrated that the developed RP-HPLC-UV method for the assay of this compound is accurate, precise, specific, and, most importantly, reproducible. The robust performance across three independent laboratories provides a high degree of confidence in the method's reliability for its intended purpose in a regulated QC environment. This guide serves as a template, grounded in scientific principles and regulatory expectations, for establishing a truly validated and transferable analytical procedure.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 5-(Thiophen-2-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(Thiophen-2-yl)nicotinic acid (CAS No. 306934-96-3), a compound utilized in various research and development applications.[1][2][3] Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the ecosystem. This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in established safety principles.

Hazard Assessment and Profile

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound is a solid, beige crystalline powder.[3][4] Based on data from safety data sheets (SDS) and related compounds, its primary hazards are categorized as follows:

Hazard ClassificationGHS Hazard StatementDescriptionPrimary Precaution
Skin Irritation H315Causes skin irritation.[1][5]Avoid all personal contact; wear appropriate chemical-resistant gloves.[6]
Eye Irritation H319Causes serious eye irritation.[1][5][7]Wear safety glasses with side shields or chemical goggles.[6]
Respiratory Irritation H335May cause respiratory irritation.[1][5]Handle in a well-ventilated area or chemical fume hood to avoid inhaling dust.[4]

While this compound itself is not classified as flammable, its thiophene and pyridine constituents suggest caution. Thiophene is a flammable liquid, and nicotinic acid can form explosive mixtures with air upon intense heating.[8] Therefore, waste streams containing this compound should be kept away from heat, sparks, and open flames.[8]

The Regulatory Framework: Understanding the 'Why'

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[9][10] These regulations establish a "cradle-to-grave" responsibility for hazardous waste generators, meaning your laboratory is accountable for the waste from its point of generation to its final, environmentally sound disposal.[11]

OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a written Chemical Hygiene Plan (CHP).[12][13] This CHP must include standard operating procedures for the safe handling and disposal of hazardous chemicals, making the protocols in this guide an essential component of your laboratory's overall safety program.[13]

Core Principles of Chemical Waste Management

Four fundamental principles underpin the safe disposal of this compound waste:

  • Identification: Correctly characterize the waste. Is it unused solid, contaminated labware, or a solution in a solvent?

  • Segregation: Do not mix incompatible waste streams. Waste containing this compound should be segregated from strong acids, bases, and oxidizing agents to prevent potentially hazardous reactions.[9][14]

  • Containment: Use appropriate, chemically compatible, and properly sealed containers.[9]

  • Labeling: All waste containers must be accurately and clearly labeled to ensure safe handling and proper disposal.[15][16]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to managing waste generated from the use of this compound.

Step 1: Waste Stream Identification and Segregation

Immediately upon generation, waste must be segregated into the correct stream.

  • Unused or Expired Solid Chemical: The pure, solid this compound is the most concentrated form of the waste. It should be collected in its own designated container. Do not mix it with other solid chemical wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Contaminated Solid Waste (Non-Sharps): This stream includes items like contaminated gloves, weigh paper, and paper towels. These items should be collected in a designated, lined container clearly labeled for this type of waste.[17]

  • Contaminated Sharps: Any needles, syringes, or broken glassware contaminated with the compound must be placed immediately into a rigid, puncture-proof sharps container.[9]

  • Liquid Waste: Solutions containing this compound must be handled with extreme care.

    • Aqueous Solutions: Collect in a dedicated container for aqueous waste.

    • Organic Solvent Solutions: Collect in a separate container compatible with the specific solvent used. Crucially, never mix chlorinated and non-chlorinated solvent waste streams. This is a common and costly mistake that complicates the final disposal process.

Step 2: Container Selection and Labeling

Proper containment and labeling prevent accidental exposures and ensure regulatory compliance.

  • Container Choice:

    • Use containers made of a material compatible with the waste (e.g., HDPE for many solvents, glass for others).

    • Ensure containers have secure, leak-proof screw-on caps.[9]

    • Keep containers closed at all times except when actively adding waste.[15]

  • Labeling Requirements:

    • All containers must be clearly labeled with the words "Hazardous Waste" .[15]

    • The full chemical name, "this compound," must be written out. Avoid using abbreviations or formulas.

    • List all constituents, including solvents and their approximate percentages.

    • Indicate the primary hazards using words or pictograms (e.g., "Irritant," GHS pictograms).[16]

Step 3: On-Site Accumulation

Designated areas for waste collection are required by law and are essential for laboratory safety.

  • Waste should be stored in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of the operator.[15]

  • The SAA must be a secondary containment tray or cabinet to capture any potential leaks.

  • Do not accumulate more than 55 gallons of a single hazardous waste stream in an SAA.[15]

  • Regularly inspect waste containers for signs of degradation, leaks, or improper labeling.[9]

Step 4: Final Disposal

Laboratory personnel are not authorized to dispose of hazardous waste directly.

  • When a waste container is full or waste is ready for removal, contact your institution's EHS department or designated hazardous waste coordinator.

  • They will arrange for collection by a licensed hazardous waste disposal vendor. This ensures the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations.[11][18]

  • Never pour this compound, or solutions containing it, down the drain.[5][7] This substance may be harmful to aquatic life, and this action is a direct violation of environmental regulations.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is critical to minimize exposure and environmental impact.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Spill: If the spill is large, involves highly volatile solvents, or you are unsure how to proceed, evacuate the area and contact your EHS emergency line.

  • For Small, Manageable Spills of Solid Material:

    • Don appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17] A respirator may be needed if significant dust is generated.[17]

    • Gently sweep up the spilled solid, avoiding the creation of dust.[4] A vacuum system with a HEPA filter may be used if available.

    • Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and decontaminate.

  • For Small, Manageable Spills of Liquid Solutions:

    • Absorb the spill with an inert material such as vermiculite, sand, or a chemical spill pillow.[8]

    • Place the absorbent material into the hazardous waste container.

    • Clean and decontaminate the area.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G Disposal Workflow for this compound Start Waste Generated (this compound) WasteType Identify Waste Type Start->WasteType Solid Solid Material (Powder, Residue) WasteType->Solid Pure Solid Contaminated Contaminated Labware (Gloves, Wipes, etc.) WasteType->Contaminated Solid Debris Liquid Liquid Solution WasteType->Liquid Solution Sharps Contaminated Sharps (Needles, Glassware) WasteType->Sharps Sharp Object SolidContainer Collect in Labeled 'Hazardous Solid Waste' Container Solid->SolidContainer ContaminatedContainer Collect in Lined, Labeled 'Contaminated Solid Waste' Container Contaminated->ContaminatedContainer LiquidSegregation Segregate by Solvent (Aqueous vs. Organic) (Halogenated vs. Non-Halogenated) Liquid->LiquidSegregation SharpsContainer Place in Puncture-Proof 'Sharps' Container Sharps->SharpsContainer Accumulate Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment SolidContainer->Accumulate ContaminatedContainer->Accumulate SharpsContainer->Accumulate LiquidContainer Collect in Labeled 'Hazardous Liquid Waste' Container LiquidSegregation->LiquidContainer LiquidContainer->Accumulate Pickup Arrange for Pickup by EHS or Licensed Vendor Accumulate->Pickup

Caption: Decision workflow for segregating and containerizing this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.